(S)-1-(2-Methoxyphenyl)ethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(1S)-1-(2-methoxyphenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHGVIOVURMJEA-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108100-06-7 | |
| Record name | (1S)-1-(2-methoxyphenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-1-(2-Methoxyphenyl)ethanol: Properties, Synthesis, and Applications
Abstract
(S)-1-(2-Methoxyphenyl)ethanol is a valuable chiral secondary alcohol that serves as a critical intermediate and building block in the synthesis of fine chemicals and pharmacologically active molecules. Its specific stereochemistry and the electronic influence of the ortho-methoxy group make it a subject of significant interest for drug development professionals and organic chemists. This guide provides a comprehensive overview of its core chemical and physical properties, details validated methods for its stereoselective synthesis, outlines its key applications in asymmetric synthesis, and presents a detailed experimental protocol for its preparation and analysis.
Introduction: The Significance of Chiral Aryl Alcohols
Enantiomerically pure compounds are fundamental to the modern pharmaceutical industry. The physiological activity of a drug is often intrinsically linked to a single enantiomer, making the synthesis of enantiopure active pharmaceutical ingredients (APIs) a critical objective for developing safer, more effective medications.[1] Chiral secondary alcohols, in particular, are crucial intermediates in the synthesis of a vast array of products, from pharmaceuticals and agrochemicals to liquid crystals.[1][2]
This compound belongs to this vital class of molecules. It is a chiral secondary alcohol whose utility is defined by the stereocenter at the carbinol carbon and the presence of a methoxy group at the ortho position of the phenyl ring. This structural arrangement influences its reactivity and makes it a sought-after building block for more complex molecular architectures.[1] The primary route to this and similar chiral alcohols is the asymmetric reduction of the corresponding prochiral ketone, a method favored for its high potential for enantiomeric excess (e.e.).[3]
Physicochemical and Spectroscopic Properties
The precise characterization of a chemical entity is foundational to its application in research and development. The properties of this compound are well-documented across various chemical databases and supplier specifications.
Core Chemical Properties
A summary of the key physicochemical properties is presented below for quick reference.
| Property | Value | Source(s) |
| CAS Number | 108100-06-7 | [1][4][5] |
| Molecular Formula | C₉H₁₂O₂ | [1][4][5] |
| Molecular Weight | 152.19 g/mol | [1][4][5] |
| Appearance | Colorless oil / clear liquid | [1][6] |
| Boiling Point | 133-135 °C (at 10 mmHg)[6]; 124-126 °C (at 17 mmHg)[1] | [1][6] |
| Density | 1.076 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.54 | [6] |
| Purity | Typically ≥98% | [1][5] |
Spectroscopic Profile
Spectroscopic data is essential for the unambiguous identification and quality control of this compound. Key identifiers include:
-
¹H NMR: Spectra are available for the racemic compound 1-(2-Methoxyphenyl)ethanol, which provides the foundational chemical shifts for proton environments.[7]
-
¹³C NMR: The carbon spectrum provides detailed information on the carbon skeleton of the molecule.
-
Mass Spectrometry (MS): Provides the exact mass and fragmentation pattern, confirming the molecular weight and structure.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the O-H stretch of the alcohol and C-O stretches of the ether and alcohol.
These spectral data are available through various public and commercial databases such as SpectraBase.[4]
Synthesis and Manufacturing: The Pursuit of Enantiopurity
The industrial and laboratory-scale synthesis of this compound is dominated by methods that can reliably control the stereochemistry at the secondary alcohol. The most prevalent and efficient strategy is the asymmetric reduction of the prochiral precursor, 2'-methoxyacetophenone.[8][9]
Asymmetric Reduction of 2'-Methoxyacetophenone
This approach is highly attractive due to the exceptional chemo-, regio-, and stereoselectivity offered by modern catalytic systems.[3] The choice of catalyst is the determining factor for the yield and enantiomeric excess of the final product.
Causality in Method Selection:
-
Biocatalysis: The use of alcohol dehydrogenases (ADHs) from microorganisms like Saccharomyces species or engineered enzymes offers an environmentally friendly pathway.[2][10] These whole-cell or isolated enzyme systems operate under mild conditions (ambient temperature and pressure, neutral pH) and can achieve very high enantioselectivity. The regeneration of necessary cofactors is handled internally in whole-cell systems, making them cost-effective.[2]
-
Chemo-catalysis: Transition-metal catalysts (e.g., Ruthenium, Rhodium) complexed with chiral ligands are also widely used. These systems are highly efficient and can be tuned by modifying the ligand structure to optimize for specific substrates. They often require more stringent reaction conditions (e.g., inert atmosphere, anhydrous solvents) compared to biocatalytic methods.
The logical flow from the readily available starting material to the high-value chiral product is a cornerstone of modern asymmetric synthesis.
Caption: Workflow for the asymmetric synthesis of this compound.
Applications in Drug Development and Fine Chemicals
The value of this compound lies in its role as a chiral building block. The stereocenter it contains is often incorporated into the final structure of a larger, more complex molecule, imparting the necessary chirality for biological activity.
Key Application Areas:
-
Pharmaceutical Intermediates: Enantiopure secondary alcohols are pivotal precursors for a wide range of APIs.[2][3] While specific drug syntheses using this exact molecule may be proprietary, its structural motif is common in compounds designed to interact with biological receptors, which are themselves chiral.
-
Chiral Ligands: The alcohol functionality can be further modified, allowing the molecule to serve as a backbone for the synthesis of novel chiral ligands used in asymmetric catalysis.
-
Advanced Organic Synthesis: It serves as a versatile starting material for introducing a specific stereocenter into a target molecule, which is a common challenge in the synthesis of natural products and their analogues.
Caption: Logical relationship of this compound in complex synthesis.
Experimental Protocol: Biocatalytic Asymmetric Reduction
This protocol describes a representative lab-scale synthesis via whole-cell biocatalysis, a method valued for its operational simplicity and green chemistry principles. This protocol is a generalized procedure based on established methodologies for ketone reduction using yeast.[2]
Objective: To synthesize this compound from 2'-methoxyacetophenone with high enantiomeric excess.
Materials:
-
2'-Methoxyacetophenone (Substrate)
-
Saccharomyces cerevisiae (Baker's Yeast)
-
D-Glucose (Energy Source)
-
Deionized Water
-
Ethyl Acetate (Extraction Solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (Drying Agent)
-
Erlenmeyer Flasks
-
Magnetic Stirrer and Stir Bar
-
Separatory Funnel
-
Rotary Evaporator
-
Equipment for TLC, GC, or Chiral HPLC analysis
Step-by-Step Methodology:
-
Culture Preparation: In a 500 mL Erlenmeyer flask, dissolve 20 g of D-glucose in 200 mL of warm deionized water. Add 10 g of active dry baker's yeast. Cover the flask and allow the culture to activate for 30 minutes at ~30°C with gentle stirring.
-
Substrate Addition: Dissolve 1.0 g of 2'-methoxyacetophenone in a minimal amount of ethanol (~2-3 mL) to ensure dispersion and add it dropwise to the yeast culture.
-
Biotransformation: Seal the flask with a cotton plug or perforated cap to allow CO₂ to escape. Place the flask on a magnetic stirrer and maintain a constant temperature of ~30°C. Let the reaction proceed for 48-72 hours. Monitor the reaction progress by taking small aliquots, extracting with ethyl acetate, and analyzing by TLC or GC.
-
Workup & Extraction: After the reaction is complete (as determined by the consumption of starting material), add diatomaceous earth (~15 g) to the flask and filter the mixture through a Büchner funnel to remove the yeast cells.
-
Transfer the filtrate to a separatory funnel. Extract the aqueous phase three times with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purification and Analysis: The resulting crude oil can be purified by flash column chromatography on silica gel if necessary. The final product, this compound, should be a colorless oil.
-
Validation: Confirm the identity of the product using NMR and MS. Determine the enantiomeric excess (e.e.) of the product using chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
Safety and Handling
This compound should be handled according to standard laboratory safety procedures.
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]
-
Storage: Keep in a dark, cool, and dry place in a tightly sealed container.[6]
Always consult the material safety data sheet (MSDS) from the supplier before handling this chemical.
Conclusion
This compound stands as a testament to the importance of stereochemistry in modern chemistry. Its well-defined properties, coupled with robust and efficient synthetic routes—particularly through asymmetric catalysis—solidify its position as a valuable intermediate for researchers in drug discovery and fine chemical synthesis. The continued development of greener and more efficient catalytic systems will further enhance its accessibility and application in creating the next generation of complex, high-value molecules.
References
-
PubChem. (1S)-1-(2-methoxyphenyl)ethan-1-ol. National Center for Biotechnology Information. [Link]
-
Al-Zoubi, M. et al. (2023). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols. PMC - NIH. [Link]
-
PubChem. (+-)-1-(3-Methoxyphenyl)ethanol. National Center for Biotechnology Information. [Link]
-
ResearchGate. (2019). Efficient Biocatalytic Synthesis of (S)-1-(4-methoxyphenyl) Ethanol by Saccharomyces uvarum as a Whole-cell Biocatalyst. [Link]
-
Chemical Synthesis Database. 2-(4-methoxyphenyl)ethanol. [Link]
-
SpectraBase. (S)-1-(4-Methoxyphenyl)ethanol - Optional[13C NMR] - Chemical Shifts. [Link]
-
Human Metabolome Database. Showing metabocard for 2'-Methoxyacetophenone (HMDB0032569). [Link]
-
PMC - NIH. Application of Biobased Solvents in Asymmetric Catalysis. [Link]
-
MDPI. Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. [Link]
-
Royal Society of Chemistry. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system. [Link]
-
Pharmaffiliates. 2'-Methoxyacetophenone | CAS No : 579-74-8. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (1S)-1-(2-methoxyphenyl)ethan-1-ol | C9H12O2 | CID 7058089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 108100-06-7 | this compound - Synblock [synblock.com]
- 6. 1-(2-METHOXYPHENYL)ETHANOL CAS#: 7417-18-7 [m.chemicalbook.com]
- 7. 1-(2-METHOXYPHENYL)ETHANOL(7417-18-7) 1H NMR spectrum [chemicalbook.com]
- 8. Human Metabolome Database: Showing metabocard for 2'-Methoxyacetophenone (HMDB0032569) [hmdb.ca]
- 9. biosynth.com [biosynth.com]
- 10. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Foreword: The Strategic Value of a Key Chiral Intermediate
An In-Depth Technical Guide to (S)-1-(2-Methoxyphenyl)ethanol for Advanced Research and Development
In the landscape of modern pharmaceutical synthesis and fine chemical manufacturing, the demand for enantiomerically pure compounds is a critical driver of innovation.[1] The physiological activity of a drug is frequently tied to a single enantiomer, making the synthesis of enantiopure active pharmaceutical ingredients (APIs) a cornerstone of developing safer, more effective medications.[1] this compound (CAS: 108100-06-7), a chiral secondary alcohol, has emerged as a highly valuable intermediate in this context. Its structure, featuring a stereogenic center adjacent to an ortho-substituted methoxy-phenyl group, provides a unique combination of steric and electronic properties that are instrumental in the construction of complex molecular architectures.
This guide serves as a technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of properties to provide a deeper understanding of the causality behind its synthesis, the validation of its purity, and its strategic application. The protocols and data presented herein are synthesized from established methodologies to ensure reliability and reproducibility in a laboratory setting.
Section 1: Core Physicochemical and Structural Identity
A precise understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis. The identity and characteristics of this compound are summarized below.
Structural and Molecular Identifiers
-
IUPAC Name: (1S)-1-(2-methoxyphenyl)ethanol[2]
-
SMILES Code: COC1=C(C=CC=C1)O[7]
-
InChI: InChI=1S/C9H12O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m0/s1[2]
-
InChIKey: DHHGVIOVURMJEA-ZETCQYMHSA-N[2]
Physicochemical Properties
The physical properties of this compound dictate its handling, storage, and reaction conditions. It is typically supplied as a colorless oil.[1]
| Property | Value | Source(s) |
| Molecular Weight | 152.19 g/mol | [1][2][3][4][5] |
| Appearance | Colorless oil | [1] |
| Purity Specification | Typically ≥95% - 98% | [3][4] |
| Storage Conditions | Store in a dry, sealed container, often at 2-8°C | [3][7] |
Section 2: Synthesis Strategies for Enantiopurity
The central challenge in producing this compound is achieving high enantiomeric excess (e.e.). Two primary strategies dominate its synthesis: the asymmetric reduction of a prochiral ketone and the chiral resolution of a racemic mixture. The choice between these methods often depends on factors like catalyst cost, substrate availability, and desired throughput.
Asymmetric Reduction of 2-Methoxyacetophenone
This "bottom-up" approach is an elegant and efficient method for establishing the desired stereocenter directly. The core principle involves the reduction of the prochiral ketone, 2-methoxyacetophenone, using a hydrogen source in the presence of a chiral catalyst.
Causality of Method Choice: Asymmetric reduction is often preferred for its high atom economy, avoiding the loss of 50% of the material inherent in classical resolution. The success of this reaction is critically dependent on the catalyst's ability to create a chiral environment that favors hydrogen delivery to one face of the carbonyl group over the other. Biocatalytic reductions using alcohol dehydrogenases (ADHs) are particularly advantageous as they operate under mild, environmentally benign conditions and can exhibit exceptionally high enantioselectivity.[8]
Caption: Asymmetric synthesis workflow for this compound.
Representative Protocol: Biocatalytic Asymmetric Reduction
-
Biocatalyst Preparation: Prepare a whole-cell biocatalyst solution, such as Saccharomyces uvarum, in a suitable buffer (e.g., phosphate buffer, pH 7.0).[9]
-
Reaction Setup: In a temperature-controlled reaction vessel, add 2-methoxyacetophenone (substrate) and a co-solvent like 2-propanol, which also serves as the hydride source.[8]
-
Initiation: Add the prepared biocatalyst suspension to the substrate mixture. Maintain gentle agitation at a controlled temperature (e.g., 30°C).
-
Monitoring: Monitor the reaction progress by periodically taking aliquots and analyzing them via TLC or GC to determine substrate conversion.
-
Workup: Once the reaction reaches completion, terminate it by removing the cells via centrifugation.
-
Extraction: Extract the supernatant with an organic solvent such as ethyl acetate. Combine the organic layers.
-
Purification: Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude oil via silica gel column chromatography to yield the pure (S)-alcohol.
Kinetic Resolution of Racemic 1-(2-Methoxyphenyl)ethanol
This "top-down" approach begins with a 50:50 mixture of the (R)- and (S)-enantiomers. The goal is to selectively react one enantiomer, allowing the other to be isolated. Enzymatic kinetic resolution is a powerful tool for this purpose.
Causality of Method Choice: Lipases are highly effective for kinetic resolution because they can stereoselectively acylate an alcohol. In the presence of an acyl donor (like vinyl acetate), the lipase will preferentially acylate one enantiomer (e.g., the R-form) into an ester at a much faster rate than the other (the S-form). This difference in reaction rates allows for the separation of the unreacted (S)-alcohol from the newly formed (R)-ester. This method is valuable when the racemic starting material is inexpensive or more readily available than the prochiral ketone.[10]
Caption: Workflow for separating enantiomers via enzymatic kinetic resolution.
Representative Protocol: Lipase-Catalyzed Kinetic Resolution
-
Reaction Setup: Dissolve racemic 1-(2-methoxyphenyl)ethanol in a non-polar organic solvent such as n-hexane in a reaction flask.[10]
-
Reagent Addition: Add an acyl donor, such as vinyl acetate, and an immobilized lipase (e.g., Novozym 40086).[10]
-
Incubation: Stir the mixture at a controlled temperature (e.g., 35°C) for a specific duration (e.g., 2.5 hours). The reaction should ideally be stopped at ~50% conversion to maximize the enantiomeric excess of the remaining substrate.[10]
-
Enzyme Removal: After the reaction, remove the immobilized enzyme by simple filtration.
-
Separation: Concentrate the filtrate under reduced pressure. Separate the unreacted this compound from the acylated (R)-ester using silica gel column chromatography.
Section 3: Analytical Quality Control
Rigorous analytical testing is non-negotiable to validate the identity, purity, and, most importantly, the enantiomeric excess of the final product.
Structural and Purity Verification
Standard spectroscopic methods are used to confirm the chemical structure and assess chemical purity. Spectroscopic data for related methoxyphenyl ethanols is well-documented and serves as a reference.[11][12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Confirms the proton environment, showing characteristic peaks for the aromatic, methoxy, methyl, and hydroxyl protons.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): Determines the molecular weight (152.19 g/mol ) and can provide fragmentation patterns to support structural confirmation.[2]
-
Infrared (IR) Spectroscopy: Identifies key functional groups, notably the broad O-H stretch of the alcohol group and C-O stretches associated with the ether and alcohol.
Determination of Enantiomeric Excess (e.e.)
The most critical quality parameter is enantiomeric purity. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this measurement.
Causality of Method Choice: Chiral HPLC works by employing a stationary phase that is itself chiral. As the racemic or enantiomerically-enriched mixture passes through the column, the two enantiomers interact differently with the chiral stationary phase. This differential interaction leads to a difference in retention time, allowing for their separation and quantification. The relative area of the two peaks in the chromatogram is used to calculate the enantiomeric excess.
Sources
- 1. benchchem.com [benchchem.com]
- 2. (1S)-1-(2-methoxyphenyl)ethan-1-ol | C9H12O2 | CID 7058089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 108100-06-7 | this compound - Synblock [synblock.com]
- 4. 108100-06-7 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]
- 5. 108100-06-7 | MFCD06659506 | this compound [aaronchem.com]
- 6. echemi.com [echemi.com]
- 7. 108100-06-7|this compound|BLD Pharm [bldpharm.com]
- 8. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Resolution of (R,S)-1-(4-methoxyphenyl)ethanol by lipase-catalyzed stereoselective transesterification and the process optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 101148 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1-(2-METHOXYPHENYL)ETHANOL(7417-18-7) 1H NMR [m.chemicalbook.com]
- 13. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Properties of Chiral Secondary Alcohols
Introduction
Chiral secondary alcohols are cornerstone building blocks in modern chemistry, pivotal to the synthesis of a vast array of high-value molecules, particularly within the pharmaceutical industry.[1][2][3] Compounds such as the antidepressant Prozac, the bradycardia treatment isoproterenol, and the antihistamine neobenodine are all derived from optically pure secondary alcohol precursors.[1] The defining feature of these alcohols is the presence of a stereocenter—a carbon atom bonded to four different substituents—which gives rise to stereoisomerism. This guide provides an in-depth exploration of how this three-dimensional arrangement dictates the physicochemical properties of these molecules, offering a roadmap for researchers, scientists, and drug development professionals.
Stereoisomers are molecules with the same chemical formula and connectivity but different spatial arrangements of their atoms.[4] This subtle distinction is critical; the biological activity of a drug, for example, can be highly sensitive to its stereochemistry.[5] In the case of chiral secondary alcohols, this isomerism manifests primarily as enantiomers (non-superimposable mirror images) and, in molecules with multiple stereocenters, diastereomers. While enantiomers exhibit identical physical properties in an achiral environment, their interactions with chiral entities—such as biological receptors or polarized light—diverge dramatically.[6] Diastereomers, by contrast, possess distinct physical properties in any environment.[4][7]
This whitepaper will dissect the structural basis of chirality in secondary alcohols, analyze the influence of stereochemistry on core physicochemical properties, and detail the advanced analytical methodologies required for their separation and characterization.
Chapter 1: The Structural Foundation of Chirality in Secondary Alcohols
The unique properties of chiral secondary alcohols originate from their three-dimensional architecture. The central element is the chiral carbon, the sp³-hybridized carbon atom bonded to the hydroxyl (-OH) group. For this carbon to be a stereocenter, the other two substituents (R1 and R2, aside from the hydrogen atom) must be different from each other and from the hydroxyl and hydrogen groups.
-
Enantiomers : These are pairs of molecules that are non-superimposable mirror images of each other.[4] They are akin to a left and right hand. For a simple secondary alcohol like 2-butanol, the two enantiomers are (R)-2-butanol and (S)-2-butanol. They possess identical physical properties such as boiling point, melting point, density, and solubility in achiral solvents because the magnitude of intermolecular forces (hydrogen bonding, dipole-dipole, and van der Waals forces) is identical for both.[6][8][9] Their behavior only differs in the presence of another chiral influence.
-
Diastereomers : When a molecule contains two or more stereocenters, it can exist as stereoisomers that are not mirror images of each other. These are called diastereomers. Unlike enantiomers, diastereomers have different physical properties.[4] Their distinct shapes affect how they pack in a crystal lattice and interact with solvent molecules, leading to different melting points, boiling points, and solubilities.[7][8]
The absolute configuration of a stereocenter is designated using the Cahn-Ingold-Prelog (CIP) priority rules, assigning an (R) or (S) descriptor. This nomenclature is fundamental to unambiguously defining a specific stereoisomer.
Chapter 2: Core Physicochemical Properties and the Influence of Chirality
The impact of stereochemistry on physical properties is nuanced. It is critical to distinguish between enantiomers, which behave identically in achiral settings, and diastereomers, which do not.
Optical Activity: The Defining Property of Enantiomers
The most fundamental difference between enantiomers is their interaction with plane-polarized light. A chiral molecule will rotate the plane of polarized light, a phenomenon known as optical activity.[6]
-
One enantiomer will rotate the light in a clockwise (+) direction (dextrorotatory, d), while its mirror image will rotate it by an equal magnitude in the counter-clockwise (-) direction (levorotatory, l).[6]
-
An equal mixture of two enantiomers, called a racemic mixture , is optically inactive because the rotations cancel each other out.[6][10]
The specific rotation, [α], is a standardized measure of a compound's optical activity and is calculated using the formula:
[α] = α / (l * c)
where:
-
α is the observed rotation.
-
l is the path length of the sample tube (in decimeters).
-
c is the concentration of the sample (in g/mL).
Properties of Diastereomers
Because diastereomers have different 3D shapes, the efficiency of their crystal lattice packing and the strength of their intermolecular interactions differ.[8] This leads to measurable differences in their core physical properties:
-
Melting and Boiling Points : The stereoisomer that can pack more efficiently into a crystal lattice will have a higher melting point due to stronger intermolecular forces.[4][7] Similarly, differences in polarity and molecular shape affect intermolecular attractions in the liquid state, leading to different boiling points.[5][8]
-
Solubility : The different spatial arrangements of diastereomers alter their polarity and how they interact with solvent molecules, resulting in different solubilities.[4]
The following table summarizes the expected differences in physicochemical properties between stereoisomers.
| Property | Enantiomers (in an achiral environment) | Diastereomers | Causality |
| Melting Point | Identical | Different | Diastereomers have different molecular shapes, leading to variations in crystal packing efficiency and intermolecular force strength. |
| Boiling Point | Identical | Different | Differences in molecular polarity and shape alter the strength of intermolecular attractions in the liquid state.[7] |
| Solubility | Identical | Different | Varying 3D structures and polarities lead to different interactions with solvent molecules.[4] |
| Density | Identical | Different | Different packing efficiencies in the solid or liquid state result in different densities. |
| Optical Rotation | Equal in magnitude, opposite in sign | Different | The interaction with plane-polarized light is unique to the specific 3D structure of each stereoisomer.[6] |
Chapter 3: Advanced Analytical Techniques for Chiral Discrimination
Distinguishing and quantifying stereoisomers requires specialized analytical techniques that can probe the three-dimensional nature of molecules.
Chiral Chromatography (HPLC & GC)
Chiral chromatography is the most widely used technique for separating enantiomers.[11][12] The method relies on a Chiral Stationary Phase (CSP) , which is a column packing material that is itself enantiomerically pure.
Principle of Separation: The core principle is the formation of transient, diastereomeric complexes between the enantiomers in the sample and the chiral stationary phase.[13][14] Since these diastereomeric complexes have different stabilities and interaction energies, one enantiomer will have a stronger affinity for the CSP and will therefore be retained longer in the column, resulting in separation.[15] The key interactions governing this separation include hydrogen bonding, π-π stacking, dipole interactions, and steric hindrance.[11][14]
Diagram: Workflow for Chiral HPLC Separation
Caption: A typical workflow for the separation and quantification of enantiomers using Chiral HPLC.
Protocol: Chiral HPLC Separation of a Secondary Alcohol
-
System Preparation:
-
Select an appropriate Chiral Stationary Phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely effective for alcohols.[14]
-
Prepare the mobile phase. A common choice for normal-phase separation of alcohols is a mixture of hexane and isopropanol. The ratio is critical for achieving resolution and must be optimized.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the racemic secondary alcohol sample in the mobile phase to a known concentration (e.g., 1 mg/mL).[11]
-
-
Injection and Separation:
-
Inject a small volume (e.g., 5-10 µL) of the sample onto the column.
-
Run the separation under isocratic conditions (constant mobile phase composition).
-
-
Detection and Analysis:
-
Monitor the column eluent using a UV detector (if the alcohol has a chromophore) or a polarimetric detector.
-
The two enantiomers will elute at different retention times, appearing as two separate peaks in the chromatogram.
-
Calculate the enantiomeric excess (% ee) using the areas of the two peaks: % ee = |(Area1 - Area2) / (Area1 + Area2)| * 100
-
NMR Spectroscopy with Chiral Solvating Agents
Nuclear Magnetic Resonance (NMR) spectroscopy can differentiate enantiomers by converting them into diastereomeric complexes with distinct NMR spectra. This is achieved by adding a Chiral Solvating Agent (CSA) to the NMR sample.[16][17]
Principle of Discrimination: Enantiomers in a standard (achiral) NMR solvent are indistinguishable because they are chemically equivalent. A CSA is an enantiomerically pure compound that forms weak, non-covalent complexes (solvates) with the analyte enantiomers.[18] These transient diastereomeric complexes exist in a different chemical environment, causing the corresponding protons (or other nuclei) in the two enantiomers to experience slightly different magnetic fields. This breaks their chemical equivalence, resulting in separate peaks in the NMR spectrum.[16][19]
Diagram: Principle of NMR Chiral Discrimination using a CSA
Sources
- 1. researchgate.net [researchgate.net]
- 2. pharmtech.com [pharmtech.com]
- 3. A new synthesis method of worthwhile enantiopure secondary alcohols has been developed - Latvijas Organiskās sintēzes institūts [osi.lv]
- 4. Stereoisomerism- Definition, Concept, Conditions and Types. [allen.in]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tutorchase.com [tutorchase.com]
- 8. youtube.com [youtube.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 11. microbenotes.com [microbenotes.com]
- 12. Chiral analysis - Wikipedia [en.wikipedia.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 15. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. arpi.unipi.it [arpi.unipi.it]
- 19. researchgate.net [researchgate.net]
(S)-1-(2-Methoxyphenyl)ethanol: A Comprehensive Technical Guide on Structure, Stereochemistry, and Applications
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
(S)-1-(2-Methoxyphenyl)ethanol is a chiral secondary alcohol that is a key building block in asymmetric synthesis and pharmaceutical development. Its distinct stereochemical arrangement, combined with the structural influence of the ortho-methoxyphenyl group, gives it unique reactive properties. This makes it a valuable intermediate for producing high-value, enantiomerically pure compounds. This guide offers an in-depth exploration of its molecular structure, stereochemical characteristics, and established synthetic and analytical methods. It delves into the reasoning behind common experimental choices for its creation and characterization, with a focus on stereoselective techniques. Furthermore, this document highlights its use in the synthesis of bioactive molecules and advanced materials, providing practical insights for researchers in organic chemistry and drug discovery.
Molecular Structure and Physicochemical Properties
This compound has a precise three-dimensional structure that is key to its chemical behavior. The molecule includes a benzene ring with a methoxy group (-OCH3) at the ortho position and an ethanol group on the adjacent carbon. The chiral center is at the carbinol carbon (the carbon atom attached to the hydroxyl group), which is designated as '(S)' based on the Cahn-Ingold-Prelog priority rules.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C9H12O2[1][2][3][4] |
| Molar Mass | 152.19 g/mol [1][2][3][4] |
| Appearance | Colorless to light yellow liquid[5] |
| Boiling Point | 133-135 °C at 10 mmHg[5] |
| Density | 1.076 g/mL at 25 °C[5] |
The ortho-methoxy group significantly shapes the molecule's conformation and reactivity. It can form an intramolecular hydrogen bond with the hydroxyl group, which affects its acidity and nucleophilicity. This structural and electronic influence is vital in guiding the stereochemical outcome of reactions at the chiral center.
The Significance of Stereochemistry
The defining characteristic of this compound is its stereochemistry. As a chiral molecule, it exists in two enantiomeric forms: (S)- and (R)-1-(2-Methoxyphenyl)ethanol. These enantiomers are non-superimposable mirror images and can have markedly different biological effects. In drug development, it's common for only one enantiomer to be therapeutically active, while the other might be inactive or even cause adverse side effects. Thus, the ability to synthesize and analyze enantiomerically pure this compound is critically important.
The '(S)' configuration determines the exact spatial arrangement of the substituents around the chiral carbon. This precise arrangement is essential when it's used as a chiral auxiliary or a starting material in the synthesis of more complex chiral molecules. The stereocenter can direct the formation of new stereocenters in a predictable way, which is a core principle of asymmetric synthesis.[6]
Synthesis of this compound
Creating enantiomerically pure this compound is a significant challenge that has been tackled through various stereoselective methods. The choice of synthetic route often hinges on the desired scale, enantiomeric excess (e.e.), and cost-effectiveness.
Asymmetric Reduction of 2-Methoxyacetophenone
A common and highly effective method for synthesizing this compound is the asymmetric reduction of its corresponding ketone, 2-methoxyacetophenone.[7][8] This can be accomplished using chiral reducing agents or through catalytic hydrogenation with chiral catalysts.[9][10]
Experimental Protocol: Catalytic Asymmetric Transfer Hydrogenation
This protocol is a self-validating system, as the enantiomeric excess of the product is directly linked to the effectiveness of the chiral catalyst and can be easily confirmed by chiral HPLC analysis.
-
Catalyst Preparation: A chiral ruthenium-based catalyst, such as one derived from a pseudo-dipeptide ligand and [{RuCl2(p-cymene)}2], is often used.[9] The active catalyst is typically prepared in situ.
-
Reaction Setup: A solution of 2-methoxyacetophenone (1.0 eq) in a suitable solvent like isopropanol (which also acts as the hydrogen source) is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).[9]
-
Initiation: The pre-formed chiral catalyst (usually 0.01-1.0 mol%) is added to the ketone solution. A base, such as sodium hydroxide, is often needed as a co-catalyst.[9]
-
Reaction: The mixture is stirred at a specific temperature (e.g., 25-50 °C) for a set time (e.g., 1-24 hours) until the reaction is complete, as monitored by TLC or GC.
-
Workup and Purification: The reaction is quenched with water or a mild acid. The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
Choice of Catalyst: The chiral ligand on the metal center creates a chiral environment that distinguishes between the two faces of the ketone, leading to the preferential formation of one enantiomer of the alcohol.
-
Solvent and Hydrogen Source: Isopropanol is a frequent choice as it is an effective hydrogen donor in transfer hydrogenation and a good solvent for the reactants.[9]
-
Inert Atmosphere: This prevents the oxidation of the catalyst and other reagents.
Diagram: Asymmetric Transfer Hydrogenation Workflow
Sources
- 1. (1S)-1-(2-methoxyphenyl)ethan-1-ol | C9H12O2 | CID 7058089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 108100-06-7 | this compound - Synblock [synblock.com]
- 3. 2-Methoxy-1-phenylethan-1-ol | C9H12O2 | CID 572294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. 1-(2-METHOXYPHENYL)ETHANOL CAS#: 7417-18-7 [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. Human Metabolome Database: Showing metabocard for 2'-Methoxyacetophenone (HMDB0032569) [hmdb.ca]
- 8. biosynth.com [biosynth.com]
- 9. Asymmetric Reduction of Ketones [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Importance of enantiopure secondary alcohols in research
An In-Depth Technical Guide to Enantiopure Secondary Alcohols: Synthesis, Analysis, and Application in Modern Research
Abstract
Enantiomerically pure secondary alcohols are foundational pillars in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Their prevalence as key structural motifs in a vast array of biologically active molecules necessitates robust, scalable, and reliable methods for their preparation and characterization. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategic importance of enantiopure secondary alcohols. We will delve into the core principles of chirality and its pharmacological implications, critically evaluate the primary methodologies for enantioselective synthesis—namely asymmetric reduction and dynamic kinetic resolution—and detail the gold-standard analytical techniques for verifying enantiopurity. Supported by field-proven insights, detailed experimental protocols, and comparative data, this guide aims to equip the reader with the technical knowledge required to confidently navigate the synthesis and analysis of these crucial chiral building blocks.
The Central Role of Chirality in Molecular Recognition
Introduction to Stereoisomerism: The Concept of Enantiomers
Chirality is a fundamental geometric property of a molecule that is non-superimposable on its mirror image. These non-superimposable mirror images are known as enantiomers. The most common source of chirality in organic molecules is a stereocenter, typically a carbon atom bonded to four different substituents. The spatial arrangement of these substituents can be described using the Cahn-Ingold-Prelog (CIP) priority rules, assigning an absolute configuration of either (R) or (S) to the stereocenter. While enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents, they differ in their interaction with plane-polarized light (optical activity) and, most critically, in their interaction with other chiral molecules.
Biological Significance: Why Enantiopurity Matters in Pharmacology
The biological environment is inherently chiral. Receptors, enzymes, and other biological macromolecules are composed of chiral building blocks (L-amino acids, D-sugars), creating specific, three-dimensional binding sites. Consequently, the two enantiomers of a chiral drug can exhibit profoundly different pharmacological and toxicological profiles. One enantiomer, the eutomer , is responsible for the desired therapeutic effect, while the other, the distomer , may be less active, inactive, or, in some cases, contribute to undesirable or toxic side effects.[2]
The tragic case of Thalidomide serves as a stark reminder of this principle. The (R)-enantiomer is an effective sedative, while the (S)-enantiomer is a potent teratogen.[2] Although the situation is complicated by in-vivo racemization, this example spurred a significant shift in the pharmaceutical industry and regulatory agencies, leading to the modern emphasis on developing single-enantiomer drugs, or enantiopure drugs.[2]
Enantiopure Secondary Alcohols: Ubiquitous and Indispensable Chiral Synthons
The chiral secondary alcohol motif is a recurring structural feature in a multitude of pharmaceuticals.[3] Its prevalence stems from its utility as a versatile synthetic handle for further molecular elaboration and its role in forming key hydrogen-bonding interactions with biological targets. Many blockbuster drugs, including the antidepressant Duloxetine, the anti-cancer agent Crizotinib, and the asthma medication Montelukast, contain a critical enantiopure secondary alcohol core.[4][5] This makes the development of efficient methods to access these chiral building blocks a paramount objective in medicinal chemistry and process development.[6][]
Strategic Pathways to Enantiopure Secondary Alcohols
The synthesis of a single-enantiomer secondary alcohol can be broadly approached via two distinct strategies: the asymmetric transformation of a prochiral precursor or the resolution of a racemic mixture.
Strategy 1: Asymmetric Reduction of Prochiral Ketones
This is arguably the most direct and atom-economical approach, involving the enantioselective reduction of a prochiral ketone to generate the desired chiral alcohol. This transformation can be achieved through both chemical catalysis and biocatalysis.
Transition metal-catalyzed asymmetric hydrogenation and reduction with stoichiometric chiral reagents have become powerful tools in organic synthesis.
-
Asymmetric Transfer Hydrogenation: Pioneered by Noyori, this method often employs ruthenium or rhodium complexes with chiral diamine or amino alcohol ligands. The hydrogen source is typically isopropanol or formic acid.[8][9] The predictability and high enantioselectivity of these systems make them highly valuable for a range of aryl ketones.
-
Corey-Bakshi-Shibata (CBS) Reduction: This method utilizes a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane source (e.g., BH₃·THF or borane-dimethyl sulfide).[10][11] The catalyst, derived from a chiral amino alcohol like proline, creates a chiral environment that directs the borane to one face of the ketone, resulting in a predictable absolute stereochemistry of the product alcohol.[11]
Biocatalysis leverages the exquisite selectivity of enzymes to perform chemical transformations. For ketone reduction, alcohol dehydrogenases (ADHs) are particularly effective.[12]
-
Enzyme-Catalyzed Reduction: ADHs, often used as isolated enzymes or within whole microbial cells (e.g., Lactobacillus, baker's yeast), catalyze the reduction of prochiral ketones with near-perfect enantioselectivity (>99% e.e.).[3][6] These reactions require a cofactor, typically NADH or NADPH, which is continuously recycled in situ using a sacrificial co-substrate like isopropanol or glucose.[12] The primary advantages of biocatalysis are the exceptionally mild reaction conditions (room temperature, neutral pH), high selectivity, and reduced environmental impact.[1][13]
Figure 1: High-level workflows for synthesizing enantiopure secondary alcohols.
Strategy 2: Resolution of Racemic Alcohols
Resolution strategies begin with a 50:50 racemic mixture of the secondary alcohol and selectively separate one enantiomer from the other.
Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other with a chiral catalyst or reagent, allowing for their separation. Lipases are highly effective enzymes for this purpose, catalyzing the enantioselective acylation of one alcohol enantiomer in the presence of an acyl donor (e.g., vinyl acetate).[9] The result is a mixture of an unreacted, enantiopure alcohol and an enantiopure ester, which can then be separated. The major drawback of EKR is its theoretical maximum yield of 50% for a single enantiomer, as the other half of the starting material is the "wrong" enantiomer.[14]
Dynamic kinetic resolution (DKR) elegantly overcomes the 50% yield limitation of EKR.[14] It achieves this by coupling the enzymatic resolution step with a second catalytic cycle that continuously racemizes the slower-reacting enantiomer back into the racemic mixture.[15] This in-situ racemization ensures that the entire starting material is eventually converted into the single, desired enantiomeric product, allowing for a theoretical yield of up to 100%.[14] A common and highly effective DKR system combines a lipase (e.g., Novozym® 435) for the resolution with a ruthenium complex for the racemization of the unreacted alcohol.[4][16]
Figure 2: Comparison of Kinetic Resolution (KR) vs. Dynamic Kinetic Resolution (DKR).
Comparative Summary of Synthetic Strategies
| Feature | Asymmetric Reduction (Biocatalytic) | Dynamic Kinetic Resolution (Chemoenzymatic) |
| Starting Material | Prochiral Ketone | Racemic Secondary Alcohol |
| Theoretical Yield | Up to 100% | Up to 100%[14] |
| Key Catalysts | Alcohol Dehydrogenase (ADH) | Lipase + Racemization Catalyst (e.g., Ru complex)[16] |
| Typical Conditions | Aqueous buffer, 25-40 °C, neutral pH | Organic solvent, 40-70 °C |
| Key Advantages | "Green" process, high enantioselectivity, mild conditions.[1] | Overcomes 50% yield limit of KR, broad substrate scope. |
| Key Considerations | Cofactor recycling system required, enzyme availability/stability.[12] | Requires two compatible catalysts, potential for catalyst deactivation. |
The Gold Standard: Verifying Enantiopurity
The synthesis of a chiral alcohol is incomplete without rigorous verification of its enantiomeric purity. Enantiomeric excess (e.e.) is the standard measure, defined as:
e.e. (%) = |([R] - [S]) / ([R] + [S])| x 100
Where [R] and [S] are the concentrations of the R- and S-enantiomers, respectively. Several analytical techniques are employed for this critical determination.[17]
Chromatographic Methods
Chromatography is the most widely used method for determining e.e. due to its accuracy and high resolution.[18]
The direct method utilizes a Chiral Stationary Phase (CSP) . A CSP is a solid support that has been modified with a chiral selector. As the enantiomeric mixture passes through the column, the two enantiomers interact diastereomerically with the chiral phase, forming transient complexes of differing stability. This leads to different retention times, allowing for their separation and quantification.[18] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are exceptionally versatile and widely used.
In the indirect method, the enantiomeric alcohol mixture is first reacted with an enantiomerically pure Chiral Derivatizing Agent (CDA) to form a pair of diastereomers.[19] Since diastereomers have different physical properties, they can be readily separated using standard, non-chiral (achiral) HPLC or Gas Chromatography (GC) columns.[20][21] A classic CDA for alcohols is α-methoxy-α-(trifluoromethyl)phenylacetic acid, also known as Mosher's acid.[19] While effective, this method requires an additional reaction step and absolute purity of the derivatizing agent.
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine e.e. Similar to the indirect chromatography method, this involves using a CDA (like Mosher's acid) to convert the enantiomers into diastereomers.[19] The resulting diastereomers will have chemically non-equivalent protons, leading to distinct and quantifiable signals in the ¹H NMR spectrum. Chiral solvating agents or chiral lanthanide shift reagents can also be used to induce chemical shift differences between enantiomers directly in the NMR tube, though this is often less straightforward.[17]
Figure 3: Decision workflow for determining the enantiomeric excess (e.e.) of a secondary alcohol.
Protocols in Practice
Disclaimer: These protocols are illustrative and should be adapted and optimized for specific substrates and laboratory conditions. All work should be performed with appropriate safety precautions.
Experimental Protocol 1: Biocatalytic Reduction of 4'-Chloroacetophenone
This protocol describes the synthesis of (S)-1-(4-chlorophenyl)ethanol, a key chiral intermediate, using a commercially available ketoreductase.[6]
-
Reaction Setup: In a 50 mL flask, prepare a 20 mL solution of 100 mM potassium phosphate buffer (pH 7.0).
-
Reagent Addition: Add D-glucose (1.5 g) as the co-substrate for cofactor regeneration.
-
Cofactor and Enzyme Addition: Add NADP⁺ (5 mg) and glucose dehydrogenase (GDH, 20 units) for cofactor recycling. Finally, add the ketoreductase (KRED, 10 mg).
-
Substrate Addition: Add 4'-chloroacetophenone (154 mg, 1.0 mmol) to the buffered enzyme solution.
-
Reaction Execution: Seal the flask and stir at 30 °C. Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC.
-
Workup: Once the reaction is complete (typically 12-24 hours), saturate the aqueous solution with NaCl. Extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.
-
Characterization: Confirm the structure by ¹H and ¹³C NMR. The enantiomeric excess can be determined using the protocol below.
Experimental Protocol 2: Determination of e.e. by Chiral HPLC (Direct Method)
This protocol outlines the analysis of the product from Protocol 4.1.
-
Sample Preparation: Prepare a stock solution of the synthesized 1-(4-chlorophenyl)ethanol in the mobile phase (e.g., 1 mg/mL).
-
HPLC System:
-
Column: Chiralcel OD-H (or equivalent polysaccharide-based CSP).
-
Mobile Phase: A mixture of hexane and isopropanol (e.g., 95:5 v/v). The exact ratio should be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 25 °C.
-
-
Analysis: Inject 10 µL of the sample solution.
-
Data Interpretation: Two peaks corresponding to the (R) and (S) enantiomers should be observed. Calculate the e.e. by integrating the area of each peak: e.e. (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| x 100. A racemic standard should be run to confirm the identity of each peak.
Conclusion and Future Perspectives
Enantiopure secondary alcohols are not merely synthetic curiosities; they are enabling building blocks that lie at the heart of numerous life-saving medicines and advanced materials. The ability to synthesize and analyze these compounds with high fidelity is a core competency in modern chemical research. While established methods like asymmetric reduction and dynamic kinetic resolution provide powerful solutions, the field continues to evolve. Emerging strategies such as enantioconvergent catalysis, which can transform a racemic starting material into a single enantiomer of a different product, promise even greater synthetic efficiency.[22][23] As the demand for stereochemically complex molecules grows, the foundational importance of enantiopure secondary alcohols will only continue to increase, driving further innovation in catalysis and analytical science.
References
-
J Ind Microbiol Biotechnol. (2008). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology & Biotechnology, 35(9), 1047-51. [Link]
-
Reaction Chemistry & Engineering. (n.d.). Click reaction-aided enzymatic kinetic resolution of secondary alcohols. RSC Publishing. [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]
-
Catalysis Science & Technology. (n.d.). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. RSC Publishing. [Link]
-
MDPI. (n.d.). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. [Link]
-
Oxford Academic. (n.d.). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Journal of Industrial Microbiology and Biotechnology. [Link]
-
ResearchGate. (n.d.). Examples of drugs derivatives from chiral secondary alcohols. [Link]
-
ACS Publications. (2023). Chemoenzymatic Dynamic Kinetic Resolution of Secondary Alcohols and Amines Employing Copper-Based Photocatalysis. ACS Catalysis. [Link]
-
PubMed. (2005). Chiral discrimination of secondary alcohols by both 1H-NMR and HPLC after labeling with a chiral derivatization reagent, 2-(2,3-anthracenedicarboximide)cyclohexane carboxylic acid. Chirality, 17 Suppl, S171-6. [Link]
-
PubMed. (2007). Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization. Chemistry, 13(2), 541-7. [Link]
-
Wikipedia. (n.d.). Kinetic resolution. [Link]
-
Semantic Scholar. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. [Link]
-
ResearchGate. (n.d.). Enantioconvergent transformations of secondary alcohols through borrowing hydrogen catalysis. [Link]
-
ResearchGate. (n.d.). Derivatization of Secondary Aliphatic Alcohols to Picolinates – A New Option for HPLC Analysis with Chiral Stationary Phase. [Link]
-
Royal Society of Chemistry. (2007). Chapter 5: Principles of Asymmetric Synthesis. Books - The Royal Society of Chemistry. [Link]
-
RSC Publishing. (2023). Enantioconvergent transformations of secondary alcohols through borrowing hydrogen catalysis. Chemical Society Reviews. [Link]
-
Latvian Institute of Organic Synthesis. (2021). A new synthesis method of worthwhile enantiopure secondary alcohols has been developed. [Link]
-
Oxford Academic. (2007). Enantioselective Preparation of Secondary Alcohols and Amines. Organic Synthesis: State of the Art 2007. [Link]
-
NIH. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives. PMC. [Link]
-
ResearchGate. (n.d.). Synthesis of enantiopure β-substituted secondary alcohols by halohydrin... [Link]
-
Pharmaceutical Technology. (n.d.). Asymmetric Routes to Chiral Secondary Alcohols. [Link]
-
NIH. (n.d.). Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. [Link]
-
ResearchGate. (n.d.). Chiral discrimination of secondary alcohols by both 1H-NMR and HPLC after labeling with a chiral derivatization reagent, 2-(2,3-anthracenedicarboximide)cyclohexane carboxylic acid. [Link]
-
ResearchGate. (n.d.). The synthesis of chiral secondary alcohols. [Link]
-
NIH. (n.d.). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. PMC - PubMed Central. [Link]
-
Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. [Link]
-
Wikipedia. (n.d.). Chiral derivatizing agent. [Link]
-
Bohrium. (2023). determination-of-enantiomeric-excess-and-diastereomeric-excess-via-optical-methods-application-to-methyl-hydroxy-carboxylic-acids. [Link]
-
Unknown Source. (n.d.). Determination of enantiomeric excess. [Link]
-
ResearchGate. (n.d.). (A) Examples of drugs containing chiral secondary alcohol derivatives.... [Link]
-
NIH. (2024). Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. [Link]
-
NIH. (2015). Catalytic Enantioselective C-H Functionalization of Alcohols via Redox-Triggered Carbonyl Addition: Borrowing Hydrogen, Returning Carbon. PMC. [Link]
-
ACS Publications. (n.d.). Heteroaryl-Directed Iridium-Catalyzed Enantioselective C–H Alkenylations of Secondary Alcohols. Journal of the American Chemical Society. [Link]
-
ResearchGate. (2019). Enzymatic synthesis of enantiopure alcohols: current state and perspectives. [Link]
-
Wikipedia. (n.d.). Enantiopure drug. [Link]
-
PubMed. (2017). Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects. [Link]
-
ResearchGate. (n.d.). Enantiodivergent conversion of chiral secondary alcohols into tertiary alcohols. [Link]
-
MDPI. (n.d.). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. [Link]
-
ResearchGate. (n.d.). Stereoselective synthesis of chiral tertiary alcohol building blocks via neighbouring group participation from tri-substituted olefins. [Link]
Sources
- 1. Enzymatic synthesis of enantiopure alcohols: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantiopure drug - Wikipedia [en.wikipedia.org]
- 3. Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A new synthesis method of worthwhile enantiopure secondary alcohols has been developed - Latvijas Organiskās sintēzes institūts [osi.lv]
- 5. mdpi.com [mdpi.com]
- 6. academic.oup.com [academic.oup.com]
- 8. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 9. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 10. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. pharmtech.com [pharmtech.com]
- 13. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Determination of enantiomeric excess [ch.ic.ac.uk]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 20. Chiral discrimination of secondary alcohols by both 1H-NMR and HPLC after labeling with a chiral derivatization reagent, 2-(2,3-anthracenedicarboximide)cyclohexane carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. Enantioconvergent transformations of secondary alcohols through borrowing hydrogen catalysis - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
(S)-1-(2-Methoxyphenyl)ethanol: A Cornerstone Chiral Building Block for Asymmetric Synthesis in Drug Development
Abstract
In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is a paramount objective, directly impacting therapeutic efficacy and safety.[1][2] Chiral building blocks are fundamental to this endeavor, providing the stereochemical foundation for complex molecular architectures.[2][3] Among these, (S)-1-(2-Methoxyphenyl)ethanol has emerged as a particularly valuable and versatile synthon. This technical guide provides an in-depth exploration of the synthesis, properties, and strategic applications of this compound for researchers, chemists, and professionals in drug discovery and development. We will delve into the mechanistic underpinnings of its primary synthetic route—the asymmetric reduction of 2-methoxyacetophenone—and showcase its utility as a chiral auxiliary and precursor for sophisticated molecular targets, supported by detailed protocols and mechanistic diagrams.
Introduction: The Imperative of Chirality in Pharmaceuticals
The biological activity of many drugs is intrinsically linked to their three-dimensional structure. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles.[1] Consequently, the ability to selectively synthesize a single desired enantiomer is a critical capability in drug development, often leading to improved therapeutic indices and reduced side effects.[1] Chiral auxiliaries and building blocks are instrumental in achieving this stereocontrol.[4][5][6] A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[5] this compound serves as a prime example of a chiral alcohol that can function both as a precursor to more complex chiral structures and as a component of chiral ligands for asymmetric catalysis.[7]
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of a building block is essential for its effective application.
| Property | Value |
| CAS Number | 108100-06-7[8][9] |
| Molecular Formula | C9H12O2[8][9] |
| Molecular Weight | 152.19 g/mol [8][9] |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 133-135 °C/10 mmHg[10] |
| Density | 1.076 g/mL at 25 °C[10] |
| Refractive Index | n20/D 1.54[10] |
Table 1: Physicochemical properties of this compound.
Synthesis of this compound: Asymmetric Reduction of 2-Methoxyacetophenone
The most prevalent and efficient method for producing enantiomerically pure this compound is the asymmetric reduction of the corresponding prochiral ketone, 2-methoxyacetophenone. Several catalytic systems are effective for this transformation, with the Corey-Bakshi-Shibata (CBS) reduction being a prominent example.[11][12][13][14]
The Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction employs a chiral oxazaborolidine catalyst, typically derived from proline, in the presence of a borane source (e.g., BH₃·THF or BH₃·SMe₂) to achieve high enantioselectivity.[12][15] The reaction is renowned for its predictability, broad substrate scope, and the high enantiomeric excess (ee) it delivers, often exceeding 95%.[14][15]
2.1.1. Mechanism of the CBS Reduction
The efficacy of the CBS reduction hinges on a well-defined, catalyst-controlled transition state. The key steps are as follows:
-
Catalyst-Borane Complex Formation : The Lewis acidic borane coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination activates the borane, making it a more potent hydride donor, and enhances the Lewis acidity of the endocyclic boron atom of the catalyst.[11][13]
-
Ketone Coordination : The activated catalyst-borane complex then coordinates to the ketone substrate. The coordination occurs preferentially at the sterically more accessible lone pair of the carbonyl oxygen.
-
Stereoselective Hydride Transfer : A hydride is transferred from the borane to the carbonyl carbon via a six-membered, chair-like transition state. The stereochemistry of the catalyst dictates the facial selectivity of the hydride attack, leading to the formation of the desired alcohol enantiomer.[11]
-
Catalyst Regeneration : The resulting alkoxyborane releases the chiral alcohol upon workup, regenerating the catalyst for the next cycle.[11]
Caption: Mechanistic workflow of the CBS reduction for ketone reduction.
Experimental Protocol: CBS Reduction of 2-Methoxyacetophenone
This protocol is a representative example and should be optimized for specific laboratory conditions.
Materials:
-
(S)-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BH₃·SMe₂)
-
2-Methoxyacetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric Acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add (S)-Methyl-CBS-oxazaborolidine (0.1 eq.).
-
Cool the flask to 0 °C in an ice bath and add anhydrous THF.
-
Slowly add borane-dimethyl sulfide complex (1.0 eq.) to the flask and stir for 15 minutes.
-
In a separate flask, dissolve 2-methoxyacetophenone (1.0 eq.) in anhydrous THF.
-
Add the ketone solution dropwise to the catalyst-borane mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Warm the mixture to room temperature and add 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
Applications of this compound in Asymmetric Synthesis
The utility of this compound extends beyond its identity as a chiral alcohol. It serves as a versatile starting material for the synthesis of more complex chiral molecules and ligands.
As a Chiral Auxiliary
Chiral auxiliaries are a cornerstone of asymmetric synthesis, enabling the diastereoselective formation of new stereocenters.[4][5] While this compound itself is not typically used directly as a cleavable auxiliary in the same vein as Evans oxazolidinones, its derivatives can be. More commonly, the chiral hydroxyl group is used to direct reactions on an attached substrate before being transformed or incorporated into the final product.
Synthesis of Chiral Ligands for Asymmetric Catalysis
A significant application of this compound is its use as a precursor for chiral ligands. These ligands coordinate to a metal center, creating a chiral environment that biases the outcome of a catalytic reaction.
Caption: General workflow for synthesizing a chiral catalyst from this compound.
For instance, the amine derived from this compound can be incorporated into ligands for asymmetric transfer hydrogenation, a powerful method for the reduction of ketones and imines.[16][17]
Precursor for Bioactive Molecules
The enantiopure nature of this compound makes it an ideal starting point for the total synthesis of complex, biologically active molecules where the stereochemistry at the benzylic position is crucial for activity.[2][18][19] The methoxy group provides an electronic handle for further synthetic manipulations, such as ortho-lithiation, while the hydroxyl group can be readily converted to other functionalities.
Conclusion
This compound is a testament to the power of chiral building blocks in modern organic synthesis. Its efficient and highly stereoselective synthesis via asymmetric reduction methods like the CBS reduction provides a reliable source of this valuable synthon. For drug development professionals, this compound offers a versatile platform for the construction of enantiomerically pure pharmaceuticals, either through its incorporation into the final target or its use in the development of novel asymmetric catalysts. As the demand for stereochemically defined drugs continues to grow, the importance of foundational chiral building blocks like this compound will undoubtedly increase.
References
- Corey-Bakshi-Shibata Reduction: Mechanism & Examples. NROChemistry. [URL: https://www.nrochemistry.
- Corey-Bakshi-Shibata Reduction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.
- Corey–Itsuno reduction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Corey%E2%80%93Itsuno_reduction]
- Corey-Bakshi-Shibata Reduction. Alfa Chemistry. [URL: https://www.alfa-chemistry.
- CBS catalyst. Grokipedia. [URL: https://grokipedia.
- The Efficacy of Chiral Auxiliaries in Asymmetric Synthesis: A Comparative Guide. Benchchem. [URL: https://www.benchchem.
- Chiral auxiliary. Wikipedia. [URL: https://en.wikipedia.org/wiki/Chiral_auxiliary]
- Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5036136/]
- Proposed mechanism for the asymmetric transfer hydrogenation of ketones... ResearchGate. [URL: https://www.researchgate.net/figure/Proposed-mechanism-for-the-asymmetric-transfer-hydrogenation-of-ketones-under-acidic-and_fig2_221921385]
- Catalytic asymmetric transfer hydrogenation of ketones: Recent advances. Universidad de Alicante. [URL: https://rua.ua.es/dspace/bitstream/10045/49629/1/2015-Tetrahedron-Asymmetry-Yus-Foubelo-et-al.pdf]
- What Are Chiral Auxiliaries? - Chemistry For Everyone. YouTube. [URL: https://www.youtube.
- Chiral Chemistry in Drug Development: Precision, Purity, and the Pharmaffiliates Advantage. Pharmaffiliates. [URL: https://www.pharmaffiliates.
- Advanced Chiral Auxiliary Synthesis. BOC Sciences. [URL: https://www.bocsci.com/chiral-auxiliaries.html]
- Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11018310/]
- Bioactive compounds containing chiral tertiary alcohol. ResearchGate. [URL: https://www.researchgate.net/publication/380720516_Bioactive_compounds_containing_chiral_tertiary_alcohol]
- Noyori Hydrogenation. YouTube. [URL: https://www.youtube.
- Chiral alcohols: Significance and symbolism. [URL: https://www.symbolsproject.eu/explore/chimia/chiral-alcohols]
- Examples of bioactive molecules containing chiral cyclic β-amino alcohols. ResearchGate. [URL: https://www.researchgate.net/figure/Examples-of-bioactive-molecules-containing-chiral-cyclic-b-amino-alcohols_fig1_349607185]
- Chiral Alcohols. [URL: https://www.sigmaaldrich.
- Noyori Asymmetric Hydrogenation. Organic Chemistry. YouTube. [URL: https://www.youtube.
- 1-(2-METHOXYPHENYL)ETHANOL CAS#: 7417-18-7. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6878488.htm]
- Enantioselective reduction of bromo- and methoxy-acetophenone derivatives using carrot and celeriac enzymatic system. ResearchGate. [URL: https://www.researchgate.
- CAS 108100-06-7 | this compound. Synblock. [URL: https://www.synblock.com/cas-108100-06-7.html]
- (S)-1-(4-Methoxyphenyl)ethanol | Chiral Building Block. Benchchem. [URL: https://www.benchchem.com/product/b073567]
- Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/19660309/]
- Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. ACS Catalysis. [URL: https://pubs.acs.org/doi/10.
- ChemInform Abstract: Enantioselective Reduction of Acetophenone Analogues Using Carrot and Celeriac Enzymes System. ResearchGate. [URL: https://www.researchgate.net/publication/251025595_ChemInform_Abstract_Enantioselective_Reduction_of_Acetophenone_Analogues_Using_Carrot_and_Celeriac_Enzymes_System]
- (PDF) Efficient Biocatalytic Synthesis of (S)-1-(4-methoxyphenyl) Ethanol by Saccharomyces uvarum as a Whole-cell Biocatalyst. ResearchGate. [URL: https://www.researchgate.
- Chiral Alcohols - Pharmaceutical Building Blocks (2). [URL: https://www.myskinrecipes.com/shop/en/78-chiral-alcohols?p=2]
- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. [URL: https://www.revistadequimica.
- Enantioselective Reduction of Ketones. [URL: https://www.chem.ucla.edu/~harding/IGOC/E/enantioselectiveredketone01.pdf]
- (S)-1-(4-Methoxyphenyl)ethanol. TCI Chemicals. [URL: https://www.tcichemicals.com/IN/en/p/M3895]
- This compound,(CAS# 108100-06-7). Sinfoo Biotech. [URL: https://www.sinfoobiochem.com/product/A002771.html]
- Chiral Building Blocks. TCI Chemicals. [URL: https://www.tcichemicals.com/assets/brochure/chiral_building_blocks_2_e.pdf]
- 2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol. The Good Scents Company. [URL: https://www.thegoodscentscompany.
- 1-(4-Methoxyphenyl)ethanol. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/101148]
- (PDF) ASYMMETRIC SYNTHESIS OF PHENYL-RING-CONTAINING ALCOHOLS USING THERMOANAEROBACTER ETHANOLICUS W110A SECONDARY ALCOHOL DEHYDROGENASE. ResearchGate. [URL: https://www.researchgate.net/publication/34839886_ASYMMETRIC_SYNTHESIS_OF_PHENYL-RING-CONTAINING_ALCOHOLS_USING_THERMOANAEROBACTER_ETHANOLICUS_W110A_SECONDARY_ALCOHOL_DEHYDROGENASE]
- Application of Biobased Solvents in Asymmetric Catalysis. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503463/]
- Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system. Catalysis Science & Technology (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2020/cy/c9cy02364a]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral alcohols: Significance and symbolism [wisdomlib.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Chiral Alcohols [sigmaaldrich.cn]
- 8. CAS 108100-06-7 | this compound - Synblock [synblock.com]
- 9. This compound,(CAS# 108100-06-7)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 10. 1-(2-METHOXYPHENYL)ETHANOL CAS#: 7417-18-7 [m.chemicalbook.com]
- 11. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 13. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. grokipedia.com [grokipedia.com]
- 16. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Asymmetric Reduction of Prochiral Ketones: From Mechanistic Insights to Practical Applications
Abstract
The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a cornerstone transformation in modern organic synthesis, particularly within the pharmaceutical and fine chemical industries. The stereochemical purity of these alcohol building blocks is often critical to the biological activity and safety profile of the final active pharmaceutical ingredient (API). This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core methodologies for achieving this transformation with high fidelity. We will move beyond a simple recitation of protocols to delve into the mechanistic underpinnings and the causal relationships that govern experimental outcomes. This guide is structured to empower the reader with the knowledge to not only select the appropriate reduction strategy but also to troubleshoot and optimize these powerful catalytic systems. We will explore three principal pillars of asymmetric ketone reduction: transition-metal-catalyzed hydrogenation and transfer hydrogenation, most notably the Noyori and related systems; stoichiometric and catalytic reductions using chiral borane reagents, with a focus on the Corey-Bakshi-Shibata (CBS) reduction; and the rapidly evolving field of biocatalytic reductions employing ketoreductases (KREDs). Each section will be supported by detailed, field-proven protocols, comparative data, and mechanistic diagrams to provide a holistic and actionable understanding of this critical synthetic tool.
The Imperative of Chirality: Why Asymmetric Ketone Reduction Matters
In the realm of drug development, the three-dimensional arrangement of atoms in a molecule is not a trivial detail; it is a critical determinant of efficacy and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. The classic, tragic example of thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen, serves as a stark reminder of the importance of stereochemical control.
Prochiral ketones, which possess two enantiotopic faces, present a key opportunity for the introduction of a defined stereocenter. Their reduction to a chiral alcohol is a fundamental strategy for building stereochemical complexity in a synthetic route. The goal of asymmetric reduction is to deliver a hydride to one of these two faces with high selectivity, thereby producing one enantiomer of the alcohol in significant excess. This enantiomeric excess (ee), expressed as a percentage, is a primary metric for the success of an asymmetric reaction. For pharmaceutical applications, an ee of >99% is often the target.
This guide will equip you with the knowledge to navigate the landscape of asymmetric ketone reduction and select the optimal strategy for your specific synthetic challenge.
Transition-Metal Catalysis: The Power of Noyori's Ruthenium-Based Systems
The development of ruthenium catalysts bearing chiral diphosphine and diamine ligands by Ryoji Noyori, for which he was a co-recipient of the 2001 Nobel Prize in Chemistry, revolutionized the field of asymmetric hydrogenation.[1] These catalysts are renowned for their high efficiency (turnover numbers, or TONs, can exceed 100,000), broad substrate scope, and exceptional enantioselectivity.[2]
The Mechanistic Heart of the Matter: Metal-Ligand Bifunctional Catalysis
The efficacy of Noyori-type catalysts stems from a "metal-ligand bifunctional" mechanism. In this elegant catalytic cycle, both the ruthenium metal center and the amine ligand actively participate in the hydride transfer process. The amine ligand is not a mere spectator but plays a crucial role in the activation of the hydrogen source and the delivery of a proton.
The generally accepted mechanism for transfer hydrogenation using a Noyori-type catalyst, such as [(mesitylene)((R,R)-TsDPEN)RuCl], is initiated by the reaction of the precatalyst with a base (e.g., potassium tert-butoxide) to generate a 16-electron ruthenium amido complex. This species then reacts with the hydrogen donor, typically isopropanol, to form an 18-electron ruthenium hydride. The prochiral ketone then coordinates to the ruthenium center, and in the key stereodetermining step, the hydride from the ruthenium and a proton from the amine ligand are transferred to the carbonyl group in a concerted fashion via a six-membered transition state.[3]
The chirality of the diphosphine and diamine ligands creates a well-defined chiral pocket around the metal center, which dictates the facial selectivity of the hydride attack on the coordinated ketone. The steric and electronic properties of the substrate and the ligands are the primary determinants of the enantiomeric outcome.
Causality in Experimental Design: The "Why" Behind the Conditions
-
Choice of Ligand: The BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) ligand is a classic choice for Noyori hydrogenation, its axial chirality creating a highly effective asymmetric environment.[1] The choice between (R)- and (S)-BINAP directly determines the enantiomer of the alcohol produced. For transfer hydrogenation, ligands like TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) are commonly employed. The sulfonyl group on the diamine ligand is believed to enhance the acidity of the N-H proton, facilitating the proton transfer step in the catalytic cycle.[4]
-
The Role of the Base: In transfer hydrogenation, a base such as potassium tert-butoxide or potassium hydroxide is often required to generate the active ruthenium amido species from the precatalyst.[3] The concentration of the base can be critical; an insufficient amount may lead to incomplete catalyst activation, while an excess can lead to catalyst inhibition or side reactions.
-
Solvent Selection: Isopropanol is a common choice for transfer hydrogenation as it serves as both the solvent and the hydrogen source. For direct hydrogenation with H₂ gas, solvents like methanol or ethanol are frequently used. The solvent can influence the solubility of the catalyst and substrate, as well as the stability of intermediates in the catalytic cycle, thereby affecting both the reaction rate and enantioselectivity.[5]
Practical Implementation: A Field-Proven Protocol
A detailed procedure for the preparation of the RuCl₂[(R)-BINAP] catalyst can be found in the literature.[6][7] A general approach involves heating a mixture of a ruthenium precursor, such as [RuCl₂(benzene)]₂, and (R)-(+)-BINAP in a suitable solvent like toluene or ethanol.
The following protocol is a representative example of a Noyori-type asymmetric hydrogenation.
Materials:
-
RuCl₂[(R)-BINAP] catalyst
-
Acetophenone
-
Ethanol (degassed)
-
Potassium tert-butoxide (t-BuOK)
-
Hydrogen gas (high purity)
-
Autoclave or high-pressure reactor
Procedure:
-
In a nitrogen-filled glovebox, charge a glass liner for the autoclave with the RuCl₂[(R)-BINAP] catalyst (0.1 mol%).
-
Add degassed ethanol to dissolve the catalyst.
-
Add acetophenone (1.0 equivalent).
-
Add a solution of t-BuOK in ethanol (e.g., 0.1 M solution, 1.0 equivalent).
-
Seal the glass liner inside the autoclave.
-
Purge the autoclave with hydrogen gas several times.
-
Pressurize the autoclave to the desired pressure (e.g., 10-100 atm) with hydrogen gas.
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C) for the specified time (e.g., 6-24 hours).
-
After the reaction is complete, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture in vacuo.
-
The crude product can be purified by distillation or column chromatography.
-
Determine the yield and enantiomeric excess by chiral GC or HPLC analysis.
A similar experimental procedure for the asymmetric hydrogenation of acetylacetone can be found in the literature.[8]
Troubleshooting Noyori Hydrogenations
-
Low Conversion:
-
Catalyst Inactivity: Ensure the catalyst was handled under inert conditions to prevent deactivation by oxygen. Use a fresh batch of catalyst if necessary.
-
Insufficient Hydrogen Pressure: Verify the hydrogen pressure is adequate for the specific substrate and catalyst system.
-
Inhibitors: The substrate or solvent may contain impurities that inhibit the catalyst. Purify the starting materials if necessary.
-
-
Low Enantioselectivity:
-
Catalyst Decomposition: Catalyst decomposition can lead to the formation of achiral ruthenium species that catalyze the reduction non-selectively.
-
Incorrect Ligand: Verify that the correct enantiomer of the chiral ligand was used.
-
Reaction Temperature: Higher temperatures can sometimes lead to a decrease in enantioselectivity.
-
Chiral Borane Reagents: The Precision of the Corey-Bakshi-Shibata (CBS) Reduction
The Corey-Bakshi-Shibata (CBS) reduction is another powerful and widely used method for the enantioselective reduction of prochiral ketones.[9][10] This method employs a chiral oxazaborolidine catalyst, which is typically generated in situ from a chiral amino alcohol (often derived from proline) and a borane source.[11][12] The CBS reduction is lauded for its predictable stereochemistry, high enantioselectivity (often >95% ee), and broad substrate scope.[9][11]
The Mechanism: A Lewis Acid-Assisted Hydride Transfer
The mechanism of the CBS reduction involves a dual activation strategy. The borane source (e.g., BH₃·THF) coordinates to the Lewis basic nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom of the catalyst and activates the borane as a hydride donor. The prochiral ketone then coordinates to the more Lewis acidic endocyclic boron atom in a sterically controlled manner, with the larger substituent on the ketone oriented away from the chiral framework of the catalyst. This coordination sets the stage for a highly stereoselective intramolecular hydride transfer from the coordinated borane to the carbonyl carbon via a six-membered ring transition state.[9][12]
The predictable stereochemical outcome is a key advantage of the CBS reduction. The (S)-catalyst typically delivers the hydride to the Re face of the ketone, while the (R)-catalyst delivers it to the Si face.
Causality in Experimental Design: Optimizing the CBS Reduction
-
The Chiral Auxiliary: The choice of the chiral amino alcohol used to generate the oxazaborolidine catalyst is the primary determinant of the enantioselectivity. (S)- or (R)-α,α-diphenyl-2-pyrrolidinemethanol, derived from proline, is a common and highly effective chiral auxiliary.[13]
-
The Borane Source: Borane-THF complex (BH₃·THF) or borane-dimethyl sulfide complex (BH₃·SMe₂) are the most common stoichiometric reducing agents. Catecholborane can also be used and sometimes offers advantages in terms of reactivity and selectivity at lower temperatures.[10]
-
Temperature: The CBS reduction is often performed at low temperatures (e.g., -78°C to room temperature) to maximize enantioselectivity. Lower temperatures generally favor the desired transition state, leading to higher ee values.[10]
Practical Implementation: A Step-by-Step Protocol
The following protocol describes the in situ generation of the (S)-CBS catalyst and its use in the asymmetric reduction of acetophenone.
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Borane-THF complex (1 M solution in THF)
-
Acetophenone
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Hydrochloric acid (1 M)
Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add (S)-α,α-diphenyl-2-pyrrolidinemethanol (0.1 equivalents) and anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add the borane-THF complex (0.6 equivalents) dropwise to the solution.
-
Stir the mixture at room temperature for 1 hour to allow for the formation of the oxazaborolidine catalyst.
-
Cool the reaction mixture to the desired temperature (e.g., 0°C).
-
Add a solution of acetophenone (1.0 equivalent) in anhydrous THF dropwise via the dropping funnel over 30 minutes.
-
Add an additional portion of the borane-THF complex (0.6 equivalents) dropwise.
-
Stir the reaction at the same temperature for 30 minutes.
-
Quench the reaction by the slow, dropwise addition of methanol at 0°C.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the yield and enantiomeric excess by chiral HPLC or GC analysis.[14]
Troubleshooting the CBS Reduction
-
Low Enantioselectivity:
-
Moisture: The oxazaborolidine catalyst and borane reagents are sensitive to moisture. Ensure all glassware is thoroughly dried and anhydrous solvents are used.[12]
-
Catalyst Degradation: The CBS catalyst can degrade upon storage. It is often best to generate it in situ or use a freshly opened bottle of a commercial solution.[15]
-
Temperature Control: Inconsistent or elevated temperatures can lead to a decrease in enantioselectivity. Maintain strict temperature control throughout the reaction.
-
-
Low Yield:
-
Incomplete Reaction: The reaction may require a longer reaction time or a slight increase in temperature.
-
Stoichiometry of Borane: Ensure the correct stoichiometry of the borane reagent is used.
-
Biocatalysis: The Green and Selective Approach with Ketoreductases (KREDs)
Biocatalysis, the use of enzymes to catalyze chemical reactions, has emerged as a powerful and environmentally friendly alternative to traditional chemical methods for asymmetric ketone reduction.[16] Ketoreductases (KREDs), also known as alcohol dehydrogenases (ADHs), are enzymes that catalyze the reduction of ketones to alcohols with exquisite stereoselectivity.[17] The use of KREDs offers several advantages, including mild reaction conditions (typically aqueous media at or near room temperature), high enantioselectivity (often >99.9% ee), and the potential for high substrate loading.[18][19]
The Enzymatic Mechanism: A Cofactor-Dependent Hydride Transfer
KREDs are dependent on a nicotinamide cofactor, either NADH or NADPH, as the source of the hydride. The catalytic cycle involves the binding of the cofactor and the ketone substrate to the enzyme's active site. The enzyme's chiral active site precisely orients the ketone relative to the cofactor, facilitating a highly stereoselective hydride transfer from the cofactor to the carbonyl carbon. The resulting alcohol and the oxidized cofactor (NAD⁺ or NADP⁺) are then released from the enzyme.
A critical aspect of practical biocatalytic reductions is the regeneration of the expensive cofactor. This is typically achieved in situ using a "substrate-coupled" or "enzyme-coupled" system. In a substrate-coupled system, a sacrificial alcohol, such as isopropanol, is added in large excess. The KRED itself catalyzes the oxidation of the isopropanol to acetone, which regenerates the NADH or NADPH. In an enzyme-coupled system, a second enzyme, such as glucose dehydrogenase (GDH), and its corresponding substrate (glucose) are used to regenerate the cofactor.[20]
Causality in Experimental Design: Selecting the Right Enzyme and Conditions
-
Enzyme Selection: A vast number of KREDs are now commercially available, often in screening kits that allow for the rapid identification of an enzyme with the desired activity and stereoselectivity for a particular substrate.[20] The choice of enzyme is the most critical factor in determining the success of a biocatalytic reduction. Some KREDs follow "Prelog's rule," delivering the hydride to the Re face of the ketone, while others exhibit "anti-Prelog" selectivity.[21]
-
Cofactor Regeneration System: The choice of cofactor regeneration system depends on the specific KRED and the reaction conditions. The isopropanol-based system is simpler, but the accumulation of acetone can inhibit the enzyme. The GDH/glucose system is often more efficient but adds complexity and cost to the process.
-
Reaction Conditions (pH, Temperature, Co-solvents): KREDs are sensitive to pH and temperature, and the optimal conditions vary from enzyme to enzyme. A buffered aqueous solution is typically used to maintain the optimal pH. Co-solvents such as DMSO or MTBE may be required to solubilize hydrophobic substrates, but their concentration must be carefully controlled to avoid denaturing the enzyme.
Practical Implementation: A General Protocol for KRED-Catalyzed Reduction
The first step in developing a biocatalytic reduction is to screen a panel of KREDs to identify enzymes that reduce the target ketone with high conversion and the desired stereoselectivity. This is typically done on a small scale in microtiter plates. Once a hit is identified, the reaction conditions (pH, temperature, co-solvent, substrate loading, and cofactor regeneration system) are optimized.
The following is a general protocol for a preparative scale biocatalytic reduction.
Materials:
-
Ketoreductase (KRED)
-
NADP⁺ or NAD⁺
-
Glucose Dehydrogenase (GDH) (for enzyme-coupled regeneration)
-
Glucose (for enzyme-coupled regeneration) or Isopropanol (for substrate-coupled regeneration)
-
Acetophenone
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 8.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Prepare a reaction mixture in the buffer solution containing the KRED, the cofactor (NADP⁺ or NAD⁺), and the components of the cofactor regeneration system (GDH and glucose, or isopropanol).
-
Add the acetophenone substrate. If the substrate is not soluble in the aqueous buffer, it can be added neat or as a solution in a minimal amount of a water-miscible co-solvent.
-
Stir the reaction mixture at a controlled temperature (e.g., 30°C).
-
Monitor the progress of the reaction by TLC, GC, or HPLC.
-
Once the reaction is complete, extract the product with an organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product if necessary.
-
Determine the yield and enantiomeric excess by chiral GC or HPLC.[22]
Troubleshooting Biocatalytic Reductions
-
Low Conversion:
-
Enzyme Inhibition: The substrate or product may be inhibiting the enzyme. Lowering the substrate concentration or using a two-phase system to extract the product as it is formed can mitigate this issue.
-
Inefficient Cofactor Regeneration: The cofactor regeneration system may not be functioning optimally. Ensure the pH and temperature are suitable for both the KRED and the regeneration enzyme (if used).
-
Enzyme Instability: The reaction conditions may be denaturing the enzyme. Optimize the pH, temperature, and co-solvent concentration.
-
-
Low Enantioselectivity:
-
Incorrect Enzyme: The chosen enzyme may not be sufficiently selective for the substrate. Screen a wider range of KREDs.
-
Presence of Contaminating Enzymes: If using a whole-cell biocatalyst, other enzymes in the cell may be reducing the ketone with the opposite stereoselectivity. Using a purified enzyme can resolve this issue.
-
Comparative Analysis and Industrial Perspective
The choice of which asymmetric reduction method to employ depends on a multitude of factors, including the nature of the substrate, the desired scale of the reaction, cost considerations, and available equipment.
Data Presentation: A Head-to-Head Comparison
The following table provides a comparative overview of the performance of Noyori hydrogenation, CBS reduction, and enzymatic reduction for a selection of prochiral ketones.
| Method | Catalyst/Enzyme | Ketone Substrate | Yield (%) | ee (%) | Conditions |
| Noyori Hydrogenation | (S)-BINAP-RuCl₂-(S,S)-DPEN | Acetophenone | >99 | 99 (R) | H₂ (1-100 atm), t-BuOK, 2-propanol, rt |
| (R,R)-TsDPEN-Ru | 2,4,4-trimethyl-2-cyclohexenone | 98 | 98 (S) | H₂ (10 atm), t-BuOK, 2-propanol, 28°C, 24 h | |
| CBS Reduction | (S)-CBS Catalyst | Acetophenone | 97 | 96 (R) | BH₃·THF, THF, 0°C |
| (R)-Me-CBS | 1-Tetralone | 95 | 93 (R) | BH₃·SMe₂, THF, -20°C | |
| Enzymatic Reduction | KRED-Pglu-101 | Acetophenone | >99 | >99.9 (S) | Isopropanol, NADP⁺, Tris-HCl buffer, pH 8.0, 30°C |
| LbADH | Ethyl 4-chloroacetoacetate | 95 | >99 (R) | Isopropanol, NADP⁺, phosphate buffer, pH 7.0, 30°C |
Data compiled from various literature sources, including[22].
Industrial Scalability and Applications
All three methods have found widespread application in the pharmaceutical industry for the large-scale synthesis of chiral alcohols.
-
Noyori Hydrogenation: The high turnover numbers of Noyori-type catalysts make them particularly attractive for industrial applications where catalyst loading is a significant cost driver. The synthesis of the antibiotic ertapenem by Merck involves a key Noyori asymmetric hydrogenation step.[5]
-
CBS Reduction: The CBS reduction is also widely used in industry due to its reliability and predictable stereochemical outcome. It has been employed in the synthesis of various APIs, including the antidepressant duloxetine.
-
Biocatalysis: The use of KREDs in industrial processes is rapidly expanding due to the drive for greener and more sustainable manufacturing processes. The synthesis of the cholesterol-lowering drug atorvastatin involves a highly efficient biocatalytic reduction of a ketone intermediate.[20] The ability to perform reactions in aqueous media at ambient temperature and pressure significantly reduces the energy consumption and waste generation associated with traditional chemical processes.
Conclusion: A Strategic Approach to Asymmetric Ketone Reduction
The asymmetric reduction of prochiral ketones is a mature and powerful technology that provides access to a vast array of enantiomerically enriched chiral alcohols. The choice between transition-metal catalysis, chiral borane reagents, and biocatalysis is not always straightforward and requires a careful consideration of the specific synthetic problem at hand.
-
Noyori-type hydrogenations offer exceptional efficiency and a broad substrate scope, making them a go-to method for many applications, particularly on a large scale.
-
The CBS reduction provides a reliable and predictable method with excellent enantioselectivity, especially for aryl alkyl ketones.
-
Biocatalysis with KREDs represents the state-of-the-art in green and sustainable chemical manufacturing, offering unparalleled selectivity and mild reaction conditions.
As a senior application scientist, my recommendation is to adopt a strategic and informed approach to method selection. For novel substrates, a high-throughput screening approach, encompassing a diverse set of catalysts and enzymes, can rapidly identify the optimal conditions. By understanding the mechanistic principles that govern these reactions and the practical considerations for their implementation, researchers and drug development professionals can confidently and efficiently incorporate asymmetric ketone reduction into their synthetic strategies, ultimately accelerating the discovery and development of new medicines.
References
- Ni, Y., & Xu, J.-H. (2012). Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Biotechnology Advances, 30(6), 1279-1288.
- Huisman, G. W., & Collier, S. J. (2013). On the development of ketoreductase biocatalysts: a powerful and green technology. Current Opinion in Chemical Biology, 17(2), 284-292.
- Moore, J. C., Pollard, D. J., Kosjek, B., & Devine, P. N. (2007). Advances in the biocatalytic reduction of ketones and synthesis of chiral alcohols. Accounts of Chemical Research, 40(12), 1412-1419.
- Noyori, R. (2002). Asymmetric Catalysis: Science and Opportunities (Nobel Lecture).
- Kosjek, B., et al. (2008). Comparison of the Chemical and Biocatalytic Ketone-Reduction in the Synthesis of Montelukast. Organic Process Research & Development, 12(3), 493-499.
- BenchChem. (2025). Technical Support Center: Overcoming Substrate Limitations in Enantioselective Reductions. BenchChem.
- Kappe, C. O., et al. (2007). Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols-part II: whole-cell reductions. Applied Microbiology and Biotechnology, 76(2), 249-255.
- BenchChem. (2025). A Comparative Guide to Enantioselective Ketone Reduction: Methods, Performance, and Protocols. BenchChem.
- Corey, E. J., & Helal, C. J. (1998). Reduction of Carbonyl Compounds with Chiral Oxazaborolidine Catalysts: A New Paradigm for Enantioselective Catalysis and a Powerful New Synthetic Method.
- The Feske Research Group. (n.d.). The Synthesis and Biocatalytic Reduction of Beta-keto Alkynes. Georgia Southern University.
- Sun, Y., et al. (1993). Ruthenium-binap asymmetric hydrogenation catalyst.
- Stuermer, R. (2003). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Technische Universiteit Eindhoven.
-
Grokipedia. (n.d.). CBS catalyst. Retrieved from [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
- Zhang, Z., et al. (2020). Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system. Catalysis Science & Technology, 10(1), 119-127.
- Kumar, D., & Pundir, C. S. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)
- Myers, A. G. Research Group. (n.d.).
-
Chem-Station. (2014, October 16). Noyori Asymmetric Hydrogenation. Chem-Station Int. Ed. Retrieved from [Link]
- ResearchGate. (n.d.). Enantiomeric excess values and absolute configurations of the reduction product alcohols of para-substituted acetophenones catalyzed by SSCR and its Q245 mutants. [Data set].
- BenchChem. (n.d.).
- Takaya, H., Ohta, T., Sayo, N., Kumobayashi, H., Akutagawa, S., Inoue, S., Kasahara, I., & Noyori, R. (1987). Asymmetric hydrogenation of allylic alcohols using binap-ruthenium complexes. Organic Syntheses, 67, 20.
- BenchChem. (2025). comparing the efficacy of different chiral alcohols in asymmetric reduction. BenchChem.
- Sun, Y., et al. (1992).
- Itsuno, S., et al. (1985). Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. Journal of the Chemical Society, Perkin Transactions 1, 2039-2044.
- Esteves, C. I. C., et al. (2013). Microscale Synthesis of Chiral Alcohols via Asymmetric Catalytic Transfer Hydrogenation.
- Dub, P. A., & Gordon, J. C. (2018). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. Organometallics, 38(2), 325-341.
- Chiba, S., et al. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2408.
- Togni, A. (2015).
- de Mattos, M. C., et al. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
- Szaleniec, M., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 99(12), 5055-5069.
- Zong, M.-H., et al. (2010). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue.
-
Global Precious Metal Catalysts. (n.d.). RuCl2-S-BINAP. Retrieved from [Link]
- ResearchGate. (n.d.). Asymmetric reduction of ketones using recombinant E. coli cells that produce a versatile carbonyl reductase with high enantioselectivity and broad substrate specificity. [Data set].
- Chen, C.-Y., et al. (2013). Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis.
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
- France, S. P., et al. (2017). Asymmetric Ketone Reduction by Imine Reductases.
- Noyori, R. (2001). Ryoji Noyori - Nobel Lecture. NobelPrize.org.
- Chiba, S., et al. (2018).
- Dub, P. A., & Gordon, J. C. (2014). Unravelling the mechanism of the asymmetric hydrogenation of acetophenone by [RuX2(diphosphine)(1,2-diamine)] catalysts. Dalton Transactions, 43(19), 7213-7230.
- Organic Chemistry, Reaction Mechanism. (2021, September 15).
-
NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link]
Sources
- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 2. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reducing Challenges in Organic Synthesis with Stereoselective Hydrogenation and Tandem Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5202473A - Ruthenium-binap asymmetric hydrogenation catalyst - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
- 12. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. CBS Catalysts [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]
- 18. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 20. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 21. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
(S)-1-(2-Methoxyphenyl)ethanol: A Technical Guide to Safety and Hazards
Sources
- 1. CAS 108100-06-7 | this compound - Synblock [synblock.com]
- 2. fishersci.com [fishersci.com]
- 3. Aromatic alcohol - Wikipedia [en.wikipedia.org]
- 4. AROMATIC HYDROCARBON, ISOHEPTYL ALCOHOL (COMBUSTIBLE LIQUID, N.O.S.) | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. scbt.com [scbt.com]
- 6. 1-(2-METHOXYPHENYL)ETHANOL CAS#: 7417-18-7 [m.chemicalbook.com]
- 7. GHS Classification Summary - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. enterpriseethanol.co.za [enterpriseethanol.co.za]
- 12. carlroth.com [carlroth.com]
- 13. fishersci.com [fishersci.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
Methodological & Application
Introduction: The Significance of Chiral 1-(2-Methoxyphenyl)ethanol
An Application Guide to the Asymmetric Reduction of 2-Methoxyacetophenone
The enantiomers of 1-(2-methoxyphenyl)ethanol are valuable chiral building blocks in the synthesis of pharmaceuticals and fine chemicals. The precise three-dimensional arrangement of atoms, or stereochemistry, at the alcohol center is often crucial for biological activity and efficacy. Consequently, methods for producing single enantiomers (enantiopure compounds) are of paramount importance in modern drug development and chemical manufacturing. Asymmetric reduction of the prochiral ketone, 2-methoxyacetophenone, stands as one of the most direct and efficient strategies to access these enantiomerically pure alcohols. This guide provides a detailed overview and practical protocols for three leading methodologies: Ruthenium-Catalyzed Asymmetric Hydrogenation, Oxazaborolidine-Catalyzed Reduction (CBS), and Biocatalytic Reduction.
Methodology 1: Ruthenium-Catalyzed Asymmetric Hydrogenation (Noyori-Type)
Pioneered by Nobel laureate Ryōji Noyori, this method utilizes sophisticated ruthenium catalysts that operate through a metal-ligand bifunctional mechanism.[1][2] It is renowned for its high efficiency, excellent enantioselectivity, and broad applicability to a wide range of ketones.[3][4]
Principle and Mechanism
The catalytic cycle involves the concerted action of both the ruthenium metal center and the coordinated chiral ligands. The most effective catalysts typically consist of a ruthenium(II) core, an axially chiral diphosphine ligand like BINAP, and a chiral diamine ligand such as 1,2-diphenylethylenediamine (DPEN).[2][5]
The key mechanistic steps are:
-
Catalyst Activation: The precatalyst, often a Ru(II) dihalide complex, is activated by a base (e.g., potassium tert-butoxide) in the presence of H₂ gas to form a reactive ruthenium dihydride species.[3][6]
-
Outer-Sphere Hydrogenation: The ketone substrate does not coordinate directly to the metal center. Instead, it interacts with the catalyst in the outer coordination sphere.
-
Concerted Hydride and Proton Transfer: The reaction proceeds through a six-membered pericyclic transition state where a hydride (H⁻) is delivered from the ruthenium center to the electrophilic carbonyl carbon, while a proton (H⁺) is simultaneously transferred from the amine ligand to the carbonyl oxygen.[2][3] This dual, or "bifunctional," transfer is the origin of the reaction's high efficiency and stereocontrol.[7]
-
Catalyst Regeneration: The resulting chiral alcohol dissociates, and the ruthenium amido complex is regenerated to the active dihydride form by hydrogenolysis, completing the catalytic cycle.
Caption: Catalytic cycle for Noyori asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation using Ru(OTf)(TsDPEN)(η⁶-arene)
This protocol is adapted from the highly efficient systems developed for aromatic ketones.[8]
Materials and Equipment:
-
Substrate: 2-Methoxyacetophenone (freshly distilled or purified)
-
Catalyst: (S,S)- or (R,R)-[Ru(OTf)(TsDPEN)(η⁶-p-cymene)] (Commercially available)
-
Solvent: Anhydrous methanol (MeOH)
-
Hydrogen Source: High-purity hydrogen gas (H₂)
-
Equipment: High-pressure autoclave or Parr shaker, Schlenk line or glovebox for inert atmosphere manipulation, magnetic stirrer, standard glassware.
Procedure:
-
Preparation: In a glovebox or under a stream of argon, add the Ru(II) precatalyst to the reaction vessel (e.g., a glass liner for the autoclave). The substrate-to-catalyst ratio (S/C) can range from 1,000 to 100,000 depending on desired efficiency and substrate purity. For initial trials, an S/C of 2,000 is recommended.
-
Reaction Setup: Add 2-methoxyacetophenone to the vessel, followed by anhydrous methanol. The concentration should be approximately 0.5–1.0 M.
-
Hydrogenation: Seal the reaction vessel inside the autoclave. Purge the system several times with H₂ gas to remove all air.
-
Reaction Conditions: Pressurize the autoclave to the desired pressure (e.g., 10–50 atm H₂). Begin stirring and heat the reaction to the target temperature (e.g., 30–50 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots (after safely depressurizing and re-purging the system) and analyzing them by GC or TLC.
-
Work-up: Once the reaction is complete, cool the vessel to room temperature and carefully vent the H₂ pressure. Concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purification: The crude product can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(2-methoxyphenyl)ethanol.
-
Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or chiral GC analysis.
Data Presentation: Representative Results
| Catalyst System | Substrate | S/C Ratio | Conditions | Yield (%) | ee (%) | Reference |
| Ru-NNP Complex | 2'-Methoxyacetophenone | 1000 | 2-propanol, 1 M t-BuOK, 50 atm H₂, 50°C, 12h | 99 | >99.9 (S) | [3][4] |
| Ru(OTf)((S,S)-TsDPEN)(η⁶-p-cymene) | 3'-Methylacetophenone | 1000 | MeOH, 10 atm H₂, 30°C, 15h | 98 | 96 (R) | [8] |
| RuCl₂[(S)-xylbinap][(S)-daipen] | Acetophenone | 10000 | 2-propanol, 0.02 M t-BuOK, 8 atm H₂, 28°C, 4h | >99 | 99 (R) | [3] |
Methodology 2: Oxazaborolidine-Catalyzed Asymmetric Reduction (CBS)
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and predictable method for the enantioselective reduction of a wide array of ketones.[9][10] It employs a catalytic amount of a chiral oxazaborolidine and a stoichiometric amount of a borane reducing agent.[11]
Principle and Mechanism
The remarkable selectivity of the CBS reduction stems from a well-defined, catalyst-controlled transition state.[12]
-
Catalyst-Borane Complex Formation: The borane reducing agent (e.g., BH₃·THF) coordinates to the Lewis basic ring nitrogen of the oxazaborolidine catalyst. This coordination serves a dual purpose: it activates the borane, making it a more potent hydride donor, and it significantly increases the Lewis acidity of the endocyclic boron atom.[12]
-
Ketone Coordination: The prochiral ketone coordinates to the now highly Lewis-acidic endocyclic boron atom. The ketone orients itself to place its sterically larger substituent (Llarge) away from the bulky group on the catalyst's chiral scaffold, leaving the smaller substituent (Lsmall) in a more sterically crowded position.[13]
-
Intramolecular Hydride Transfer: The activated borane delivers a hydride to the carbonyl carbon via a rigid, chair-like six-membered transition state. This intramolecular transfer is highly organized and face-selective, dictated by the steric arrangement established in the previous step.[12]
-
Product Release and Catalyst Turnover: The resulting alkoxyborane product is released, and the oxazaborolidine catalyst is regenerated to participate in the next cycle.
Caption: Key steps in the Corey-Bakshi-Shibata (CBS) reduction.
Experimental Protocol: CBS Reduction of 2-Methoxyacetophenone
This protocol requires strictly anhydrous conditions, as water can hydrolyze the borane and catalyst.[12]
Materials and Equipment:
-
Substrate: Anhydrous 2-Methoxyacetophenone
-
Catalyst: (S)- or (R)-Methyl-CBS-oxazaborolidine (1 M in toluene, commercially available)
-
Reducing Agent: Borane-tetrahydrofuran complex (BH₃·THF, 1 M in THF) or Borane-dimethyl sulfide complex (BMS)
-
Solvent: Anhydrous tetrahydrofuran (THF)
-
Equipment: Flame-dried glassware, Schlenk line or glovebox, syringe pump, low-temperature cooling bath (e.g., dry ice/acetone).
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add the CBS catalyst solution (5–10 mol%). Cool the flask to the desired temperature, typically between -20 °C and 0 °C.
-
Borane Addition: Slowly add a small portion of the BH₃·THF solution (approx. 0.6 equivalents relative to the ketone) to the catalyst and stir for 10-15 minutes to allow for complex formation.
-
Substrate Addition: In a separate flask, prepare a solution of 2-methoxyacetophenone in anhydrous THF. Add this solution dropwise to the catalyst-borane mixture.
-
Slow Addition of Reductant: Simultaneously, begin the slow, dropwise addition of the remaining BH₃·THF solution via syringe pump over 30-60 minutes. Maintaining a low concentration of free borane is key to minimizing the non-catalyzed, non-selective background reduction.[14]
-
Reaction and Monitoring: Stir the reaction at the set temperature until completion, as monitored by TLC or GC.
-
Quenching: After the reaction is complete, cool the mixture to 0 °C and quench it by the very slow, dropwise addition of methanol until gas evolution ceases. This destroys any excess borane.
-
Work-up: Warm the mixture to room temperature and add 1 M HCl. Stir for 30 minutes, then separate the layers. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude alcohol by silica gel column chromatography. Determine the enantiomeric excess by chiral HPLC or GC.
Data Presentation: Representative Results
| Catalyst (10 mol%) | Substrate | Borane Source | Conditions | Yield (%) | ee (%) | Reference |
| (S)-Me-CBS | Acetophenone | BH₃·THF | THF, 23°C | >99 | 94.7 (R) | [14] |
| (S)-Me-CBS | 1-Tetralone | BH₃·THF | THF, -10°C | >99 | 97.0 (S) | [14] |
| (1S,2R)-(-)-cis-1-amino-2-indanol derived | Acetophenone | TBABH₄/MeI | THF, 25-30°C | 89 | 91 (S) | [15] |
Methodology 3: Biocatalytic Asymmetric Reduction
Biocatalysis offers a green and highly selective alternative to traditional chemical methods. It utilizes isolated enzymes (ketoreductases or alcohol dehydrogenases) or whole microbial cells to perform the reduction under mild, aqueous conditions.[16][17]
Principle and Mechanism
The core of biocatalysis is the enzyme's active site, a precisely shaped chiral pocket.
-
Enzyme and Cofactor: Ketoreductases (KREDs) and Alcohol Dehydrogenases (ADHs) catalyze the transfer of a hydride from a nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon of the ketone.
-
Stereoselective Reduction: The substrate, 2-methoxyacetophenone, binds within the chiral active site in a specific orientation. This binding pre-organizes the ketone for a facial-selective hydride attack, leading to the formation of predominantly one enantiomer of the alcohol.
-
Cofactor Regeneration: Since the nicotinamide cofactor is expensive, it must be regenerated in situ. In whole-cell systems, the cell's own metabolism handles this. In isolated enzyme systems, a "cofactor regeneration system" is added, which typically involves a sacrificial alcohol (like 2-propanol) and a second dehydrogenase enzyme, or a glucose/glucose dehydrogenase system.[18][19]
Caption: General workflow for a biocatalytic reduction experiment.
Experimental Protocol: Whole-Cell Reduction
This is a generalized protocol, as specific conditions are highly dependent on the chosen microorganism.
Materials and Equipment:
-
Biocatalyst: A suitable microbial strain (e.g., Rhodotorula sp., Saccharomyces cerevisiae (Baker's yeast), or a specific ketoreductase-expressing E. coli strain).[20]
-
Growth Medium: Appropriate sterile medium for cell growth (e.g., YPD for yeast).
-
Reaction Medium: Sterile buffer (e.g., phosphate buffer, pH 7.0), and a co-substrate for cofactor regeneration (e.g., glucose or 2-propanol).
-
Equipment: Shaking incubator, centrifuge, standard glassware, pH meter.
Procedure:
-
Cell Culture: Inoculate the chosen microorganism into a sterile growth medium and incubate with shaking at the optimal temperature (e.g., 25–30 °C) until a sufficient cell density is reached (e.g., 18–24 hours).
-
Cell Harvesting: Harvest the cells by centrifugation. Wash the cell pellet with sterile buffer to remove residual growth medium.
-
Reaction Setup: Resuspend the cell pellet in the reaction buffer to a desired concentration (e.g., 50–100 g/L wet cell weight). Add the co-substrate (e.g., glucose at 50 g/L).
-
Substrate Addition: Add 2-methoxyacetophenone to the cell suspension. Since the ketone has limited water solubility, it can be added directly or as a solution in a water-miscible co-solvent like DMSO or ethanol (the final co-solvent concentration should be low, typically <5% v/v, to avoid denaturing the enzymes).
-
Bioreduction: Place the reaction flask in a shaking incubator at the optimal temperature and pH for the chosen biocatalyst.
-
Monitoring and Work-up: Monitor the reaction by periodically taking samples, extracting with an organic solvent, and analyzing by GC. Once complete, remove the cells by centrifugation.
-
Extraction and Purification: Extract the supernatant multiple times with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography if necessary.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or GC.
Data Presentation: Representative Results
| Biocatalyst | Substrate | Conditions | Yield (%) | ee (%) | Reference |
| Immobilized Rhodotorula sp. AS2.2241 | 4'-Methoxyacetophenone | pH 8.5, 25°C, 5% (v/v) ionic liquid | 98.3 | >99 (S) | [20] |
| ADH from Rhodococcus sp. | 3'-Hydroxyacetophenone | pH 7.0, 30°C, 2-propanol | 58 | >99 (S) | [16] |
| Plant tissue (Daucus carota) | Acetophenone | Aqueous, RT | ~80 | ~98 (S) | [21] |
Summary and Comparison of Methods
| Feature | Ruthenium-Catalyzed Hydrogenation | CBS Reduction | Biocatalytic Reduction |
| Catalyst Loading | Very low (S/C up to 100,000+) | Moderate (5-10 mol%) | High (stoichiometric enzyme/cells) |
| Reagents | H₂ gas (high pressure) | Stoichiometric borane | Co-substrates (glucose, etc.) |
| Conditions | Elevated pressure/temperature | Anhydrous, often low temperature | Aqueous, mild pH and temperature |
| Advantages | Extremely high efficiency (TON/TOF), broad substrate scope. | High predictability of stereochemistry, operational simplicity. | "Green" (water solvent, mild), extremely high enantioselectivity, no heavy metals. |
| Disadvantages | Requires specialized high-pressure equipment, expensive catalysts/ligands. | Requires strictly anhydrous conditions, stoichiometric waste (boron salts). | Substrate may have low solubility, potential for enzyme inhibition, cell culture required. |
References
-
Title: Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands Source: RSC Advances, 2022 URL: [Link]
-
Title: The Mechanism of Efficient Asymmetric Transfer Hydrogenation of Acetophenone Using an Iron(II) Complex... Source: Journal of the American Chemical Society, 2012 URL: [Link]
-
Title: Details of the Mechanism of the Asymmetric Transfer Hydrogenation of Acetophenone Using the Amine(imine)diphosphine Iron Precatalyst... Source: ACS Catalysis, 2015 URL: [Link]
-
Title: The mechanism of efficient asymmetric transfer hydrogenation of acetophenone using an iron(II) complex... Source: PubMed, National Library of Medicine URL: [Link]
-
Title: Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones Source: International Journal of Pharmaceutical Research & Science, 2018 URL: [Link]
-
Title: Asymmetric Hydrogenation of α-Chloro Aromatic Ketones Catalyzed by η⁶-Arene/TsDPEN−Ruthenium(II) Complexes Source: Organic Letters, 2002 URL: [Link]
-
Title: The Mechanism of Efficient Asymmetric Transfer Hydrogenation of Acetophenone Using an Iron(II) Complex... Source: Journal of the American Chemical Society, 2012 URL: [Link]
-
Title: The mechanism of transfer hydrogenation reaction of acetophenone catalyzed by the ruthenium complex... Source: ResearchGate URL: [Link]
-
Title: Asymmetric hydrogenation Source: Wikipedia URL: [Link]
-
Title: Ruthenium-Catalysed Asymmetric Reduction of Ketones Source: Johnson Matthey Technology Review, 2003 URL: [Link]
-
Title: ChemInform Abstract: Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones... Source: ResearchGate URL: [Link]
-
Title: NOVEL OXAZABOROLIDINES FOR ENANTIOSELECTIVE ASYMMETRIC REDUCTIONS OF PROCHIRAL KETONES Source: Molecules, 2001 URL: [Link]
-
Title: Highly Enantioselective Borane Reduction of Ketones Catalyzed by Chiral Oxazaborolidines. Mechanism and Synthetic Implication Source: Journal of the American Chemical Society, 1987 URL: [Link]
-
Title: The Noyori Asymmetric Hydrogenation Reaction Source: Myers Research Group, Harvard University URL: [Link]
-
Title: Corey-Bakshi-Shibata Reduction Source: Organic Chemistry Portal URL: [Link]
-
Title: Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones Source: Bentham Science URL: [Link]
-
Title: Corey-Bakshi-Shibata Reduction: Mechanism & Examples Source: NROChemistry URL: [Link]
-
Title: Enantioselective Biocatalytic Reduction of Non-protected Hydroxyacetophenones Source: Zeitschrift für Naturforschung B, 2010 URL: [Link]
-
Title: Noyori Hydrogenation Source: NROChemistry URL: [Link]
-
Title: Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells... Source: PubMed, National Library of Medicine URL: [Link]
-
Title: Noyori Asymmetric Hydrogenation Source: SynArchive URL: [Link]
-
Title: Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation Source: ACS Catalysis, 2025 URL: [Link]
-
Title: An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones Source: Dalton Transactions, 2021 URL: [Link]
-
Title: CBS reduction Source: chemeurope.com URL: [Link]
-
Title: CBS Reduction, Enantioselective Catalysis Source: YouTube URL: [Link]
-
Title: Asymmetric Routes to Chiral Secondary Alcohols Source: Pharmaceutical Technology, 2011 URL: [Link]
-
Title: Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue Source: Journal of Industrial Microbiology & Biotechnology, 2008 URL: [Link]
-
Title: Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II Source: Applied Microbiology and Biotechnology, 2007 URL: [Link]
-
Title: Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation... Source: The Journal of Organic Chemistry, 2024 URL: [Link]
-
Title: Asymmetric Hydrogenation Source: Creative Commons License URL: [Link]
-
Title: Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: 2'-Methoxyacetophenone Source: Human Metabolome Database URL: [Link]
-
Title: Enzymatic strategies for asymmetric synthesis Source: National Center for Biotechnology Information (PMC) URL: [Link]
-
Title: Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation... Source: PubMed, National Library of Medicine URL: [Link]
Sources
- 1. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruthenium-catalyzed asymmetric hydrogenation of aromatic and heteroaromatic ketones using cinchona alkaloid-derived NNP ligands - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 10. CBS_reduction [chemeurope.com]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. youtube.com [youtube.com]
- 14. york.ac.uk [york.ac.uk]
- 15. Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones - IJPRS [ijprs.com]
- 16. znaturforsch.com [znaturforsch.com]
- 17. Biocatalytic ketone reduction—a powerful tool for the production of chiral alcohols—part II: whole-cell reductions | Semantic Scholar [semanticscholar.org]
- 18. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Biocatalytic Synthesis of (S)-1-(4-methoxyphenyl) ethanol
Introduction: The Imperative for Chiral Alcohols and the Biocatalytic Advantage
Optically active secondary alcohols are fundamental chiral building blocks in modern synthetic chemistry, serving as crucial intermediates for a vast array of high-value molecules, including pharmaceuticals, agrochemicals, and fragrances.[1][2] Specifically, the (S)-enantiomer of 1-(4-methoxyphenyl) ethanol is a valuable precursor for the synthesis of cycloalkyl[b]indoles, compounds investigated for their potential in treating allergic responses.[1][3]
Traditionally, the synthesis of such enantiopure alcohols relies on chemical methods involving chiral catalysts or resolving agents.[4][5] While effective, these approaches can be costly and often generate toxic waste. Biocatalysis, leveraging whole microorganisms or isolated enzymes, presents a compelling alternative, offering high enantioselectivity and regioselectivity under mild, environmentally benign conditions.[1][2][6]
Among the most accessible and cost-effective biocatalysts are whole cells of yeast, particularly Saccharomyces cerevisiae (baker's yeast).[5][7] These microorganisms are veritable "black boxes" of enzymes, containing a suite of oxidoreductases (also known as ketoreductases) capable of reducing a prochiral ketone to a chiral secondary alcohol with remarkable stereospecificity.[7][8] This application note provides a detailed protocol for the asymmetric reduction of 4-methoxyacetophenone to (S)-1-(4-methoxyphenyl) ethanol using yeast, offering researchers a green, efficient, and reliable synthetic route.
Principle of the Method: Harnessing Yeast's Endogenous Machinery
The core of this biotransformation is the asymmetric reduction of the carbonyl group in 4-methoxyacetophenone. Within the yeast cell, NADPH-dependent ketoreductases catalyze the transfer of a hydride ion to the si-face of the ketone, preferentially yielding the (S)-alcohol, in accordance with Prelog's rule.[9]
A crucial aspect of using whole cells is their innate ability to regenerate the expensive NADPH cofactor. The yeast metabolizes a simple co-substrate, typically glucose, through pathways like glycolysis, which ensures a continuous supply of the reducing equivalents (NADPH) needed to drive the ketone reduction.[10][11] This self-sustaining system obviates the need to add external cofactors, making the process economically viable and operationally simple.[1][6]
Diagram 1: Biochemical Reaction Pathway This diagram illustrates the enzyme-catalyzed reduction of the substrate to the product, highlighting the critical role of the NADPH cofactor, which is regenerated by the yeast's metabolism of glucose.
Materials and Reagents
| Reagent/Material | Grade | Recommended Supplier | Notes |
| Baker's Yeast (Saccharomyces cerevisiae) | Active Dry Yeast | Fleischmann's, or local grocery | Ensure freshness. Store as directed. |
| Saccharomyces uvarum (Optional) | Culture Collection | e.g., ATCC, NCYC | Can offer different selectivity/activity.[1] |
| 4-Methoxyacetophenone | ≥98% | Sigma-Aldrich, Acros Organics | The substrate for the reaction. |
| D-Glucose (Dextrose) | Reagent Grade | Fisher Scientific, VWR | Energy source for yeast and cofactor regeneration. |
| Yeast Extract | Microbiological Grade | Difco, BD | Component of YPD growth medium. |
| Peptone | Microbiological Grade | Difco, BD | Component of YPD growth medium. |
| Ethyl Acetate | HPLC Grade | Fisher Scientific, VWR | For product extraction. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Sigma-Aldrich | Drying agent for the organic extract. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography purification. |
| Hexane | HPLC Grade | Fisher Scientific, VWR | Mobile phase for chromatography. |
| Deionized Water | Type II or better | --- | For preparing media and buffers. |
| Chloroform (CDCl₃) | NMR Grade | Cambridge Isotope Labs | For NMR analysis. |
Experimental Protocols
This section details two primary protocols: a standard aqueous phase biotransformation suitable for most laboratories, and a protocol using dried yeast in an organic solvent, which can simplify product recovery.
Protocol 1: Aqueous Phase Bioreduction with Saccharomyces cerevisiae
This is the most common and environmentally friendly approach, using freely suspended yeast cells in a buffered aqueous medium.
Step 1: Yeast Culture Preparation (Pre-culture)
-
Prepare YPD medium: Dissolve 10 g yeast extract, 20 g peptone, and 20 g glucose in 1 L of deionized water.
-
Sterilize the medium by autoclaving at 121°C for 15 minutes.
-
In a sterile flask, inoculate 50 mL of YPD medium with a loopful of active dry baker's yeast or a glycerol stock of a specific Saccharomyces strain.
-
Incubate the culture at 30°C with shaking (approx. 150-200 rpm) for 24-48 hours until it reaches a high cell density (turbid appearance).[1]
Step 2: Biocatalytic Reduction
-
In a larger Erlenmeyer flask (e.g., 500 mL), add 200 mL of a 5% (w/v) aqueous glucose solution.
-
Harvest the yeast cells from the pre-culture by centrifugation (e.g., 5000 x g for 5 min). Discard the supernatant and resuspend the cell pellet in the glucose solution. Alternatively, for a simpler approach, add 10 g of active dry baker's yeast directly to the glucose solution and stir for 30 minutes to rehydrate and activate.[11]
-
Adjust the pH of the yeast suspension to between 6.0 and 7.0 using a phosphate buffer if necessary, as this range is often optimal for reductase activity.[1][10]
-
Add 4-methoxyacetophenone (the substrate). A typical starting concentration is 1 g/L (approx. 6.7 mM). The substrate can be added directly or dissolved in a minimal amount of ethanol to aid solubility.
-
Seal the flask with a cotton plug or a fermentation lock to allow CO₂ to escape.
-
Incubate the reaction mixture at 30°C with moderate agitation (150 rpm) for 24-72 hours.
Step 3: Reaction Monitoring and Work-up
-
Monitor the reaction progress by withdrawing small aliquots (1 mL), extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the substrate has been consumed (or conversion has stalled), terminate the reaction by removing the flask from the incubator.
-
Separate the yeast cells from the reaction medium by filtration through a pad of Celite or by centrifugation. Wash the cell mass with a small amount of deionized water.
-
Combine the filtrate and the washings. Saturate the aqueous solution with NaCl to reduce the solubility of the product.
-
Extract the aqueous phase three times with an equal volume of ethyl acetate.
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Step 4: Purification and Analysis
-
Purify the crude oil by silica gel column chromatography, typically using a hexane:ethyl acetate gradient (e.g., starting from 95:5 v/v).[1]
-
Characterize the purified product using ¹H NMR and ¹³C NMR.
-
Determine the enantiomeric excess (e.e.) of the product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[12][13]
Protocol 2: Bioreduction in an Organic Solvent System
This method can be advantageous for hydrophobic substrates and may simplify product extraction.[14][15]
-
To a 250 mL flask, add 5 g of dried baker's yeast, 100 mL of petroleum ether (or another non-polar solvent like hexane or toluene), and 0.60 g (4 mmol) of 4-methoxyacetophenone.[15]
-
Add a critical, small amount of water to the system. An optimal ratio is often around 0.4 mL of water per gram of yeast (in this case, 2.0 mL).[9][15] No reaction typically occurs in the complete absence of water.
-
Add a source of reducing power, such as 5 g of glucose.
-
Stir the suspension at room temperature (or slightly elevated, e.g., 30-35°C) for 24-48 hours.
-
After the reaction period, filter the mixture to remove the yeast.
-
Wash the yeast cake with a small amount of the same organic solvent.
-
Combine the filtrates, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Proceed with purification and analysis as described in Protocol 1, Step 4.
Diagram 2: Experimental Workflow This flowchart outlines the key stages of the biocatalytic process, from yeast preparation to final product analysis.
Optimization and Expected Results
The success of the biotransformation is highly dependent on reaction parameters. The following table summarizes key variables and their typical impact on the synthesis of (S)-1-(4-methoxyphenyl) ethanol.
| Parameter | Typical Range | Rationale & Expected Outcome | Reference(s) |
| Yeast Strain | S. cerevisiae, S. uvarum, C. zeylanoides | Different species and strains possess reductases with varying activity and selectivity. Screening may be required to find the optimal biocatalyst. S. uvarum has shown high conversion and enantiomeric excess for this specific substrate. | [1][16][17] |
| Temperature | 25 - 35°C | Balances enzyme activity (higher at warmer temperatures) with enzyme stability and yeast viability. Optimal temperature is often around 30°C. | [10] |
| pH | 6.0 - 8.0 | The pH affects the charge state of enzyme active site residues and cofactor stability. A slightly acidic to neutral pH is generally preferred. | [1][10] |
| Co-Solvent | 1-5% (v/v) Ethanol, DMSO | Can improve the solubility of hydrophobic substrates like 4-methoxyacetophenone, but higher concentrations can be toxic to the yeast cells. | [10][18] |
| Substrate Conc. | 1 - 10 g/L | Higher concentrations can lead to increased productivity but may also cause substrate or product inhibition, reducing reaction rate and final conversion. | [9] |
| Agitation | 100 - 200 rpm | Ensures proper mixing and mass transfer of substrate and nutrients to the yeast cells, preventing cell settling. | [1] |
| Conversion | >90% | With optimized conditions, high conversion of the starting ketone is achievable. | [1][3] |
| Enantiomeric Excess (e.e.) | >99% for (S) | Yeast-mediated reductions of aromatic ketones typically yield the (S)-alcohol with high to excellent enantioselectivity. | [1][9][15] |
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive/old yeast.2. Substrate toxicity.3. Insufficient glucose (cofactor regeneration).4. Non-optimal pH or temperature. | 1. Use fresh, active dry yeast or a freshly grown pre-culture.2. Lower the initial substrate concentration or use a fed-batch approach.3. Ensure an excess of glucose is present (e.g., 2-5% w/v).4. Verify and adjust pH and temperature to optimal values (e.g., 6.5 and 30°C). |
| Low Enantioselectivity (e.e.) | 1. Presence of multiple reductases with opposing stereoselectivity.2. Sub-optimal reaction conditions.3. Incorrect yeast strain. | 1. Screen different yeast species/strains (e.g., try S. uvarum or Candida species).2. Optimize reaction time; sometimes e.e. can decrease with very long incubation times.3. Add a small amount of a selective enzyme inhibitor like allyl bromide (use with extreme caution and proper safety measures). |
| Difficult Product Extraction | 1. Emulsion formation.2. Low product concentration. | 1. Filter through Celite before extraction. Saturate the aqueous phase with NaCl.2. Perform a larger scale reaction or use an adsorbent resin (e.g., XAD series) to capture the product from the aqueous phase. |
Conclusion
The use of whole-cell yeast biocatalysts provides a powerful, sustainable, and highly selective method for synthesizing enantiopure (S)-1-(4-methoxyphenyl) ethanol. The protocols outlined here are robust, scalable, and rely on inexpensive, readily available materials. By understanding the biochemical principles and optimizing key reaction parameters, researchers can effectively implement this green chemistry approach to produce valuable chiral synthons for pharmaceutical and fine chemical development.
References
-
Enantioselective reduction of ketones. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Wolfson, A., et al. (2013). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. ACG Publications. Available at: [Link]
-
Shieh, W.-R., et al. (1991). Enantioselective Reductions of β‐keto‐Esters by Bakers' Yeast. ResearchGate. Available at: [Link]
-
Singh, V. K. (1992). Enantioselective Reduction of Ketones. Organic Reactions. Available at: [Link]
-
Wu, P.-L., et al. (2001). ASYMMETRIC REDUCTION OF AROMATIC KETONES BY THE BAKER'S YEAST IN ORGANIC SOLVENT SYSTEMS. Taylor & Francis Online. Available at: [Link]
-
Maczka, W., et al. (2007). Comparative Study in the Asymmetric Reduction of Aromatic Ketones by Celeriac and Baker's Yeast. ResearchGate. Available at: [Link]
-
Wu, P.-L., et al. (2001). Asymmetric Reduction of Aromatic Ketones by the Baker′s Yeast in Organic Solvent Systems. ResearchGate. Available at: [Link]
-
Yesilada, O., et al. (2019). Efficient Biocatalytic Synthesis of (S)-1-(4-methoxyphenyl) Ethanol by Saccharomyces uvarum as a Whole-cell Biocatalyst. ResearchGate. Available at: [Link]
-
de Gonzalo, G., et al. (2019). Green asymmetric reduction of acetophenone derivatives: Saccharomyces cerevisiae and aqueous natural deep eutectic solvent. PubMed. Available at: [Link]
-
Xu, G., et al. (2013). Asymmetric reduction of chloroacetophenone to produce chiral alcohols with microorganisms. ResearchGate. Available at: [Link]
-
de Gonzalo, G., et al. (2019). Green asymmetric reduction of acetophenone derivatives: Saccharomyces cerevisiae and aqueous natural deep eutectic solvent. ResearchGate. Available at: [Link]
-
Yesilada, O., et al. (2016). Enantioselective microbial reduction of substituted acetophenone. ResearchGate. Available at: [Link]
-
Yesilada, O., et al. (2018). Production of enantiopure (S)-1-(4-methoxyphenyl) ethanol by Lactobacillus paracasei biocatalyst. ResearchGate. Available at: [Link]
-
Yesilada, O., et al. (2017). Highly Enantioselective Production of Chiral Secondary Alcohols with Candida Zeylanoides as a New Whole Cell Biocatalyst. ResearchGate. Available at: [Link]
-
Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PubMed Central. Available at: [Link]
-
D'Arrigo, P., et al. (1998). Asymmetric reduction of acetophenone with calcium-alginate-entrapped Baker's yeast in organic solvents. PubMed. Available at: [Link]
-
Ali, I., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Available at: [Link]
-
Romano, D., et al. (2015). Stereoselective reduction of aromatic ketones by a new ketoreductase from Pichia glucozyma. PubMed. Available at: [Link]
-
Singh, G., et al. (2024). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. PubMed Central. Available at: [Link]
-
Dong, M. (2009). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Forro, E., et al. (2011). Bioreduction of some common carbonylic compounds mediated by yeasts. PubMed. Available at: [Link]
-
Schaefer, T., et al. (2015). Use of Saccharomyces cerevisiae Yeasts in the Chemoselective Bioreduction of (1E,4E)-1,5-Bis(4-Methoxyphenyl)-1,4-Pentadien-3-one in Biphasic System. ResearchGate. Available at: [Link]
-
ChemTeacherTJ. (2014, February 3). Yeast Mediated Reduction of Ethylacetoacetate. YouTube. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. organicreactions.org [organicreactions.org]
- 6. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective reduction of aromatic ketones by a new ketoreductase from Pichia glucozyma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. acgpubs.org [acgpubs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Application Note: Chiral HPLC Analysis for Enantiomeric Excess of 1-(2-methoxyphenyl)ethanol
Abstract
This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the determination of enantiomeric excess (e.e.) of 1-(2-methoxyphenyl)ethanol. This compound is a key chiral intermediate in the synthesis of various pharmaceutical agents, making the accurate assessment of its enantiomeric purity a critical parameter for quality control and regulatory compliance. The described method utilizes a polysaccharide-based chiral stationary phase, providing excellent resolution and reproducibility. This guide is intended for researchers, scientists, and drug development professionals, offering not just a protocol, but also the scientific rationale behind the methodological choices to ensure robust and reliable results.
Introduction: The Imperative of Enantiomeric Purity
In the pharmaceutical industry, the stereochemistry of a drug molecule is paramount. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different pharmacological and toxicological profiles.[1][2] One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, harmful.[3] Therefore, regulatory agencies worldwide mandate the stereospecific analysis of chiral drugs and intermediates. 1-(2-methoxyphenyl)ethanol possesses a single stereocenter, existing as (R)- and (S)-enantiomers. Its use as a building block in drug synthesis necessitates a reliable method to quantify the excess of the desired enantiomer.[4]
Chiral HPLC is the gold standard for this purpose, offering high precision and accuracy.[1] The primary strategy involves a direct method , utilizing a Chiral Stationary Phase (CSP) that creates a transient diastereomeric complex with each enantiomer.[5][6] The differential stability of these complexes results in different retention times, allowing for their separation and quantification.[5] Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have proven to be exceptionally versatile, capable of resolving a wide array of racemates, including aromatic alcohols.[7][8][9]
This note details a method optimized for 1-(2-methoxyphenyl)ethanol using an amylose-based CSP, specifically a column coated with amylose tris(3,5-dimethylphenylcarbamate).
The Science Behind the Separation: Chiral Recognition Mechanism
The enantioseparation on a polysaccharide-based CSP like amylose tris(3,5-dimethylphenylcarbamate) is a complex process governed by a combination of intermolecular interactions.[7][8][10] The helical structure of the amylose polymer creates chiral grooves or cavities.[10][11] The phenylcarbamate derivatives provide sites for multiple types of interactions:
-
Hydrogen Bonding: The hydroxyl group of the ethanol moiety and the methoxy group of the analyte can form hydrogen bonds with the carbamate groups on the CSP.
-
π-π Interactions: The aromatic ring of the analyte can engage in π-π stacking with the phenyl groups of the CSP's chiral selector.
-
Steric Interactions (Inclusion): The overall shape of the analyte determines how well it "fits" into the chiral cavities of the CSP.[11] One enantiomer will invariably have a more favorable steric and energetic fit than the other, leading to a stronger interaction and longer retention time.
The choice of a non-polar mobile phase (normal-phase chromatography) is crucial as it minimizes competition with the analyte for the polar interaction sites on the CSP, thereby enhancing the chiral recognition and separation.[12]
Materials and Methodology
Instrumentation and Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with:
-
Isocratic or Gradient Pump
-
Autosampler
-
Column Thermostat
-
UV-Vis or Diode Array Detector (DAD)
-
-
Chromatography Data System (CDS) software for data acquisition and processing.
Chemicals and Reagents
-
Hexane (HPLC Grade)
-
2-Propanol (IPA) (HPLC Grade)
-
Ethanol (EtOH) (HPLC Grade)
-
Racemic 1-(2-methoxyphenyl)ethanol (Standard)
-
Sample of 1-(2-methoxyphenyl)ethanol for analysis
Chromatographic Conditions
All quantitative data and chromatographic parameters are summarized in the table below for clarity.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Chiral Column | Daicel CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm | Amylose tris(3,5-dimethylphenylcarbamate) CSP is highly effective for separating aromatic alcohols.[13][14] The -H series (5 µm particles) offers higher resolution than older 10 µm columns.[13] |
| Mobile Phase | n-Hexane / 2-Propanol (IPA) (90:10, v/v) | A non-polar mobile phase enhances interactions with the CSP. The IPA percentage is a critical parameter to optimize; lower percentages increase retention and resolution but also run time. A 10% starting point is a common and effective choice.[12][15] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and column pressure. |
| Column Temp. | 25°C | Temperature control is vital for reproducible retention times and resolution. Ambient temperature is a good starting point, but optimization (e.g., 20-40°C) may be required.[16] |
| Detection | UV at 254 nm | The aromatic ring in 1-(2-methoxyphenyl)ethanol provides strong UV absorbance at this wavelength. A shorter wavelength like 210 nm can be used for higher sensitivity if needed.[15] |
| Injection Vol. | 10 µL | This volume is typical for analytical HPLC and should be optimized based on sample concentration and detector response. |
| Diluent | Mobile Phase (Hexane/IPA 90:10) | Dissolving the sample in the mobile phase is crucial to prevent peak distortion and ensure good chromatography.[15] |
Experimental Protocols
This section provides a detailed, step-by-step methodology for performing the analysis.
Workflow Diagram
The overall experimental process is depicted below.
Caption: Workflow for Chiral HPLC Analysis.
Step-by-Step Protocol
1. Mobile Phase Preparation: a. Precisely mix HPLC-grade n-Hexane and 2-Propanol in a 90:10 volume ratio. b. Degas the mobile phase for at least 15 minutes using an ultrasonic bath or vacuum degasser to prevent bubble formation in the pump.
2. Standard and Sample Preparation: a. Racemic Standard: Prepare a solution of racemic 1-(2-methoxyphenyl)ethanol at a concentration of approximately 1.0 mg/mL in the mobile phase (diluent). b. Sample Solution: Prepare the test sample of 1-(2-methoxyphenyl)ethanol at a concentration of approximately 1.0 mg/mL in the mobile phase. Ensure the sample is fully dissolved. Filter through a 0.45 µm syringe filter if any particulate matter is visible.
3. HPLC System Setup and Equilibration: a. Install the Daicel CHIRALPAK® AD-H column in the column compartment. b. Set the column temperature to 25°C. c. Purge the pump with the prepared mobile phase to ensure no previous solvents remain. This is critical for coated polysaccharide columns, as incompatible solvents like THF or acetone can permanently damage the stationary phase.[16] d. Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.
4. System Suitability Test (SST): a. Inject 10 µL of the racemic standard solution. b. The system is deemed suitable for analysis if the following criteria are met:
- Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.
- Tailing Factor (T): The tailing factor for each peak should be ≤ 2.0.
- Peak Area Response: The peak areas of the two enantiomers should be approximately equal (e.g., within 5% of each other for a 50:50 racemic mix).
5. Sample Analysis: a. Once the system passes the SST, inject 10 µL of the prepared sample solution. b. Record the chromatogram for a sufficient duration to allow for the elution of both enantiomer peaks.
Data Analysis and Interpretation
Peak Identification and Integration
The chromatogram of the racemic standard will show two distinct peaks corresponding to the (R)- and (S)-enantiomers. The elution order is specific to the column and conditions and must be confirmed if absolute configuration is required (e.g., by injecting a standard of a single, known enantiomer). The CDS software is used to integrate the peak area of each enantiomer in the sample chromatogram.
Calculation of Enantiomeric Excess (% e.e.)
The enantiomeric excess is a measure of the purity of the sample in favor of one enantiomer.[17] It is calculated from the peak areas of the two enantiomers using the following formula:[3][17][18]
% e.e. = [ (AreaMajor - AreaMinor) / (AreaMajor + AreaMinor) ] x 100
Where:
-
AreaMajor is the peak area of the enantiomer present in the larger amount.
-
AreaMinor is the peak area of the enantiomer present in the smaller amount.
Example Calculation: If a sample analysis yields a peak area of 985,000 for the major enantiomer and 15,000 for the minor enantiomer:
-
% e.e. = [ (985,000 - 15,000) / (985,000 + 15,000) ] x 100
-
% e.e. = [ 970,000 / 1,000,000 ] x 100 = 97.0%
Method Validation Principles
For use in a regulated environment, the analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[19][20] The key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by achieving baseline resolution (Rs ≥ 1.5) between the two enantiomers.
-
Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a given range. This is typically evaluated for the minor enantiomer down to the limit of quantitation.
-
Accuracy: The closeness of the test results to the true value. It can be assessed by spiking the desired enantiomer with known amounts of the undesired enantiomer.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts).
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be quantitatively determined with suitable precision and accuracy. This is critical for controlling chiral impurities.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., ±2% IPA in mobile phase, ±2°C in temperature), providing an indication of its reliability during normal usage.[20]
The logical relationship for ensuring a validated method is outlined below.
Caption: Logic flow for method validation.
Conclusion
The chiral HPLC method detailed in this application note provides a reliable, specific, and robust means for determining the enantiomeric excess of 1-(2-methoxyphenyl)ethanol. By leveraging a well-chosen polysaccharide-based chiral stationary phase and optimized normal-phase conditions, excellent separation of the enantiomers is achieved. The inclusion of the scientific rationale behind the experimental choices, detailed protocols, and an overview of validation principles empowers researchers and drug development professionals to implement this method with confidence, ensuring the quality and safety of pharmaceutical products.
References
-
Upmanis, D., et al. (2021). Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. PMC - PubMed Central. Available at: [Link]
-
Chiralpedia. Polysaccharide-based CSPs. Chiralpedia. Available at: [Link]
-
Physics Forums. (2007). Chiral Purity (enantiomer excess) for HPLC. Physics Forums. Available at: [Link]
-
ResearchGate. (n.d.). Preparation and Chiral Recognition of Polysaccharide-Based Selectors. ResearchGate. Available at: [Link]
-
ResearchGate. (2025). Mechanistic studies on the chiral recognition of polysaccharide-based chiral stationary phases using liquid chromatography and vibrational circular dichroism. ResearchGate. Available at: [Link]
-
NIH. (2024). New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. National Institutes of Health. Available at: [Link]
-
J-Stage. (2019). Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type. J-Stage. Available at: [Link]
-
Wiley Online Library. (n.d.). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Wiley Online Library. Available at: [Link]
-
NIH. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. National Institutes of Health. Available at: [Link]
-
American Pharmaceutical Review. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. American Pharmaceutical Review. Available at: [Link]
-
NIH. (n.d.). Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent. National Institutes of Health. Available at: [Link]
-
Quora. (2017). Can I calculate the enantiomeric excess of a reaction using two different HPLC spectra? Quora. Available at: [Link]
-
ResearchGate. (2025). (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate. Available at: [Link]
-
PharmaGuru. (2025). How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru. Available at: [Link]
-
ResearchGate. (n.d.). Chiral HPLC analysis. HPLC elution profiles after the reaction of the... ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2020). 14.3: Chiral Chromatography. Chemistry LibreTexts. Available at: [Link]
-
ResearchGate. (n.d.). Effective use of preparative chiral HPLC in a preclinical drug synthesis. ResearchGate. Available at: [Link]
-
European Medicines Agency. (2022). ICH guideline Q14 on analytical procedure development. European Medicines Agency. Available at: [Link]
-
Unknown. (n.d.). HPLC manual (for chiral HPLC analysis). Unknown Source. Available at: [Link]
-
AMS Bio. (2025). ICH Guidelines for Analytical Method Validation Explained. AMS Bio. Available at: [Link]
-
NIH. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. National Institutes of Health. Available at: [Link]
-
MDPI. (n.d.). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. Available at: [Link]
-
ResearchGate. (n.d.). Preparative batch HPLC separation in case (II) study, preparative column: ChiralPAK-AS. ResearchGate. Available at: [Link]
-
Separation Science. (n.d.). Practical Considerations for Achiral Analysis of Pharmaceutical Compounds Using Convergence Chromatography. Separation Science. Available at: [Link]
-
ICH. (2023). ANALYTICAL PROCEDURE DEVELOPMENT Q14. International Council for Harmonisation. Available at: [Link]
-
Hichrom. (n.d.). Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm. Hichrom. Available at: [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at: [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). γ-Cyclodextrin metal-organic framework for efficient separation of chiral aromatic alcohols. Royal Society of Chemistry. Available at: [Link]
-
Unknown. (n.d.). Supporting Information. Unknown Source. Available at: [Link]
-
Herald Scholarly Open Access. (2018). Determination of Enantiomeric Excess in Pharmaceutical Active Agents: The Role of High Performance Liquid Chromatography. Herald Scholarly Open Access. Available at: [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK® AD-H 4.6x150mm, 5µm HPLC/SFC Column. Daicel Chiral Technologies. Available at: [Link]
-
Daicel Chiral Technologies. (n.d.). CHIRALPAK® AD-H 4.6x100mm, 5µm HPLC Column. Daicel Chiral Technologies. Available at: [Link]
-
Daicel Corporation. (n.d.). INSTRUCTION MANUAL FOR CHIRALPAK® AD-H COLUMNS. Daicel Corporation. Available at: [Link]
-
YouTube. (2020). Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases. YouTube. Available at: [Link]
-
Springer. (2025). Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a. Springer. Available at: [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. heraldopenaccess.us [heraldopenaccess.us]
- 3. Determination of Enantiomeric Excess by Solid-Phase Extraction Using a Chiral Metal-Organic Framework as Sorbent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 11. New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Daicel CHIRALPAK AD-H HPLC Analytical Column, 5 um, ID 4.6 mm x L 50 mm - 19323 Daicel CHIRALPAK AD-H Analytical Column [19323] - £1,457.77 : UVISON.com [uvison.com]
- 14. chiraltech.com [chiraltech.com]
- 15. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 16. ct-k.com [ct-k.com]
- 17. pharmaguru.co [pharmaguru.co]
- 18. physicsforums.com [physicsforums.com]
- 19. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 20. database.ich.org [database.ich.org]
The Strategic deployment of (S)-1-(2-Methoxyphenyl)ethanol in Advanced Pharmaceutical Synthesis
This guide provides an in-depth exploration of the synthetic utility of (S)-1-(2-Methoxyphenyl)ethanol, a valuable chiral building block in modern pharmaceutical development. We will delve into its preparation via asymmetric synthesis, its strategic application in the construction of complex molecular architectures, and provide detailed, field-proven protocols for its use. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chiral alcohol in their synthetic campaigns.
Introduction: The Significance of Chiral Alcohols in Drug Design
Enantiomerically pure compounds are paramount in the pharmaceutical industry, as the physiological effects of a drug are often linked to a single enantiomer. Chiral secondary alcohols, such as this compound, serve as crucial intermediates in the synthesis of a wide array of active pharmaceutical ingredients (APIs). Their utility lies in their ability to introduce a specific stereocenter, which can be elaborated upon to construct complex, three-dimensional drug molecules. The strategic placement of the ortho-methoxy group in this compound offers unique steric and electronic properties that can be exploited to influence the outcome of subsequent chemical transformations.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a synthetic building block is fundamental to its effective application.
| Property | Value |
| CAS Number | 108100-06-7 |
| Molecular Formula | C₉H₁₂O₂ |
| Molecular Weight | 152.19 g/mol |
| Appearance | Colorless oil |
| Boiling Point | 124-126 °C (17 mmHg) |
| Purity | Typically >98% |
Asymmetric Synthesis of this compound
The enantioselective production of this compound is a critical first step. Two robust methods, chemical and biocatalytic, are presented here.
Chemical Synthesis: Asymmetric Reduction of 2-Methoxyacetophenone
The Corey-Bakshi-Shibata (CBS) reduction is a highly reliable and widely used method for the enantioselective reduction of prochiral ketones.[1][2] The chiral oxazaborolidine catalyst forms a complex with borane, which then coordinates to the ketone in a sterically defined manner, directing the hydride delivery to one face of the carbonyl group.
Caption: Asymmetric synthesis of this compound via CBS reduction.
Materials:
-
2'-Methoxyacetophenone (1.0 eq)
-
(S)-2-Methyl-CBS-oxazaborolidine (0.1 eq, 1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, 1.0 eq, 10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add (S)-2-Methyl-CBS-oxazaborolidine solution in toluene.
-
Cool the flask to 0 °C in an ice bath and slowly add the borane-dimethyl sulfide complex. Stir for 10 minutes.
-
Slowly add a solution of 2'-methoxyacetophenone in anhydrous THF to the catalyst-borane mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and slowly quench by the dropwise addition of methanol.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Expected Outcome:
-
Yield: 85-95%
-
Enantiomeric Excess (e.e.): >98%
Biocatalytic Synthesis: A Green Chemistry Approach
Biocatalysis offers an environmentally benign alternative for the synthesis of chiral alcohols.[3] Whole-cell biotransformations or isolated alcohol dehydrogenases (ADHs) can reduce prochiral ketones with high enantioselectivity under mild aqueous conditions.
Caption: Biocatalytic synthesis of this compound.
Materials:
-
2'-Methoxyacetophenone
-
Saccharomyces pastorianus (or other suitable yeast strain)
-
Glucose
-
Yeast extract
-
Peptone
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Prepare a culture medium containing yeast extract, peptone, and glucose in a phosphate buffer.
-
Inoculate the medium with Saccharomyces pastorianus and incubate at 30 °C with shaking until a sufficient cell density is reached.
-
Add 2'-methoxyacetophenone to the culture (final concentration ~1-5 g/L).
-
Continue the incubation at 30 °C with shaking for 24-72 hours. Monitor the conversion by GC or HPLC.
-
Once the reaction is complete, centrifuge the culture to separate the cells.
-
Extract the supernatant with ethyl acetate (3 x volume of supernatant).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography if necessary.
Expected Outcome:
-
Conversion: >90%
-
Enantiomeric Excess (e.e.): >99%
Application in Pharmaceutical Synthesis: A Hypothetical Route to a Rolipram Analog
While a direct synthesis of a marketed drug starting from this compound is not prominently documented in publicly available literature, its utility can be effectively demonstrated through a hypothetical, yet scientifically sound, synthetic route to an analog of Rolipram. Rolipram is a selective phosphodiesterase-4 (PDE4) inhibitor that has been investigated for its anti-inflammatory and antidepressant effects.[4][5][6] The synthesis of Rolipram and its analogs often involves the construction of a chiral pyrrolidinone core.[7]
Our hypothetical route will utilize this compound to introduce the desired stereocenter and the ortho-methoxyphenyl moiety.
Hypothetical Synthetic Scheme
Caption: Hypothetical synthesis of a Rolipram analog using this compound.
Step 1: Stereochemical Inversion via Mitsunobu Reaction
The Mitsunobu reaction is a powerful tool for the conversion of alcohols to a variety of functional groups with inversion of stereochemistry.[8][9] In this step, we will convert the (S)-alcohol to an (R)-phthalimide derivative.
Materials:
-
This compound (1.0 eq)
-
Triphenylphosphine (PPh₃, 1.5 eq)
-
Phthalimide (1.5 eq)
-
Diethyl azodicarboxylate (DEAD, 1.5 eq, 40% in toluene)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve this compound, triphenylphosphine, and phthalimide in anhydrous THF in a flame-dried flask under argon.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DEAD solution dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield (R)-N-(1-(2-Methoxyphenyl)ethyl)phthalimide.
Causality: The ortho-methoxy group can exert a moderate steric hindrance, potentially slowing the reaction compared to an unsubstituted analogue. However, its electron-donating nature does not significantly impact the reactivity of the benzylic alcohol in this S_N2-type reaction. The choice of a non-polar aprotic solvent like THF is crucial for the reaction's success.
Subsequent Transformations
The resulting (R)-phthalimide can be converted to the corresponding primary amine via hydrazinolysis. This chiral amine is then a key intermediate that can be coupled with a suitable carboxylic acid derivative, followed by cyclization and reduction to form the final Rolipram analog. Each of these subsequent steps would follow standard, well-established synthetic protocols.
The Influence of the Ortho-Methoxy Group
The presence of the methoxy group at the ortho position is not merely a passive substituent. It can influence the reactivity and selectivity of reactions at the benzylic carbon through several mechanisms:
-
Steric Hindrance: The ortho-methoxy group can sterically hinder the approach of nucleophiles or reagents to the benzylic center. This can affect reaction rates and, in some cases, enhance diastereoselectivity in reactions where new stereocenters are formed.
-
Electronic Effects: The methoxy group is electron-donating through resonance, which can stabilize a developing positive charge on the benzylic carbon in reactions with S_N1 character. In S_N2 reactions, the inductive electron-withdrawing effect of the oxygen atom can slightly increase the electrophilicity of the benzylic carbon.[10]
-
Chelation: The oxygen atom of the methoxy group can act as a Lewis base, coordinating to metal catalysts or reagents. This chelation can rigidify the transition state, leading to higher levels of stereocontrol in certain reactions.
Conclusion
This compound is a highly valuable and versatile chiral building block in pharmaceutical synthesis. Its ready availability through both robust chemical and green biocatalytic methods makes it an attractive starting material. The unique steric and electronic properties conferred by the ortho-methoxy group provide synthetic chemists with a powerful tool to control reactivity and stereoselectivity. While its direct application in the synthesis of a currently marketed drug is not widely publicized, its potential for the construction of complex chiral molecules, as demonstrated by the hypothetical synthesis of a Rolipram analog, is undeniable. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of chiral building blocks like this compound will remain a cornerstone of modern drug discovery and development.
References
- Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553.
- Gant, T. G., et al. (1998). Enantiodivergent Synthesis of (R)- and (S)-Rolipram. Molecules, 3(3), 88-93.
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(01), 1-28.
- Nagy, B. S., Llanes, P., Pericàs, M. A., Kappe, C. O., & Ötvös, S. B. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant. Organic Letters, 24(4), 1066–1071.
- Horvath, A., et al. (2022). Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant.
- Wipf, P. (2007). Chem 2320 lecture notes. University of Pittsburgh.
- Kappe, C. O., et al. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Reaction Chemistry & Engineering, 6(9), 1556-1574.
- Dodge, J. A., Nissen, J. S., & Presnell, M. (1996). A GENERAL PROCEDURE FOR MITSUNOBU INVERSION OF STERICALLY HINDERED ALCOHOLS. Organic Syntheses, 73, 110.
-
Mitsunobu Reaction. (n.d.). Organic-Chemistry.org. Retrieved from [Link]
- Trost, B. M., & Bunt, R. C. (1996). Asymmetric Synthesis of γ-Lactams by Rhodium-Catalyzed Asymmetric Hydrogenation. Journal of the American Chemical Society, 118(9), 2321–2322.
-
Mitsunobu Reaction. (n.d.). organic-synthesis.org. Retrieved from [Link]
-
Williamson Ether Synthesis. (n.d.). organic-synthesis.org. Retrieved from [Link]
-
Taylor & Francis. (n.d.). 1Chapter 6 Chemoenzymatic Synthesis of Chiral Pharmaceutical Intermedi. Retrieved from [Link]
- Google Patents. (n.d.). US5602285A - Process for preparing phenethanol ethers.
-
ScienceDirect. (n.d.). Chemo-enzymatic synthesis of chiral 2-substituted succinic acid derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Two (Chemo)-Enzymatic Cascades for the Production of Opposite Enantiomers of Chiral Azidoalcohols. Retrieved from [Link]
-
RSC Publishing. (n.d.). Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system. Retrieved from [Link]
-
eScholarship.org. (n.d.). Biocatalytic, asymmetric radical hydrogenation of unactivated alkenes. Retrieved from [Link]
-
PubMed. (n.d.). Multistep enzyme cascades as a route towards green and sustainable pharmaceutical syntheses. Retrieved from [Link]
-
Chem-Station. (n.d.). Corey-Bakshi-Shibata (CBS) Reduction. Retrieved from [Link]
-
Chemistry LibreTexts. (n.d.). 4.5: Factors affecting the SN2 Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Origin of the SN2 Benzylic Effect: Contributions by π Delocalization and Field/Inductive Effects. Retrieved from [Link]
-
ACS Publications. (n.d.). Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Biocatalytic Methods. Retrieved from [Link]
Sources
- 1. CBS Catalysts [sigmaaldrich.com]
- 2. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Enantiodivergent Synthesis of (R)- and (S)-Rolipram [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition-Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Oxazaborolidine-Catalyzed Borane Reduction of Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Chiral Alcohols and the Rise of the CBS Reduction
The enantioselective reduction of prochiral ketones to form chiral, non-racemic alcohols is a cornerstone of modern organic synthesis.[1] Chiral secondary alcohols are critical building blocks in the synthesis of a vast array of natural products, pharmaceuticals, and other complex molecules.[2] The Corey-Bakshi-Shibata (CBS) reduction, a method featuring an oxazaborolidine catalyst and a borane reducing agent, has emerged as a powerful and reliable tool for achieving high levels of enantioselectivity in this transformation.[3][4] First reported by Itsuno and coworkers in 1981 and significantly developed by E. J. Corey's group in 1987, the CBS reduction is lauded for its predictability, broad substrate scope, and excellent stereocontrol, often achieving enantiomeric excesses (ee) greater than 95%.[2][4][5]
This guide provides an in-depth exploration of the oxazaborolidine-catalyzed borane reduction of ketones, offering a detailed mechanistic understanding, practical experimental protocols, and troubleshooting advice to enable researchers to effectively implement this methodology.
Mechanistic Insights: The Engine of Enantioselectivity
The remarkable stereoselectivity of the CBS reduction stems from a well-defined catalytic cycle. The mechanism, originally proposed by Corey and coworkers, involves the formation of a catalyst-borane complex that coordinates with the ketone substrate in a sterically controlled manner.[4][6]
The key steps are as follows:
-
Catalyst-Borane Complex Formation: The reaction initiates with the coordination of a borane source (e.g., BH₃·THF or BH₃·SMe₂) to the Lewis basic nitrogen atom of the oxazaborolidine catalyst.[7] This coordination activates the borane, making it a more potent hydride donor, and simultaneously increases the Lewis acidity of the endocyclic boron atom of the catalyst.[7]
-
Ketone Coordination: The activated catalyst-borane complex then coordinates to the ketone. This coordination occurs preferentially at the sterically more accessible lone pair of the carbonyl oxygen, which is the lone pair situated closer to the smaller substituent (Rs) of the ketone.[8]
-
Hydride Transfer: The crucial hydride transfer occurs through a six-membered, chair-like transition state.[8] In this arrangement, the larger substituent (RL) of the ketone orients itself in a pseudo-equatorial position to minimize steric interactions with the substituent on the boron atom of the catalyst.[5][8] This energetically favorable orientation dictates the facial selectivity of the hydride attack on the carbonyl carbon.
-
Product Release and Catalyst Regeneration: Following hydride transfer, an alkoxyborane is formed, which then dissociates from the catalyst.[7] The oxazaborolidine catalyst is regenerated and can then enter another catalytic cycle.[8] An acidic workup is subsequently performed to hydrolyze the alkoxyborane and yield the desired chiral alcohol.[7]
Catalytic Cycle of the CBS Reduction
Caption: The catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Practical Considerations and Protocol Design
Successful execution of the CBS reduction hinges on careful attention to experimental parameters. The reaction is notably sensitive to moisture, which can lead to a non-catalyzed, non-enantioselective reduction pathway.[5][7] Therefore, all reagents and solvents must be strictly anhydrous.[7]
In Situ Catalyst Generation vs. Isolated Catalyst
While isolated oxazaborolidine catalysts are commercially available, their use can sometimes lead to issues with reproducibility due to aging during storage.[9][10] A more reliable and practical approach is the in situ generation of the catalyst.[10][11] This is achieved by reacting a chiral amino alcohol, such as (S)-α,α-diphenyl-2-pyrrolidinemethanol, with a borane source immediately prior to the reduction.[3][9]
Choice of Borane Source
Various borane sources can be employed, including borane-tetrahydrofuran complex (BH₃·THF), borane-dimethyl sulfide complex (BH₃·SMe₂), and catecholborane.[1][12] The choice of borane reagent can influence both the enantioselectivity and chemoselectivity of the reaction.[13] For instance, catecholborane is often preferred for the reduction of α,β-unsaturated ketones as it can minimize the competing hydroboration of the carbon-carbon double bond.[13]
Experimental Protocols
Protocol 1: Preparation of the (S)-2-Methyl-CBS-oxazaborolidine Catalyst
This protocol outlines the preparation of the stable, solid B-methylated oxazaborolidine catalyst from (S)-α,α-diphenyl-2-pyrrolidinemethanol.[3]
Materials:
-
(S)-α,α-Diphenyl-2-pyrrolidinemethanol
-
Methylboronic acid
-
Anhydrous Toluene
-
Dean-Stark trap
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
To a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add (S)-α,α-diphenyl-2-pyrrolidinemethanol and methylboronic acid in anhydrous toluene under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure to obtain the solid (S)-2-Methyl-CBS-oxazaborolidine catalyst.
Protocol 2: General Procedure for the Asymmetric Reduction of a Prochiral Ketone
This protocol provides a general method for the enantioselective reduction of a ketone using a commercially available or freshly prepared CBS catalyst.[3]
Materials:
-
(S)- or (R)-2-Methyl-CBS-oxazaborolidine catalyst (typically 5-10 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Borane source (e.g., BH₃·SMe₂ or BH₃·THF, typically 1.0-1.5 equivalents)
-
Prochiral ketone (1.0 equivalent)
-
Methanol
-
Standard glassware for reactions under an inert atmosphere
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add a solution of the CBS catalyst in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) using a suitable cooling bath.
-
Slowly add the borane source to the catalyst solution and stir for 10-15 minutes to form the active catalyst-borane complex.
-
In a separate flask, prepare a solution of the prochiral ketone in anhydrous THF.
-
Slowly add the ketone solution to the pre-formed catalyst-borane complex.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of methanol at the reaction temperature.
-
Allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the resulting chiral alcohol by silica gel chromatography.
Substrate Scope and Enantioselectivity
The CBS reduction is applicable to a wide range of ketone substrates, including aromatic, aliphatic, α,β-unsaturated, and heterocyclic ketones.[4] The enantioselectivity is generally high, particularly for ketones with significant steric differentiation between the two substituents attached to the carbonyl group.[5]
| Substrate | Catalyst | Borane Source | Temp (°C) | % ee |
| Acetophenone | (S)-Me-CBS | BH₃·THF | -78 | 97 |
| 1-Tetralone | (S)-Me-CBS | BH₃·THF | -78 | 95 |
| Benzylacetone | (S)-Me-CBS | p-Iodophenoxyborane | -20 | 98 |
| Cyclohexyl methyl ketone | (S)-Me-CBS | p-Iodophenoxyborane | RT | 85 |
| 2,2,2-Trifluoroacetophenone | Lactam alcohol derived | BH₃·THF + BF₃ | RT | 91 |
Data compiled from various sources, including references[9] and[14]. Enantiomeric excess (% ee) can vary based on specific reaction conditions.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low Enantiomeric Excess (% ee) | Presence of moisture. | Ensure all glassware is flame-dried and all solvents and reagents are anhydrous.[13] |
| Aged or decomposed catalyst. | Use a freshly opened bottle of catalyst or prepare the catalyst in situ.[13] | |
| Non-optimal reaction temperature. | Optimize the temperature for the specific substrate. Generally, lower temperatures lead to higher enantioselectivity.[13] | |
| Low Reaction Conversion | Inactive catalyst or borane source. | Verify the activity of the catalyst and borane source. |
| Insufficient reaction time. | Monitor the reaction closely and allow for sufficient time for completion. | |
| Formation of Byproducts | Hydroboration of other functional groups. | For α,β-unsaturated ketones, consider using catecholborane as the borane source to minimize hydroboration of the C=C bond.[13] |
Experimental Workflow for CBS Reduction
Caption: A typical experimental workflow for the CBS reduction of a ketone.
Conclusion
The oxazaborolidine-catalyzed borane reduction of ketones is a highly effective and versatile method for the synthesis of chiral secondary alcohols.[15] Its high enantioselectivity, broad substrate scope, and predictable stereochemical outcomes have solidified its place as an indispensable tool in both academic research and industrial drug development.[2][3] By understanding the underlying mechanism and adhering to meticulous experimental technique, researchers can harness the full potential of this powerful transformation.
References
-
Cho, B. T. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2333. [Link]
-
Kawanami, Y., Murao, S., Ohga, T., & Kobayashi, N. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane. Tetrahedron, 59(43), 8411-8414. [Link]
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]
-
Kawanami, Y., et al. (2004). Enantioselective Reduction of Aliphatic Ketones Using Oxazaborolidine Catalyst Generated In Situ from Chiral Lactam Alcohol and... Tetrahedron Letters, 45(3), 545-548. [Link]
-
Wikipedia. (n.d.). Corey–Itsuno reduction. Retrieved from [Link]
-
SigutLabs. (2023, February 16). Reagent of the month – CBS oxazaborolidine. Retrieved from [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
Walia, Y. K., et al. (2023). Mastering Chirality: Unlocking Bioactive Natural Products with Oxazaborolidines and Oxazaborolidinones. Current Organic Synthesis, 20(1), 10-26. [Link]
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic implications. Journal of the American Chemical Society, 109(18), 5551–5553. [Link]
-
Chem-Station. (2014, June 18). Corey-Bakshi-Shibata (CBS) Reduction. Retrieved from [Link]
- Google Patents. (n.d.). CN101274938A - Preparation for (S) or (R)-2-methyl-CBS-chiral oxazaborolidine and toluene solution thereof.
-
ResearchGate. (n.d.). Corey (Corey‐Bakshi‐Shibata; CBS) reduction. Retrieved from [Link]
- Google Patents. (n.d.). Increasing enantioselectivity in reductions with borane reagents.
-
ResearchGate. (n.d.). Mechanism of oxazaborolidine-catalyzed borane reduction reactions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2-Naphthalenemethanol, 1-(2-hydroxy-4,6-dimethylphenyl)-, (R)-. Retrieved from [Link]
-
YouTube. (2020, March 21). Corey-Bakshi-Shibata (CBS) Reduction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Borane Reagents. Retrieved from [Link]
-
Ottokemi. (n.d.). (S)-(−)-2-Methyl-CBS-oxazaborolidine, 97%. Retrieved from [Link]
-
Bach, T. (2020). Chiral 1,3,2-Oxazaborolidine Catalysts for Enantioselective Photochemical Reactions. Accounts of Chemical Research, 53(10), 2322–2332. [Link]
-
Brown, H. C., et al. (1995). Catalytic enantioselective reactions. Part 16. Oxazaborolidine-catalyzed asymmetric borane reduction of α-keto acetals. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-8. [Link]
Sources
- 1. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 5. Reagent of the month – CBS oxazaborolidine - SigutLabs [sigutlabs.com]
- 6. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 7. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. youtube.com [youtube.com]
- 9. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols | Semantic Scholar [semanticscholar.org]
- 11. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 12. Borane Reagents [organic-chemistry.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. academic.oup.com [academic.oup.com]
- 15. insuf.org [insuf.org]
The Untapped Potential of (S)-1-(2-Methoxyphenyl)ethanol as a Chiral Auxiliary: A Prospective Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Frontier in Asymmetric Synthesis
In the landscape of asymmetric synthesis, the quest for novel and efficient chiral auxiliaries is perpetual. These transient chiral controllers are foundational to modern drug development and fine chemical synthesis, enabling the precise construction of stereochemically complex molecules.[1][2] While auxiliaries like Evans' oxazolidinones and pseudoephedrine are well-established, the exploration of new scaffolds continues to be a fertile ground for innovation.
This guide introduces (S)-1-(2-Methoxyphenyl)ethanol, a chiral secondary alcohol, as a prospective chiral auxiliary. To date, its application in this context remains largely unexplored in published literature. However, its structural features—a stereogenic center bearing a hydroxyl group for straightforward attachment and removal, a sterically demanding phenyl ring, and a strategically positioned ortho-methoxy group—present a compelling case for its potential to induce high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. The ortho-methoxy group, in particular, may offer unique chelation control with metal-based reagents, potentially leading to predictable and highly selective transformations.[3]
This document serves as a conceptual and practical framework for the researcher looking to explore the utility of this compound as a novel chiral auxiliary. The protocols and mechanistic discussions that follow are based on established principles of asymmetric synthesis and are intended as a robust starting point for experimental validation.
Proposed Mechanism of Stereocontrol: The Role of Steric Hindrance and Chelation
The efficacy of a chiral auxiliary is rooted in its ability to create a biased steric and electronic environment around a prochiral center. For esters derived from this compound, we hypothesize a transition state model where stereocontrol is achieved through a combination of steric hindrance and chelation.
Upon formation of a metal enolate (e.g., lithium or boron), the ortho-methoxy group is poised to chelate with the metal center, creating a rigid, chair-like six-membered ring transition state. In this conformation, the bulky phenyl group is expected to orient itself to minimize steric interactions, effectively shielding one face of the enolate. Consequently, an incoming electrophile would be directed to the less hindered face, resulting in the preferential formation of one diastereomer.
Caption: Proposed transition state for electrophilic attack on a metal enolate derived from an ester of this compound.
Hypothetical Application 1: Diastereoselective Aldol Reaction
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, and its asymmetric variant is a cornerstone of natural product synthesis.[4][5][6] We propose that an acetate or propionate ester of this compound could serve as an effective chiral nucleophile in this transformation.
Experimental Workflow: Asymmetric Aldol Reaction
Caption: Workflow for a hypothetical asymmetric aldol reaction using this compound as a chiral auxiliary.
Protocol 1: Asymmetric Aldol Reaction of a Propionate Ester
Step A: Synthesis of the Chiral Propionate Ester
-
To a solution of this compound (1.0 equiv.) and triethylamine (1.5 equiv.) in dichloromethane (DCM, 0.5 M) at 0 °C, add propionyl chloride (1.2 equiv.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4 hours, or until TLC analysis indicates complete consumption of the starting alcohol.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to afford the chiral propionate ester.
Step B: Diastereoselective Aldol Reaction
-
Dissolve the chiral propionate ester (1.0 equiv.) in anhydrous DCM (0.2 M) and cool to -78 °C under an inert atmosphere (N2 or Ar).
-
Add di-n-butylboron triflate (Bu2BOTf, 1.1 equiv.) dropwise, followed by the dropwise addition of diisopropylethylamine (DIPEA, 1.2 equiv.).
-
Stir the mixture at -78 °C for 30 minutes to form the boron enolate.
-
Add the desired aldehyde (1.5 equiv.) dropwise and continue stirring at -78 °C for 2 hours, then allow to warm to 0 °C over 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract the mixture with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude aldol adduct by flash column chromatography. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product.
Step C: Cleavage of the Chiral Auxiliary
-
Dissolve the purified aldol adduct (1.0 equiv.) in a 3:1 mixture of THF/H2O (0.2 M) and cool to 0 °C.
-
Add 30% aqueous hydrogen peroxide (4.0 equiv.) followed by aqueous lithium hydroxide (2.0 equiv.).
-
Stir the reaction at 0 °C for 4 hours.
-
Quench the reaction by adding an aqueous solution of Na2SO3.
-
Acidify the mixture to pH ~2 with 1 M HCl and extract with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate to yield the enantioenriched β-hydroxy acid. The chiral auxiliary can be recovered from the aqueous layer.
Expected Performance Data (Hypothetical)
| Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| Isobutyraldehyde | >95:5 | 85 |
| Benzaldehyde | >90:10 | 88 |
| Crotonaldehyde | >92:8 | 82 |
Hypothetical Application 2: Asymmetric Conjugate Addition
Conjugate addition reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds at the β-position of α,β-unsaturated carbonyl compounds.[7] An acrylate ester derived from this compound could serve as a chiral Michael acceptor.
Experimental Workflow: Asymmetric Conjugate Addition
Sources
- 1. Diastereo-divergent synthesis of chiral hindered ethers via a synergistic calcium(II)/gold(I) catalyzed cascade hydration/1,4-addition reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Chiral Azacrown Ethers Derived from a-D-Glucose and Their Catalytic Properties on the Asymmetric Michael Addition [chooser.crossref.org]
- 3. Aldol reaction - Wikipedia [en.wikipedia.org]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. From the N-Heterocyclic Carbene-Catalyzed Conjugate Addition of Alcohols to the Controlled Polymerization of (Meth)acrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Diastereo-divergent synthesis of chiral hindered ethers via a synergistic calcium(II)/gold(I) catalyzed cascade hydration/1,4-addition reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Guide to Chiral Stationary Phases for the HPLC Separation of Aromatic Alcohols
Introduction
The stereochemical configuration of aromatic alcohols is a critical determinant of their biological activity, toxicity, and pharmacological efficacy. Enantiomers of the same compound can exhibit vastly different, and sometimes opposing, effects. Consequently, the accurate separation and quantification of these enantiomers are paramount in drug discovery, development, and quality control.[1] High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the preeminent technique for this purpose, offering high resolution and sensitivity.[2][3]
This guide provides a comprehensive overview of the primary CSPs for the enantioseparation of aromatic alcohols. It delves into the underlying chiral recognition mechanisms and offers detailed, field-proven protocols for method development, optimization, and troubleshooting. The objective is to equip researchers, scientists, and drug development professionals with the expertise to develop robust and reliable chiral separation methods.
Chiral Recognition Mechanisms: The Basis of Separation
Chiral recognition in HPLC is achieved through the transient formation of diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[1][4] The differing stability of these complexes leads to differential retention times and, thus, separation. For a successful chiral separation, a minimum of three points of interaction between the analyte and the CSP are generally required, with at least one being stereochemically dependent.[5][6] Key interactions include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.[7][8][9]
Types of Chiral Stationary Phases for Aromatic Alcohol Separation
The selection of an appropriate CSP is the most critical step in developing a chiral separation method.[6] The most successful and widely used CSPs for aromatic alcohols fall into three main categories: polysaccharide-based, Pirkle-type, and macrocyclic antibiotic-based.
Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are the most versatile and widely used for chiral separations due to their broad applicability.[1][2] The chiral selectors are typically phenylcarbamate or ester derivatives of the polysaccharide backbone, which are either coated or covalently bonded to a silica support.[9][10]
Mechanism of Action: The helical structure of the polysaccharide derivatives creates chiral grooves or cavities.[9] Chiral recognition is achieved through a combination of interactions, including:
-
Hydrogen Bonding: The hydroxyl and carbamate groups on the polysaccharide derivative can form hydrogen bonds with the hydroxyl group of the aromatic alcohol.[8][9]
-
π-π Interactions: The aromatic rings of the analyte can interact with the phenyl groups of the carbamate substituents on the chiral selector.[8][10]
-
Steric Interactions: The three-dimensional structure of the chiral grooves provides a steric environment that preferentially accommodates one enantiomer over the other.[8][9][10]
Pirkle-Type CSPs
Named after William H. Pirkle, these CSPs are based on small, synthetic chiral molecules covalently bonded to a silica support.[5] They are often referred to as "brush-type" phases. These phases are designed to have specific functionalities that promote chiral recognition.
Mechanism of Action: Pirkle-type CSPs operate on the principle of forming a three-point interaction complex. These interactions typically involve:
-
π-π Interactions: These phases contain π-electron acceptor or π-electron donor aromatic rings that interact with the aromatic ring of the analyte.[5][11]
-
Hydrogen Bonding: They possess sites for hydrogen bonding, such as amide or hydroxyl groups.[12]
-
Dipole-Dipole Interactions: Polar functional groups on both the CSP and the analyte contribute to the interaction.[13]
For aromatic alcohols, the hydroxyl group and the aromatic ring are key interaction points.
Macrocyclic Antibiotic-Based CSPs
Macrocyclic antibiotics, such as vancomycin and teicoplanin, are complex molecules with multiple stereogenic centers, making them excellent chiral selectors.[7][14][15] They are covalently bonded to silica particles.
Mechanism of Action: The chiral recognition mechanism is multifaceted and involves:
-
Inclusion Complexation: The basket-like structure of the macrocycle can include the aromatic portion of the analyte.[7]
-
Hydrogen Bonding: The numerous hydroxyl, amide, and carboxyl groups on the antibiotic provide multiple sites for hydrogen bonding with the alcohol's hydroxyl group.[7]
-
Steric Interactions: The complex three-dimensional structure of the antibiotic creates a highly selective environment.[7]
-
Ionic Interactions: For analytes with ionizable groups, the amine and carboxyl functionalities of the antibiotic can engage in ionic binding.[7]
Method Development for Chiral Separation of Aromatic Alcohols
A systematic approach to method development is crucial for achieving optimal separation. A typical workflow involves screening different columns and mobile phases, followed by optimization of the chromatographic parameters.[16]
Protocol 1: Initial Screening of CSPs and Mobile Phases
Objective: To identify a promising combination of a chiral stationary phase and a mobile phase that shows baseline or partial separation of the enantiomers.
Materials:
-
Racemic standard of the aromatic alcohol.
-
HPLC-grade solvents (n-hexane, isopropanol (IPA), ethanol, methanol, acetonitrile).
-
A selection of chiral columns (e.g., a cellulose-based and an amylose-based column).
-
Standard HPLC system with UV detector.
Procedure:
-
Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of about 1 mg/mL.[17] If solubility is an issue, use a compatible solvent.[17]
-
Column Selection: Start with polysaccharide-based columns, such as those with cellulose tris(3,5-dimethylphenylcarbamate) or amylose tris(3,5-dimethylphenylcarbamate) selectors, as they have broad applicability.[6]
-
Mobile Phase Screening:
-
Normal Phase (NP): Begin with a mixture of n-hexane and an alcohol (IPA or ethanol), typically in a 90:10 (v/v) ratio.[17][18] This is often the first choice for polysaccharide CSPs.[19]
-
Reversed Phase (RP): Use a mixture of water (or buffer) and methanol or acetonitrile. This is particularly useful for more polar aromatic alcohols and is compatible with LC-MS.[20]
-
Polar Organic (PO): Employ pure methanol, ethanol, or acetonitrile.[17][21]
-
-
Initial HPLC Conditions:
-
Data Analysis: Evaluate the chromatograms for any separation. Even partial separation is a good starting point for optimization.
Protocol 2: Method Optimization
Objective: To improve the resolution (Rs), peak shape, and analysis time of the separation identified during screening.
Procedure:
-
Mobile Phase Composition:
-
Temperature:
-
The effect of temperature on chiral separations can be significant and unpredictable.[22][23] Both increasing and decreasing the temperature should be explored as it can sometimes lead to improved resolution or even a reversal of the elution order.[22][23] A constant column temperature is crucial for reproducible results.[17]
-
-
Flow Rate:
-
Lowering the flow rate can sometimes enhance resolution, although it will increase the analysis time.[18]
-
-
Additives:
Table 1: Starting Conditions for Chiral HPLC Method Development of Aromatic Alcohols
| Parameter | Normal Phase (NP) | Reversed Phase (RP) | Polar Organic (PO) |
| Mobile Phase | n-Hexane/Alcohol (IPA or Ethanol) | Water or Buffer/Acetonitrile or Methanol | Acetonitrile, Methanol, or Ethanol |
| Typical Ratio | 90/10 (v/v) | Varies | 100% |
| Flow Rate | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min | 0.5 - 1.0 mL/min |
| Temperature | 25 °C | 25 °C | 25 °C |
| Common CSPs | Polysaccharide, Pirkle-type | Polysaccharide (immobilized), Macrocyclic Antibiotic | Polysaccharide (immobilized), Macrocyclic Antibiotic |
Troubleshooting Common Issues
Table 2: Troubleshooting Guide for Chiral Separations of Aromatic Alcohols
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Separation | Inappropriate CSP/mobile phase combination. | Screen different CSPs and mobile phase modes (NP, RP, PO).[4][21] |
| Poor Resolution (Rs < 1.5) | Mobile phase composition is not optimal. Flow rate is too high. Temperature is not optimal. | Adjust the ratio of the mobile phase components.[18] Reduce the flow rate.[18] Experiment with different column temperatures.[18][22] |
| Peak Tailing | Secondary interactions with the stationary phase. Column overload. | For basic or acidic compounds, add a modifier to the mobile phase.[17] Reduce the sample concentration or injection volume.[18] |
| Irreproducible Retention Times | Fluctuations in column temperature. Mobile phase composition is inconsistent. Column not fully equilibrated. | Use a column oven to maintain a constant temperature.[17] Prepare fresh mobile phase and ensure proper mixing. Allow sufficient time for the column to equilibrate with the new mobile phase. |
| Ghost Peaks | Contamination in the mobile phase or from the sample. System carryover. | Use high-purity HPLC-grade solvents.[18] Implement a thorough wash cycle between injections.[18] |
Conclusion
The successful HPLC separation of aromatic alcohol enantiomers is a critical capability in modern chemical and pharmaceutical analysis. A deep understanding of the chiral recognition mechanisms of different CSPs, combined with a systematic approach to method development, is the key to achieving robust and reliable separations. Polysaccharide-based CSPs often provide a successful starting point, but exploring Pirkle-type and macrocyclic antibiotic phases can be beneficial for challenging separations. By carefully optimizing parameters such as mobile phase composition, temperature, and flow rate, researchers can develop highly effective methods for the accurate quantification of aromatic alcohol enantiomers.
References
-
Playing with Selectivity for Optimal Chiral Separation - LCGC International. (2023-01-19). Available from: [Link]
-
Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type Chiral Stationary Phase Based on Helical Poly(diphenylacetylene) Derivative. (2019-09-20). J-Stage. Available from: [Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019-08-16). PubMed. Available from: [Link]
-
HPLC Chiral Stationary Phases Containing Macrocyclic Antibiotics: Practical Aspects and Recognition Mechanism. (2025-08-06). ResearchGate. Available from: [Link]
-
Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns. (N/A). Oxford Academic. Available from: [Link]
-
Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin-Bonded Column. (N/A). Available from: [Link]
-
HPLC chiral stationary phases containing macrocyclic antibiotics: practical aspects and recognition mechanism. (N/A). PubMed. Available from: [Link]
-
Achiral Molecular Recognition of Aromatic Position Isomers by Polysaccharide-Based CSPs in Relation to Chiral Recognition. (N/A). MDPI. Available from: [Link]
-
The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (N/A). ResearchGate. Available from: [Link]
-
CHIRAL HPLC- Presented by- DHANASHREE Kolhekar.pptx. (N/A). Slideshare. Available from: [Link]
-
Polysaccharide-based CSPs. (N/A). Chiralpedia. Available from: [Link]
-
Macrocyclic Antibiotics as a New Class of Chiral Selectors for Liquid Chromatography. (2021-12-09). Scholars' Mine. Available from: [Link]
-
Reversed Phase Chiral Method Development Using Polysaccharide-based Stationary Phases. (N/A). Chromatography Today. Available from: [Link]
-
Chiral Separation by HPLC Using Polysaccharide-Based Chiral Stationary Phases. (N/A). ResearchGate. Available from: [Link]
-
HPLC chiral stationary phases containing macrocyclic antibiotics: practical aspects and recognition mechanism. (2008). I.R.I.S. Available from: [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications. (N/A). PubMed Central. Available from: [Link]
-
Macrocyclic Antibiotics as Effective Chiral Selectors in Liquid Chromatography for Enantiomeric Separation of Pharmaceutical Compounds: A Review. (2023-06-21). Taylor & Francis Online. Available from: [Link]
-
Chiral HPLC Method Development. (N/A). Available from: [Link]
-
HPLC Technical Tip: Chiral Method Development. (N/A). Phenomenex. Available from: [Link]
-
Efficient method development for chiral separation by using CHIRAL ART columns. (N/A). Available from: [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments. (N/A). PubMed Central. Available from: [Link]
-
Chiral separations by hplc. (2015-10-07). Slideshare. Available from: [Link]
-
Donor-Acceptor (Pirkle)-type CSPs. (N/A). Chiralpedia. Available from: [Link]
-
Troubleshoot Chiral Column Performance: Efficiency & Resolution. (N/A). Available from: [Link]
-
Trouble with chiral separations. (2020-05-20). Chromatography Today. Available from: [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (N/A). MDPI. Available from: [Link]
-
Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. (N/A). Semantic Scholar. Available from: [Link]
-
Chiral Stationary Phases for High Performance Liquid Chromatographic Separation of Enantiomers: A Mini-Review. (N/A). ResearchGate. Available from: [Link]
-
A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020-06-04). International Journal of Pharmaceutical and Phytopharmacological Research. Available from: [Link]
-
Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations. (2017-06-30). American Pharmaceutical Review. Available from: [Link]
-
Structure of aromatic chiral samples (group C). (N/A). ResearchGate. Available from: [Link]
-
Chiral Method Development on Daicel Polysaccharide Chiral Stationary Phases. (2020-10-15). YouTube. Available from: [Link]
-
Product Review: Chiral Stationary Phases for HPLC. (N/A). Analytical Chemistry. Available from: [Link]
-
HPLC manual (for chiral HPLC analysis). (N/A). Available from: [Link]
-
Achiral Molecular Recognition of Aromatic Position Isomers by Polysaccharide-Based CSPs in Relation to Chiral Recognition. (2025-10-16). ResearchGate. Available from: [Link]
-
Chiral alcohol separation. (2024-12-03). Reddit. Available from: [Link]
-
Evaluation of Pirkle Stationary Phases in Chiral Method Development Screening for Compounds of Pharmaceutical Interest. (2025-08-10). ResearchGate. Available from: [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. (N/A). LCGC International. Available from: [Link]
Sources
- 1. eijppr.com [eijppr.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Technical Tip: Chiral Method Development | Phenomenex [phenomenex.com]
- 5. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. CHIRAL HPLC- Presented by- DHANASHREE Kolhekar.pptx [slideshare.net]
- 9. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 10. Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 15. tandfonline.com [tandfonline.com]
- 16. ymc.co.jp [ymc.co.jp]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. jstage.jst.go.jp [jstage.jst.go.jp]
- 20. chromatographytoday.com [chromatographytoday.com]
- 21. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Enantiomeric Excess in (S)-1-(2-Methoxyphenyl)ethanol Synthesis
Welcome to the technical support center for the asymmetric synthesis of (S)-1-(2-Methoxyphenyl)ethanol. This resource is designed for researchers, scientists, and professionals in drug development who are looking to enhance the enantiomeric excess (e.e.) of this critical chiral alcohol. Here, we delve into common experimental challenges, offering troubleshooting guidance and in-depth explanations to empower you to achieve optimal results in your laboratory.
Introduction: The Significance of Enantiopurity
This compound is a valuable chiral building block in the synthesis of various pharmaceutical agents. Achieving high enantiomeric purity is often a critical determinant of a drug's efficacy and safety profile. The asymmetric reduction of the prochiral ketone, 2-methoxyacetophenone, is a primary route to this alcohol. However, obtaining high enantiomeric excess can be a nuanced process, influenced by a multitude of reaction parameters. This guide will navigate you through the intricacies of optimizing this transformation.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, providing actionable solutions grounded in established chemical principles.
Q1: My asymmetric reduction of 2-methoxyacetophenone is resulting in low enantiomeric excess. What are the most likely causes?
A1: Low enantiomeric excess (e.e.) is a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.[1]
-
Catalyst/Ligand Purity and Integrity: The enantiomeric purity of your chiral catalyst or ligand is paramount.[1][2] Any contamination with the opposing enantiomer will directly diminish the final e.e. of your product.[2] Additionally, ensure the catalyst has not degraded during storage.
-
Reagent and Solvent Quality: The presence of moisture or other impurities in your reagents and solvents can significantly impact the reaction's selectivity.[1] Always use freshly distilled, anhydrous solvents and high-purity reagents.[1]
-
Reaction Temperature: Temperature control is critical. Even minor fluctuations can negatively affect enantioselectivity.[1][3] Lowering the reaction temperature often enhances selectivity by amplifying the energy difference between the two diastereomeric transition states.[2]
-
Incorrect Stoichiometry: Precisely measuring all reagents, especially the catalyst loading, is crucial.[1] Deviations from the optimal stoichiometry can lead to the formation of non-selective catalytic species.
-
Incomplete Catalyst Formation: For reactions involving in-situ catalyst generation, such as with oxazaborolidine catalysts, ensure the pre-formation step is complete.[1] Incomplete formation can result in a mixture of catalytic species, leading to reduced e.e.[1]
Q2: I'm using a Noyori-type asymmetric transfer hydrogenation. How can I optimize this reaction for higher e.e.?
A2: Noyori-type catalysts, particularly those based on Ru-BINAP systems, are highly effective for the asymmetric reduction of ketones.[4][5] The mechanism involves a metal-ligand bifunctional catalysis.[6] To optimize for this compound synthesis:
-
Choice of Hydrogen Source: While hydrogen gas can be used, transfer hydrogenation with isopropanol or a formic acid/triethylamine mixture is often more practical and safer for lab-scale synthesis.[4][7]
-
Ligand Selection: The choice of the chiral diamine ligand is critical. For the synthesis of the (S)-alcohol, an (S,S)-configured diamine ligand is typically required.
-
Base Additive: A base is often necessary to generate the active ruthenium hydride species.[7] The nature and amount of the base can influence the reaction rate and selectivity.
-
Solvent Effects: The solvent can influence the solubility of the catalyst and substrate, as well as the stability of the transition state. Non-coordinating solvents like toluene or dichloromethane are often good choices.[1]
Q3: Can the methoxy group on the aromatic ring of 2-methoxyacetophenone influence the stereochemical outcome?
A3: Absolutely. The methoxy group can act as a chelating group, coordinating with the metal center of the catalyst.[4] This chelation can help to lock the substrate into a specific orientation within the chiral pocket of the catalyst, thereby enhancing enantioselectivity.[4] This is a key advantage when using transition metal catalysts for substrates that possess such coordinating groups.[4]
Q4: My yield is high, but the enantiomeric excess is still not satisfactory for my application. Are there methods to improve the e.e. of the final product?
A4: Yes, if the asymmetric synthesis yields a product with a moderate to high e.e., it is often possible to enrich the desired enantiomer further.
-
Enantioselective Crystallization: This is a powerful technique for separating enantiomers.[8] By carefully selecting a solvent system and crystallization conditions, it may be possible to selectively crystallize the desired (S)-enantiomer, leaving the (R)-enantiomer enriched in the mother liquor.[8]
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase can be used to separate the enantiomers.[][10] While effective, this method can be costly and may not be practical for large-scale production.[10]
-
Kinetic Resolution: This involves reacting the enantiomeric mixture with a chiral reagent or catalyst that selectively reacts with one enantiomer at a faster rate, allowing for the separation of the unreacted, enriched enantiomer.[11]
Troubleshooting Workflow for Low Enantiomeric Excess
When faced with suboptimal e.e., a structured approach can help identify and resolve the underlying issue.
Caption: A systematic workflow for troubleshooting low enantiomeric excess.
Data Presentation: Comparison of Catalytic Systems
The choice of catalytic system is a critical factor in achieving high enantioselectivity. Below is a summary of commonly employed methods for the asymmetric reduction of acetophenone derivatives.
| Catalytic System | Chiral Ligand/Catalyst | Hydrogen Source | Typical e.e. (%) | Reference |
| Asymmetric Transfer Hydrogenation | (S,S)-TsDPEN-Ru | Isopropanol | >95 | [7] |
| Asymmetric Hydrogenation | (S)-BINAP-Ru | H₂ gas | >98 | [5] |
| Oxazaborolidine Catalysis | (S)-CBS Catalyst | Borane (BH₃) | 90-98 | [12] |
| Hydrosilylation | Chiral PYBOX-Rh | Silane | >90 | [4] |
| Biocatalysis | Alcohol Dehydrogenase (ADH) | Isopropanol | >99 | [13][14] |
Experimental Protocols
Protocol 1: Asymmetric Transfer Hydrogenation using a Noyori-type Catalyst
This protocol provides a general procedure for the asymmetric transfer hydrogenation of 2-methoxyacetophenone.
Materials:
-
[RuCl₂(p-cymene)]₂
-
(S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((S,S)-TsDPEN)
-
2-Methoxyacetophenone
-
Anhydrous isopropanol
-
Anhydrous dichloromethane (DCM)
-
Sodium isopropoxide
Procedure:
-
Catalyst Pre-formation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [RuCl₂(p-cymene)]₂ and (S,S)-TsDPEN in anhydrous DCM. Stir the mixture at room temperature for 30 minutes.
-
Reaction Setup: In a separate flame-dried Schlenk flask, dissolve 2-methoxyacetophenone in anhydrous isopropanol.
-
Initiation: Add the pre-formed catalyst solution to the substrate solution. Then, add a solution of sodium isopropoxide in anhydrous isopropanol.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C) and monitor the progress by TLC or GC.
-
Workup: Once the reaction is complete, quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified this compound by chiral HPLC or GC.
Protocol 2: Post-Synthesis Enantiomeric Enrichment by Crystallization
This protocol outlines a general approach for improving the enantiomeric excess of a partially enriched sample of 1-(2-methoxyphenyl)ethanol.
Materials:
-
Enantioenriched 1-(2-methoxyphenyl)ethanol
-
A suitable solvent or solvent mixture (e.g., hexane/ethyl acetate)
Procedure:
-
Solvent Screening: In small vials, test the solubility of the enantioenriched alcohol in various solvents and solvent mixtures at different temperatures. The goal is to find a system where the alcohol is sparingly soluble at low temperatures.
-
Dissolution: Dissolve the enantioenriched alcohol in the chosen solvent system at an elevated temperature to ensure complete dissolution.
-
Cooling: Slowly cool the solution to allow for the gradual formation of crystals. For optimal results, a controlled cooling rate is recommended.
-
Isolation: Isolate the crystals by filtration and wash them with a small amount of the cold solvent.
-
Analysis: Dry the crystals and determine their enantiomeric excess by chiral HPLC or GC. Analyze the mother liquor as well to assess the distribution of enantiomers.
-
Optimization: If necessary, repeat the crystallization process with the enriched crystals to further improve the enantiomeric excess.
Mechanistic Insight: Noyori Asymmetric Hydrogenation
The mechanism of the Noyori asymmetric hydrogenation provides a basis for understanding how enantioselectivity is achieved.
Caption: Simplified mechanism of Noyori asymmetric hydrogenation.
References
-
Wikipedia. (n.d.). Enantioselective reduction of ketones. Retrieved from [Link]
- Verma, R. K., & Kumar, R. (2018). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology, 8(1), 33-56.
- Ghattas, W., & Samec, J. S. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics, 40(9), 1215–1225.
- Kačer, P., Kuzma, M., & Červený, L. (2010). Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules, 15(12), 8969–8996.
- Zheng, C. G., & Zheng, Y. G. (2010). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Chinese Journal of Chemical Engineering, 18(4), 693-697.
- Kim, D. H., & Ko, D. H. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules, 23(9), 2345.
-
NROChemistry. (n.d.). Noyori Hydrogenation. Retrieved from [Link]
-
Kim, D. H., & Ko, D. H. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. PMC. Retrieved from [Link]
- Google Patents. (n.d.). Chiral catalysts for reduction of ketones and process for their preparation.
-
Wikipedia. (n.d.). Asymmetric hydrogenation. Retrieved from [Link]
-
Du, P. X., Wei, P., Lou, W. Y., & Zong, M. H. (2014). Marked improvement in the asymmetric reduction of 2-hydroxyacetophenone with mut-AcCR in a biphasic system. ResearchGate. Retrieved from [Link]
-
Organic Chemistry. (2021, July 22). Noyori Asymmetric Hydrogenation [Video]. YouTube. [Link]
-
Kim, D. H., & Ko, D. H. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. ResearchGate. Retrieved from [Link]
-
University of Toronto. (n.d.). Enantioselective Reduction of Ketones. Retrieved from [Link]
- Lorenz, H., & Seidel-Morgenstern, A. (2008). Enantioenrichment by Crystallization. Organic Process Research & Development, 12(6), 1184–1191.
- Mimoun, H., de Saint Laumer, J. Y., Dromzee, Y., & Villenave, J. J. (1999). Enantioselective Reduction of Ketones by Polymethylhydrosiloxane in the Presence of Chiral Zinc Catalysts. Journal of the American Chemical Society, 121(26), 6158–6166.
-
ResearchGate. (n.d.). Toward preparative resolution of chiral alcohols by an organic chemical method. Retrieved from [Link]
-
Asymmetric reactions_synthesis. (n.d.). Retrieved from [Link]
- Periasamy, M., & Reddy, M. R. (1997). Asymmetric synthesis of (R)- and (S)-methyl (2-methoxycarbonylcyclopent-2-enyl)acetate and (R)- and (S)-2-(2-hydroxymethyl-cyclopent-2-enyl)ethanol. Tetrahedron: Asymmetry, 8(15), 2415-2417.
-
Asymmetric-Synthesis. (n.d.). Retrieved from [Link]
-
ResearchGate. (2019). Efficient Biocatalytic Synthesis of (S)-1-(4-methoxyphenyl) Ethanol by Saccharomyces uvarum as a Whole-cell Biocatalyst. Retrieved from [Link]
-
Novasep. (2025). Innovations in Chiral Purification: Exploring Techniques and Future Potential. Retrieved from [Link]
- Mutti, F. G., & Kroutil, W. (2013). Enantiocomplementary Asymmetric Reduction of 2–Haloacetophenones Using TeSADH: Synthesis of Enantiopure 2-Halo-1-arylethanols.
-
University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
chem.iitb.ac.in. (n.d.). Concise Introduction to Asymmetric Synthesis. Retrieved from [Link]
- Chen, Y., Li, A., & Xu, J. (2019). Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system. Catalysis Science & Technology, 9(18), 5039-5047.
-
Chemistry LibreTexts. (2015, July 5). 5.8: Resolution: Separation of Enantiomers. Retrieved from [Link]
-
Application of Biobased Solvents in Asymmetric Catalysis. (2020). PMC. Retrieved from [Link]
- Alexakis, A., Rosset, S., & Benhaim, C. (2002). Dramatic improvement of the enantiomeric excess in the asymmetric conjugate addition reaction using new experimental conditions. Journal of the American Chemical Society, 124(19), 5262–5263.
- de Miranda, A. S., & de Souza, R. O. M. A. (2021). Enzymatic strategies for asymmetric synthesis. Chemical Society Reviews, 50(13), 7345-7381.
-
Asymmetric Michael Addition in Synthesis of β-Substituted GABA Derivatives. (2022). MDPI. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 5. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 7. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 10. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
- 11. york.ac.uk [york.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. Efficient asymmetric synthesis of chiral alcohols using high 2-propanol tolerance alcohol dehydrogenase SmADH2 via an environmentally friendly TBCR system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. Enzymatic strategies for asymmetric synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Asymmetric Ketone Reduction
Welcome to the technical support center for asymmetric ketone reduction. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of creating chiral alcohols with high enantioselectivity. Asymmetric reduction of ketones is a cornerstone transformation in modern organic synthesis, providing critical chiral building blocks for a vast array of pharmaceuticals and biologically active molecules.[1][2][3]
This resource combines established principles with field-proven insights to help you troubleshoot common experimental hurdles and optimize your reaction conditions for success.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to build a foundational understanding of the critical parameters governing asymmetric ketone reduction.
Q1: How do I select the most appropriate chiral catalyst for my specific ketone substrate?
A: The choice of catalyst is paramount and depends heavily on the ketone's structure. There is no single "best" catalyst; selection is a process of matching the substrate to the catalyst's known scope and mechanism.
-
For Simple Ketones (Aryl/Alkyl, Dialkyl): Noyori-type ruthenium catalysts, particularly those combining a chiral diphosphine ligand (like BINAP) with a chiral diamine ligand, are exceptionally effective and have a broad scope.[4] The combination of these two chiral ligands creates a highly organized and selective chiral environment.[1]
-
For Ketones with Coordinating Groups: Substrates with nearby heteroatoms (e.g., β-keto esters, α-amino ketones) can chelate to the metal center.[5][6] For these, Rhodium or Ruthenium catalysts with ligands like BINAP often provide excellent results, as the chelation helps lock the substrate into a specific orientation for hydride delivery.[5][7]
-
For Sterically Hindered Ketones: Bulky substrates like tert-alkyl ketones present a significant challenge.[1] Specialized catalysts with larger chiral pockets, such as those employing ligands like PICA (α-picolylamine) in combination with TolBINAP-Ru, have been designed specifically to accommodate these sterically demanding substrates.[1]
-
Biocatalysis: For many ketones, especially those targeted for pharmaceutical synthesis, ketoreductase (KRED) enzymes or whole-cell systems (like baker's yeast) offer superb enantioselectivity under mild, environmentally benign conditions.[8][9][10]
Q2: What is the fundamental difference between asymmetric hydrogenation and asymmetric transfer hydrogenation?
A: Both methods achieve the same outcome—enantioselective reduction of a ketone—but differ in the source of the hydride (H⁻).
-
Asymmetric Hydrogenation (AH): This method uses molecular hydrogen (H₂) gas as the reductant, typically under pressure.[1] It is an atom-economical process highly favored in industrial settings.[1] The catalyst, often a Ruthenium or Iridium complex, activates the H₂ molecule.[1]
-
Asymmetric Transfer Hydrogenation (ATH): This technique uses a hydrogen donor molecule, most commonly isopropanol or formic acid, to deliver the hydride.[7][11] ATH reactions are often operationally simpler, as they avoid the need for high-pressure hydrogenation equipment.[11][12] The catalyst facilitates the transfer of hydrogen from the donor to the ketone substrate.[7]
Q3: How does the choice of solvent impact the reaction's efficiency and selectivity?
A: The solvent plays a critical, multifaceted role. It must dissolve the substrate and catalyst, but it can also actively participate in the catalytic cycle.
-
Polar Protic Solvents: Solvents like methanol and ethanol are often favored for Noyori-type hydrogenations.[1] They can assist in the catalytic cycle, for instance, by protonating the metal-amide species to regenerate the active catalyst.[1] More polar protic solvents can also enhance reactivity by promoting the dissociation of ligands to create an open coordination site for H₂.[1]
-
Aprotic Solvents: Solvents like dichloromethane (CH₂Cl₂) and toluene are also used. The choice can influence enantioselectivity; for example, lower enantioselectivities have been observed in CH₂Cl₂ compared to toluene in some systems, potentially due to hydrogen bonding interactions with the catalyst.[13]
-
Solvent-Assisted Mechanisms: Recent studies have shown that the solvent can be directly involved in the hydrogen transfer step, acting as a shuttle.[14] Including explicit solvent molecules in theoretical models is crucial for accurately predicting reaction barriers and understanding the mechanism.[14]
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your experiments.
Problem 1: Low Enantioselectivity (Low % ee)
Low enantiomeric excess is one of the most common challenges. It indicates that the catalyst is not effectively differentiating between the two faces of the prochiral ketone.
| Potential Cause | Explanation & Recommended Action |
| Suboptimal Catalyst-Substrate Match | The chiral pocket of the catalyst may not be suitable for the steric and electronic properties of your ketone. Action: Screen a diverse set of catalysts. For aromatic ketones, try a standard (R)- or (S)-BINAP/DPEN-Ru system. If your substrate is bulky, consider a catalyst with a more open pocket.[1] Better stereoselectivity is often achieved when one substituent on the ketone is significantly larger than the other.[4] |
| Incorrect Temperature | Temperature can have a non-linear effect on enantioselectivity.[15] While higher temperatures increase reaction rate, they can also decrease selectivity by allowing the substrate to overcome the energetic barrier for the undesired pathway. Action: Run the reaction at a lower temperature (e.g., decrease from room temperature to 0 °C or -20 °C). Conversely, for some catalyst systems, an optimal temperature between 20-30 °C has been observed.[16] Perform a temperature screening study to find the optimum. |
| Wrong Solvent Choice | The solvent can influence the conformation of the catalyst-substrate complex. A change in solvent polarity or coordinating ability can alter the transition state energies for the two competing pathways. Action: Screen different solvents. If using a polar protic solvent like methanol, try a less polar one like 2-propanol or an aprotic one like toluene. The optimal solvent is highly system-dependent.[1][17] |
| Presence of Impurities | Acidic or basic impurities in the substrate or solvent can interfere with the catalyst, particularly for sensitive organometallic complexes. Action: Ensure all reagents and solvents are pure and dry. Wiped-film distillation of the ketone substrate may be necessary for achieving the highest selectivity, especially at low catalyst loadings. |
Problem 2: Incomplete or Slow Conversion
Low conversion means the catalyst is not active or is being inhibited.
| Potential Cause | Explanation & Recommended Action |
| Insufficient Catalyst Loading | While low catalyst loading is desirable, it may be insufficient for challenging substrates or if minor impurities are present. Action: Incrementally increase the catalyst loading (e.g., from 0.1 mol% to 0.5 mol% or 1 mol%). For difficult reductions, higher loadings may be necessary.[5] |
| Low Hydrogen Pressure (for AH) | For hydrogenations using H₂ gas, the pressure is a key determinant of the reaction rate. Action: Increase the hydrogen pressure. Many reactions that are sluggish at 4 atm will proceed smoothly at 20-100 atm.[5][18] Ensure your equipment is rated for the intended pressure. |
| Catalyst Deactivation | The catalyst may be degrading over the course of the reaction. This can be caused by impurities (water, oxygen) or by the substrate/product itself. Action: Ensure the reaction is set up under an inert atmosphere (Nitrogen or Argon). Use degassed solvents. If the product alcohol is suspected of inhibiting the catalyst, consider stopping the reaction at a moderate conversion (~50-70%) to isolate the product. |
| Poor Pre-catalyst Activation | Many catalysts, such as RuCl₂(BINAP), are pre-catalysts that must be activated in situ.[18] This activation often requires H₂ and sometimes a base. Action: Review the activation procedure for your specific catalyst. For Noyori-type catalysts, ensure the pre-catalyst is properly converted to the active dihydride species.[4][18] |
Problem 3: Side Reactions or Product Degradation
The formation of byproducts complicates purification and reduces yield.
| Potential Cause | Explanation & Recommended Action |
| Over-reduction | For substrates containing other reducible functional groups (e.g., alkenes, alkynes, esters), the catalyst may not be sufficiently chemoselective. Action: Select a catalyst known for high chemoselectivity. Noyori's Ru-BINAP/diamine systems are renowned for selectively reducing ketones in the presence of olefins.[1] Alternatively, milder reducing systems like biocatalysts or transfer hydrogenation may offer better selectivity. |
| Racemization of Product | For some systems, the reduction can be reversible, leading to a loss of enantiomeric purity over extended reaction times.[19] This is more common in transfer hydrogenation. Action: Monitor the reaction progress and % ee over time. Stop the reaction once maximum conversion and % ee are achieved. Avoid unnecessarily long reaction times. |
| Side Reactions of the Hydride Source | Strong hydride sources like borane (used with oxazaborolidine catalysts) can be non-selective and may not be compatible with all functional groups.[19] Action: Choose a hydride source compatible with your substrate. For transfer hydrogenation, isopropanol is generally milder than formic acid. |
Experimental Protocols & Visualizations
General Workflow for Catalyst Screening
A systematic approach is crucial for efficiently identifying the optimal catalyst and conditions for a new ketone substrate.
Caption: A logical workflow for catalyst screening and reaction optimization.
Mechanism: Noyori-Type Asymmetric Hydrogenation
The catalytic cycle for the widely used Ru-BINAP-Diamine system involves a metal-ligand cooperative mechanism.
Caption: Simplified mechanism of Noyori asymmetric hydrogenation.[1][18]
Protocol: General Procedure for Asymmetric Transfer Hydrogenation (ATH)
This protocol provides a starting point for a typical ATH reaction using a Ruthenium catalyst and isopropanol.
Materials:
-
Ru(II) pre-catalyst (e.g., [RuCl₂(p-cymene)]₂)
-
Chiral ligand (e.g., (1R,2R)-TsDPEN)
-
Ketone substrate
-
Anhydrous 2-propanol (isopropanol)
-
Base (e.g., KOH or t-BuOK)
-
Inert atmosphere supplies (Nitrogen or Argon)
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add the Ru(II) pre-catalyst (0.005 mmol, 0.5 mol%) and the chiral ligand (0.011 mmol, 1.1 mol%) to a flame-dried Schlenk flask.
-
Add anhydrous 2-propanol (5 mL).
-
Stir the mixture at room temperature for 15-20 minutes to allow for complex formation.
-
Reaction Setup: In a separate flask, dissolve the ketone substrate (1.0 mmol) in anhydrous 2-propanol (5 mL).
-
Add the substrate solution to the catalyst mixture via cannula.
-
Add the base (e.g., 2.5 mol% KOH in 2-propanol). The base is often crucial for activating the catalyst and promoting the reaction.[19]
-
Reaction Execution: Seal the flask and stir the reaction mixture at the desired temperature (e.g., room temperature).
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC.
-
Workup: Once the reaction is complete, quench by adding water. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product by column chromatography. Determine the enantiomeric excess (% ee) of the purified alcohol using chiral HPLC or chiral GC.
References
-
Noyori, R. (n.d.). Noyori Hydrogenation. NROChemistry. Retrieved from [Link]
-
Wikipedia. (2023). Asymmetric hydrogenation. Retrieved from [Link]
-
Organic Chemistry. (2021). Noyori Asymmetric Hydrogenation. YouTube. Retrieved from [Link]
-
Wills, M., et al. (2000). Recent Developments in the Area of Asymmetric Transfer Hydrogenation. Molecules. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Harvard University. Retrieved from [Link]
-
Zhang, X., et al. (2021). Cobalt-catalyzed asymmetric hydrogenation of ketones: A remarkable additive effect on enantioselectivity. Chinese Chemical Letters. Retrieved from [Link]
-
Singleton, M. L., et al. (2021). Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. Organometallics. Retrieved from [Link]
-
Noyori, R., & Ohkuma, T. (2009). Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. Pure and Applied Chemistry. Retrieved from [Link]
-
Itsuno, S., & Nakano, M. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Molecules. Retrieved from [Link]
-
Wikipedia. (2023). Enantioselective reduction of ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Reduction of Aromatic Ketones by the Baker′s Yeast in Organic Solvent Systems. Retrieved from [Link]
-
Sharma, P., et al. (2016). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology. Retrieved from [Link]
-
ResearchGate. (n.d.). New Methodology for the Asymmetric Reduction of Ketones. Retrieved from [Link]
-
Pharmaceutical Technology. (2005). Asymmetric Routes to Chiral Secondary Alcohols. Retrieved from [Link]
-
WordPress. (n.d.). Ketone Reduction. Retrieved from [Link]
-
ACS Publications. (n.d.). Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric hydrogenation of ketones with a combined catalyst of.... Retrieved from [Link]
-
ACS Publications. (2022). Solvent-Assisted Ketone Reduction by a Homogeneous Mn Catalyst. Retrieved from [Link]
-
Chinese Chemical Society. (2021). Cobalt-catalyzed asymmetric hydrogenation of ketones: A remarkable additive effect on enantioselectivity. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Asymmetric reduction of carbonyl compounds with chiral alkoxyaluminium and alkoxymagnesium halides. Retrieved from [Link]
-
Journal of the American Chemical Society. (2022). Catalytic Asymmetric Transfer Hydrogenation of β,γ-Unsaturated α-Diketones. Retrieved from [Link]
-
ACS Publications. (2023). Engineering a Carbonyl Reductase to Simultaneously Increase Activity Toward Bulky Ketone and Isopropanol for Dynamic Kinetic Asymmetric Reduction via Enzymatic Hydrogen Transfer. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. Retrieved from [Link]
-
MDPI. (2018). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols. Retrieved from [Link]
-
ACS Publications. (2001). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Retrieved from [Link]
-
University of Groningen. (n.d.). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. Retrieved from [Link]
-
PubMed. (2006). Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]
-
Journal of the American Chemical Society. (2022). Asymmetric Total Synthesis of Vilmotenitine A and Structural Revision of Hemsleyaconitine F. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Biocatalytic Reduction of Ketones. Retrieved from [Link]
-
YouTube. (2024). Advanced Organic Chemistry: Asymmetric Carbonyl Reduction. Retrieved from [Link]
Sources
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric reduction of prochiral ketones to chiral alcohols catalyzed by plants tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. youtube.com [youtube.com]
- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols | MDPI [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Chiral HPLC Separation of Alcohol Enantiomers
Welcome to the Technical Support Center for Chiral HPLC. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating alcohol enantiomers. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but a deep, mechanistic understanding of chiral separations to empower your troubleshooting and method development efforts.
Troubleshooting Guide: Common Issues & Proven Solutions
This section directly addresses the most frequent challenges encountered during the chiral HPLC separation of alcohol enantiomers. Each issue is broken down by probable causes and followed by a systematic approach to resolution.
Issue 1: Poor or No Enantiomeric Resolution (Rs < 1.5)
One of the most common hurdles in chiral chromatography is achieving adequate separation between two enantiomers. Poor resolution can stem from several factors, from suboptimal mobile phase composition to an inappropriate choice of chiral stationary phase (CSP).
Q: My chromatogram shows a single peak or two poorly resolved peaks for my alcohol enantiomers. What are the first steps to improve resolution?
A: A systematic optimization of your method parameters is crucial. Here’s a prioritized approach:
-
Mobile Phase Composition Optimization: The mobile phase is a powerful tool for manipulating chiral recognition.[1]
-
Adjust Alcohol Modifier Percentage (Normal Phase): In normal-phase chromatography (e.g., hexane/alcohol mixtures), the alcohol modifier plays a critical role. Decreasing the percentage of the alcohol (e.g., isopropanol, ethanol) will generally increase retention times and can enhance resolution by allowing for more interaction with the CSP.[2]
-
Change the Alcohol Modifier: The choice of alcohol can dramatically alter selectivity.[2][3] Switching from isopropanol to ethanol, or vice-versa, can change the hydrogen bonding and dipole-dipole interactions between the analyte, the CSP, and the solvent, often leading to improved separation.[4][5]
-
-
Flow Rate Reduction: Chiral stationary phases often exhibit lower efficiency compared to achiral phases due to slower mass transfer kinetics.
-
Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) increases the time the enantiomers spend interacting with the CSP, which can significantly improve resolution.
-
-
Temperature Optimization: Temperature affects the thermodynamics of the chiral recognition process.[6]
-
Lowering the Temperature: Generally, decreasing the column temperature (e.g., from 25°C to 15°C) enhances the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to better resolution.[7] However, in some rare cases, increasing the temperature can improve separation, so it is a parameter worth investigating.[6][8]
-
Visualizing the Troubleshooting Workflow for Poor Resolution
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Reactions in the Borane Reduction of Acetophenones
Welcome to the technical support center for the borane reduction of acetophenones. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common side reactions encountered during this widely used transformation. Here, we move beyond simple protocols to explore the underlying causes of these issues and provide robust, field-tested solutions.
Section 1: Understanding the Core Reaction and Common Pitfalls
The reduction of acetophenones to their corresponding 1-phenylethanols using borane reagents is a cornerstone of synthetic chemistry. The reaction is valued for its general reliability and the mild conditions under which it can be performed. Borane sources like borane-tetrahydrofuran (BH3•THF) or borane-dimethyl sulfide (BH3•SMe2) are typically employed.[1] The fundamental mechanism involves the nucleophilic addition of a hydride ion from the borane to the electrophilic carbonyl carbon of the acetophenone.[2][3][4]
Despite its utility, this reaction is not without its challenges. Users may encounter issues ranging from incomplete conversion and the formation of unexpected byproducts to challenges in controlling stereoselectivity. This guide will address these specific problems in a practical question-and-answer format.
Core Reaction Pathway and Potential Side Reactions
Below is a diagram illustrating the intended reaction pathway and the points at which common side reactions can diverge.
Sources
Technical Support Center: Purification Strategies for Enantiomerically Enriched Secondary Alcohols
Welcome to the technical support center for the purification of enantiomerically enriched secondary alcohols. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in obtaining enantiopure compounds. Here, we address common issues through detailed troubleshooting guides and frequently asked questions, grounded in scientific principles and practical field experience.
I. Frequently Asked Questions (FAQs)
This section covers fundamental questions often encountered when working with enantiomerically enriched secondary alcohols.
Q1: What is enantiomeric excess (ee), and how is it calculated?
A1: Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It quantifies the degree to which one enantiomer is present in excess of the other in a mixture.[1] A racemic mixture, which has a 50:50 ratio of both enantiomers, has an ee of 0%, whereas a completely pure single enantiomer has an ee of 100%.[1]
The enantiomeric excess is calculated using the following formula:[1]
ee (%) = |(% Major Enantiomer - % Minor Enantiomer)|
For example, a mixture containing 80% of the (R)-enantiomer and 20% of the (S)-enantiomer has an enantiomeric excess of 60% in favor of the (R)-enantiomer (80% - 20% = 60%).[1]
Q2: How can I convert enantiomeric excess (ee) to the percentage of each enantiomer?
A2: If you know the enantiomeric excess and which is the major enantiomer, you can calculate the percentage of each enantiomer with these formulas:[1]
-
% Major Enantiomer = (ee + 100) / 2
-
% Minor Enantiomer = 100 - % Major Enantiomer
For a sample with an 80% ee of the (S)-enantiomer, the composition would be 90% (S)-enantiomer and 10% (R)-enantiomer.[2]
Q3: What is the difference between enantiomeric excess (ee) and optical purity?
A3: Historically, "optical purity" was determined by comparing the specific rotation of a mixture to that of the pure enantiomer. While often used interchangeably with enantiomeric excess, it's important to note that polarimetry can sometimes provide inaccurate ee values due to non-linear relationships between concentration and rotation (the Horeau Effect) or the presence of optically active impurities.[3] Modern chromatographic and spectroscopic methods provide a more direct and reliable measure of enantiomeric composition.[4]
Q4: What are the primary methods for purifying enantiomerically enriched secondary alcohols?
A4: The main strategies for purifying enantiomerically enriched secondary alcohols include:
-
Chiral Chromatography: This is a powerful and widely used technique for both analytical and preparative separation of enantiomers.[4][5]
-
Crystallization: This includes preferential crystallization and the formation of diastereomeric salts that can be separated based on differences in solubility.[5][6]
-
Enzymatic Kinetic Resolution (EKR): This method uses enzymes to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer from the product.[7][8]
-
Derivatization to Diastereomers: Enantiomers can be converted into diastereomers by reacting them with a chiral resolving agent. The resulting diastereomers have different physical properties and can be separated by standard techniques like chromatography or crystallization.[9][10][11]
II. Troubleshooting Guides
This section provides practical solutions to common problems encountered during the purification of enantiomerically enriched secondary alcohols.
Troubleshooting Chiral HPLC Separations
Chiral High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating enantiomers. However, various issues can arise, impacting resolution and accuracy.
| Problem | Potential Causes | Solutions & Explanations |
| Poor or No Resolution | Inappropriate chiral stationary phase (CSP). | The selection of the CSP is critical. Screen a variety of columns with different chiral selectors (e.g., polysaccharide-based, protein-based) to find one that interacts differently with your enantiomers.[4][5] |
| Incorrect mobile phase composition. | Optimize the mobile phase. For normal-phase chromatography, varying the ratio of hexane and an alcohol modifier (like ethanol or isopropanol) can significantly impact selectivity.[12][13] For polar and ionic enantiomers, polar organic mobile phases with acidic or basic additives are often effective.[14] | |
| Column temperature is too high. | Lowering the column temperature can enhance the weak bonding forces responsible for chiral recognition, often leading to improved resolution.[12] | |
| Peak Tailing | Secondary interactions between the analyte and the silica support. | Add a small amount of a competing agent to the mobile phase. For acidic compounds, adding a small amount of a weak acid like trifluoroacetic acid (TFA) can help. For basic compounds, a weak base like triethylamine (TEA) can be beneficial. |
| Column overload. | Reduce the injection volume or the concentration of the sample. Overloading the column can lead to peak distortion. | |
| Shifting Retention Times | Inadequate column equilibration. | Ensure the column is thoroughly equilibrated with the mobile phase before each injection, especially when using gradient elution or after changing solvents. Inadequate equilibration can lead to inconsistent retention times.[15] |
| Changes in mobile phase composition. | Prepare fresh mobile phase daily and ensure it is well-mixed. Small variations in solvent ratios can affect retention times. | |
| Pump malfunction. | If pumps are not delivering a consistent flow rate, retention times will fluctuate. Check for leaks and ensure the pump is functioning correctly.[15] | |
| High Backpressure | Blockage in the system. | A common cause is a clogged inlet frit on the column. Reversing the column and flushing it with a strong solvent may dislodge particulates. If that fails, the frit may need to be replaced.[16] Using a guard column is highly recommended to protect the analytical column.[16] |
| Sample precipitation. | If the sample is dissolved in a solvent stronger than the mobile phase, it can precipitate on the column. Ensure the sample solvent is compatible with the mobile phase.[16] |
Troubleshooting Crystallization-Based Purifications
Crystallization is a powerful technique for purifying enantiomers, often through the formation of diastereomeric salts or by preferential crystallization.
| Problem | Potential Causes | Solutions & Explanations |
| Failure to Crystallize | Solution is not supersaturated. | Concentrate the solution by slowly evaporating the solvent. If that doesn't work, try adding a small seed crystal of the desired enantiomer to induce crystallization. |
| Incorrect solvent system. | The choice of solvent is crucial. The desired compound should be soluble in the hot solvent but sparingly soluble at room temperature.[17] Experiment with different solvents or solvent mixtures. | |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. | This occurs when the solute separates as a liquid instead of a solid.[18] Try using a lower-boiling point solvent or a solvent pair to reduce the temperature at which the solution becomes saturated. |
| Cooling the solution too quickly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can promote oiling out rather than crystal formation.[19] | |
| Low Yield | Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the compound. Excess solvent will keep more of the product in solution upon cooling.[17][19] |
| Premature crystallization during hot filtration. | To prevent this, use a heated filter funnel and a minimal amount of excess hot solvent to wash the crystals.[18] | |
| Poor Enantiomeric Enrichment | Incomplete separation of diastereomeric salts. | The solubility difference between diastereomeric salts may not be large enough in the chosen solvent. Experiment with different solvents to maximize this difference. Multiple recrystallization steps may be necessary. |
| Co-crystallization of enantiomers. | In preferential crystallization, it's possible for the undesired enantiomer to co-crystallize. Careful control of temperature and seeding is critical. |
III. Experimental Protocols & Workflows
Protocol 1: Chiral Derivatization for HPLC Analysis
This protocol describes the conversion of a racemic secondary alcohol into a mixture of diastereomeric esters, which can then be separated on a standard achiral HPLC column.[9][20][21]
Materials:
-
Racemic secondary alcohol
-
Enantiomerically pure chiral derivatizing agent (e.g., (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid))[9]
-
Coupling agent (e.g., DCC, EDCI)
-
Acylation catalyst (e.g., DMAP)
-
Anhydrous aprotic solvent (e.g., dichloromethane)
-
Standard workup reagents (e.g., dilute HCl, saturated NaHCO₃, brine)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
In a clean, dry flask, dissolve the racemic secondary alcohol and a slight excess of the chiral derivatizing agent in the anhydrous solvent.
-
Add the acylation catalyst to the solution.
-
Slowly add the coupling agent to the reaction mixture, which should be cooled in an ice bath.
-
Allow the reaction to stir at room temperature until complete (monitor by TLC or LC-MS).
-
Perform a standard aqueous workup to remove excess reagents.
-
Dry the organic layer, filter, and concentrate under reduced pressure.
-
The resulting crude mixture of diastereomeric esters can be analyzed and separated by HPLC on a normal-phase silica gel column.
Workflow for Method Development in Chiral HPLC
Caption: Workflow for Chiral HPLC Method Development.
Protocol 2: Purification via Diastereomeric Salt Crystallization
This protocol outlines the resolution of a racemic secondary alcohol by converting it into a mixture of diastereomeric salts, followed by separation through fractional crystallization.[22]
Materials:
-
Racemic secondary alcohol
-
Phthalic anhydride or succinic anhydride
-
Enantiomerically pure chiral base (e.g., (R)-α-methylbenzylamine)[22]
-
Suitable solvent for crystallization
-
Acid and base for salt formation and cleavage
Procedure:
-
Formation of the Half-Ester: React the racemic secondary alcohol with an anhydride (e.g., phthalic anhydride) to form the corresponding carboxylic acid half-ester.
-
Diastereomeric Salt Formation: Dissolve the racemic half-ester in a suitable solvent and add one equivalent of an enantiomerically pure chiral base. This will form a mixture of two diastereomeric salts.
-
Fractional Crystallization: Allow the solution to cool slowly. One of the diastereomeric salts should be less soluble and will crystallize out of the solution.
-
Isolation of the Diastereomer: Collect the crystals by filtration. The purity of the diastereomer can be improved by recrystallization.
-
Liberation of the Enantiopure Alcohol: Treat the purified diastereomeric salt with an acid to protonate the carboxylate and liberate the chiral base. Extract the enantiomerically enriched half-ester.
-
Hydrolysis: Hydrolyze the half-ester to obtain the enantiomerically pure secondary alcohol.
Logical Flow for Troubleshooting Purification Strategies
Caption: Decision tree for selecting a purification strategy.
IV. References
-
Breit, B., & Fölsing, J. (n.d.). Chromatography-Free Enzymatic Kinetic Resolution of Secondary Alcohols. Thieme. Retrieved from
-
Harada, N. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 21(10), 1328. Retrieved from [Link]
-
Pearson. (n.d.). What steps are involved in determining the enantiomeric excess from a mixture? Retrieved from
-
ResearchGate. (n.d.). Enantioseparation of secondary alcohols by diastereoisomeric salt formation. Retrieved from
-
Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). 18.4 Enzymatic Kinetic Resolution and Separation of sec-Alcohols Methodology Based on Fatty Esters. Retrieved from
-
MDPI. (n.d.). Green Dynamic Kinetic Resolution—Stereoselective Acylation of Secondary Alcohols by Enzyme-Assisted Ruthenium Complexes. Retrieved from [Link]
-
PharmaGuru. (n.d.). How To Calculate Enantiomeric Excess: Learn Quickly. Retrieved from
-
Journal of the American Chemical Society. (n.d.). Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Retrieved from [Link]
-
RSC Publishing. (n.d.). Click reaction-aided enzymatic kinetic resolution of secondary alcohols. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Retrieved from [Link]
-
Chiralpedia. (n.d.). Part 6: Resolution of Enantiomers. Retrieved from
-
Master Organic Chemistry. (2017). Optical Purity and Enantiomeric Excess. Retrieved from [Link]
-
Pharmacy 180. (n.d.). Resolution of Enantiomers - Stereochemical and Conformational Isomerism | Organic Chemistry. Retrieved from
-
Study.com. (n.d.). Video: Enantiomeric Excess | Formula, Calculation & Example. Retrieved from [Link]
-
Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from
-
BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC). Retrieved from
-
National Institutes of Health. (n.d.). Strategies for chiral separation: from racemate to enantiomer. Retrieved from [Link]
-
ACS Publications. (2024). Highly Enantiomerically Enriched Secondary Alcohols via Epoxide Hydrogenolysis. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Measuring Chiral Purity. Retrieved from
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Science of Synthesis. (n.d.). 3.1. Determination of Enantiomeric Purity by Direct Methods. Retrieved from [Link]
-
HBCSE. (n.d.). Recrystallization. Retrieved from
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from
-
PubMed. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
ResearchGate. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Retrieved from [Link]
-
ResearchGate. (n.d.). Racemization of enantiopure secondary alcohols by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase. Retrieved from
-
Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]
-
Reddit. (n.d.). Chiral alcohol separation. Retrieved from [Link]
-
National Institutes of Health. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]
-
PubMed. (n.d.). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
YouTube. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
Dalal Institute. (n.d.). Methods of Resolution. Retrieved from [Link]
-
LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]
-
J-Stage. (2019). Enantiomeric Separation of Chiral Alcohols Using Novel Core-Shell Type. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Highly Enantiomerically Enriched Secondary Alcohols via Epoxide Hydrogenolysis. Retrieved from [Link]
-
ChemRxiv. (n.d.). Highly Enantiomerically Enriched Secondary Alcohols via Epoxide Hydrogenolysis. Retrieved from
-
RSC Publishing. (2015). Resolution of enantiomers with both achiral phases in chromatography: conceptual challenge. Retrieved from [Link]
-
ResearchGate. (2014). Problem With CHIRAL PAK AD-H Column - Can anyone help? Retrieved from [Link]
-
ChemRxiv. (n.d.). Highly Enantiomerically Enriched Secondary Alcohols via Epoxide Hydrogenolysis. Retrieved from [Link]
-
National Institutes of Health. (2024). Determination of the Absolute Configuration of Secondary Alcohols in a Compound Mixture via the Application of Competing Enantioselective Acylation Coupled with LC/MS Analysis. Retrieved from [Link]
Sources
- 1. pharmaguru.co [pharmaguru.co]
- 2. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 5. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 6. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. books.rsc.org [books.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. pharmacy180.com [pharmacy180.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 15. youtube.com [youtube.com]
- 16. chiraltech.com [chiraltech.com]
- 17. Recrystallization [sites.pitt.edu]
- 18. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 19. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 20. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Low Yields in Enantioselective Synthesis of Chiral Alcohols
Welcome to the Technical Support Center for Enantioselective Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with achieving optimal yields in the synthesis of chiral alcohols. Here, we move beyond simple procedural lists to delve into the underlying causes of common issues and provide robust, field-tested solutions. Our approach is grounded in scientific principles to empower you to not only solve immediate problems but also to build a deeper understanding for future success.
Introduction: The Challenge of High-Yield, High-Enantioselectivity Synthesis
The asymmetric synthesis of chiral alcohols is a cornerstone of modern organic chemistry, pivotal in the creation of pharmaceuticals and fine chemicals.[1] However, achieving both high yield and high enantiomeric excess (% ee) can be a formidable challenge.[2] Low yields can stem from a multitude of factors including catalyst deactivation, suboptimal reaction conditions, substrate-related issues, and difficulties during product isolation. This guide provides a structured, question-and-answer-based approach to systematically troubleshoot and resolve these common hurdles.
Section 1: Catalyst-Related Issues
The catalyst is the heart of an enantioselective reaction. Its health and proper function are paramount to achieving the desired outcome. Issues with the catalyst are often the first area to investigate when yields are low.
Q1: My reaction starts well but then stalls, leading to incomplete conversion and low yield. What could be causing this catalyst deactivation?
A1: Catalyst deactivation is a frequent culprit for reactions that fail to reach completion.[3] Several factors can lead to the premature death of your catalyst.
Underlying Causes & Solutions:
-
Air and Moisture Sensitivity: Many organometallic catalysts and chiral ligands are highly sensitive to oxygen and water.[4] Trace amounts can lead to oxidation or hydrolysis of the catalyst, rendering it inactive.
-
Troubleshooting Protocol:
-
Ensure all glassware is rigorously oven- or flame-dried before use.
-
Use freshly distilled and thoroughly degassed solvents.
-
Conduct the reaction under a strictly inert atmosphere (e.g., high-purity argon or nitrogen).
-
Handle catalysts and ligands in a glovebox if they are particularly sensitive.
-
-
-
Substrate Impurities: Impurities in your starting material, such as unreacted reagents from a previous step (e.g., acids, bases, or coordinating species), can poison the catalyst.
-
Troubleshooting Protocol:
-
Re-purify your substrate using an appropriate method (e.g., column chromatography, distillation, or recrystallization).
-
Verify the purity of your substrate by NMR, GC, or LC-MS before use.
-
-
-
Inherent Catalyst Instability: Some catalytic systems are inherently unstable under the reaction conditions. For instance, in asymmetric transfer hydrogenation, the active ruthenium-hydride intermediate can undergo deactivation through arene loss.[5][6]
-
Troubleshooting Protocol:
-
Review the literature for the known stability of your chosen catalytic system.
-
Consider if a different, more robust catalyst or ligand system is available for your transformation.
-
In some cases, a slow addition of the catalyst over the course of the reaction can maintain a sufficient concentration of the active species.
-
-
-
Catalyst Aggregation: At higher concentrations, some catalysts can form dimers or larger aggregates that are less active or completely inactive.
-
Troubleshooting Protocol:
-
Perform a catalyst loading study to find the optimal concentration. Systematically vary the loading (e.g., 0.5 mol%, 1 mol%, 2 mol%) and monitor the impact on yield and enantioselectivity.
-
-
Q2: I'm observing a significant amount of a non-selective background reaction, which is lowering both my yield of the desired enantiomer and the overall % ee. What's going on?
A2: A prominent background reaction suggests that the non-catalyzed pathway is competing effectively with your desired enantioselective catalytic cycle.
Underlying Causes & Solutions:
-
Insufficient Catalyst Loading: If the catalyst concentration is too low, the catalyzed reaction may be too slow, allowing the non-selective pathway to dominate.[4]
-
Solution: Gradually increase the catalyst loading and monitor the effect on both yield and % ee.
-
-
Reaction Temperature is Too High: Higher temperatures can sometimes accelerate the non-catalyzed reaction more than the catalyzed one, eroding enantioselectivity and potentially leading to side products.
-
Solution: Screen a range of lower temperatures (e.g., room temperature, 0°C, -20°C, -78°C) to find a sweet spot where the catalyzed reaction proceeds efficiently while the background reaction is suppressed.
-
Visualizing Catalyst Deactivation Pathways
The following diagram illustrates potential pathways for catalyst deactivation, helping to conceptualize the troubleshooting process.
Caption: Fig 1. Common Catalyst Deactivation Pathways.
Section 2: Reaction Condition Optimization
Even with a healthy catalyst, suboptimal reaction conditions can severely limit your yield. Fine-tuning these parameters is a critical step in troubleshooting.
Q3: My yield is consistently low across multiple runs, even with fresh catalyst. How do I optimize my reaction conditions?
A3: Systematic optimization of reaction parameters is key. Temperature, solvent, and reaction time are all interconnected variables that can dramatically influence the outcome.
Underlying Causes & Solutions:
-
Incorrect Solvent Choice: The solvent plays a crucial role in stabilizing the transition states of the enantioselective reaction.[7] A poor solvent can lead to low reactivity, poor solubility of reagents, or even favor side reactions.
-
Troubleshooting Protocol: Solvent Screening
-
Set up a parallel screen of small-scale reactions.
-
Test a range of solvents with varying polarities and coordinating abilities (e.g., Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile, 2-MeTHF).[8]
-
Ensure all other parameters (temperature, concentration, catalyst loading) are kept constant.
-
Analyze the yield and % ee for each solvent to identify the optimal choice.
-
-
-
Suboptimal Reaction Temperature: Temperature is a double-edged sword. While lower temperatures often favor higher enantioselectivity, they also decrease the reaction rate, potentially leading to incomplete conversion if the reaction time is too short.[9] Conversely, a temperature that is too high can lead to catalyst decomposition or the formation of byproducts.
-
Troubleshooting Protocol: Temperature Screening
-
Using the best solvent from your screen, set up reactions at various temperatures (e.g., -78°C, -20°C, 0°C, 25°C).
-
Monitor the reactions over time (e.g., by TLC or GC) to assess the rate of conversion.
-
Identify the temperature that provides the best balance between a reasonable reaction rate and high yield/enantioselectivity.
-
-
| Parameter | Typical Range | Primary Impact on Low Yield | Secondary Impact |
| Temperature | -78°C to 60°C | Too low: Incomplete conversion. Too high: Catalyst decomposition, side reactions. | Enantioselectivity (% ee)[9] |
| Solvent | Apolar to Polar | Poor solubility of reactants/catalyst. Unfavorable transition state stabilization. | Enantioselectivity (% ee)[7] |
| Concentration | 0.01 M to 1 M | Too dilute: Slow reaction rate. Too concentrated: Solubility issues, catalyst aggregation. | Can affect catalyst aggregation and reaction order. |
| Reaction Time | 1h to 48h | Insufficient time for reaction to reach completion. | Prolonged times can lead to product degradation or racemization. |
Table 1: Impact of Reaction Parameters on Yield.
Q4: I'm performing a biocatalytic reduction and my yields are poor. Are the troubleshooting steps different?
A4: Yes, while general principles of optimization apply, biocatalytic systems, such as those using whole cells or isolated enzymes (e.g., ketoreductases, lipases), have unique considerations.[1][10]
Underlying Causes & Solutions:
-
Cofactor Limitation: Many enzymatic reductions rely on a cofactor like NADH or NADPH.[11] If the cofactor regeneration system is inefficient, the reaction will stall.
-
Solution: Ensure your cofactor regeneration system is working optimally. For whole-cell systems, this may involve optimizing media components. For isolated enzymes, ensure the correct components for the regeneration cycle (e.g., a secondary alcohol like isopropanol for transfer hydrogenation, or a glucose/glucose dehydrogenase system) are present in sufficient quantities.[12]
-
-
Substrate/Product Inhibition: High concentrations of the starting material or the chiral alcohol product can inhibit or even denature the enzyme, leading to low conversion.[12]
-
Solution:
-
Perform a substrate loading study to find the optimal concentration.[12]
-
Consider a fed-batch approach where the substrate is added slowly over time to maintain a low, non-inhibitory concentration.
-
If product inhibition is suspected, in-situ product removal strategies may be necessary.
-
-
-
pH and Temperature optima: Enzymes have a narrow optimal range for pH and temperature. Deviating from this can drastically reduce activity and yield.
-
Solution: Consult the literature or manufacturer's data for the specific enzyme's optimal conditions. Buffer the reaction mixture appropriately and use a temperature-controlled reaction vessel.
-
Section 3: Substrate and Purification Issues
Sometimes, the problem lies not with the catalyst or conditions, but with the substrate itself or how the final product is handled.
Q5: Could the structure of my substrate be the reason for my low yield?
A5: Absolutely. The steric and electronic properties of the substrate have a profound impact on its reactivity in an asymmetric synthesis.
Underlying Causes & Solutions:
-
Steric Hindrance: Bulky groups near the prochiral center can hinder the approach of the catalyst-reagent complex, slowing down the reaction or preventing it altogether.[2] This is a particular challenge in the synthesis of chiral tertiary alcohols.[2]
-
Solution:
-
A more active, or less sterically demanding, catalyst may be required.
-
In some cases, higher reaction temperatures may be needed to overcome the activation barrier, though this must be balanced against potential loss of enantioselectivity.
-
Consider an alternative synthetic route if the steric hindrance is insurmountable.
-
-
-
Poor Electronic Activation: Electron-rich ketones are generally less electrophilic and therefore less reactive towards reduction than electron-poor ketones.
-
Solution:
-
Switch to a more powerful reducing system (e.g., a more reactive hydride source in asymmetric transfer hydrogenation).
-
If possible, modify the substrate to include electron-withdrawing groups, which can be removed in a subsequent step.
-
-
Visualizing the Troubleshooting Workflow
This flowchart provides a logical sequence for diagnosing and solving low-yield problems in your synthesis.
Caption: Fig 2. Systematic Troubleshooting Workflow.
Q6: I have good conversion according to my crude NMR/GC, but my isolated yield is very low. Where am I losing my product?
A6: Significant product loss during workup and purification is a common and frustrating problem, especially for small, polar, or volatile chiral alcohols.[13]
Underlying Causes & Solutions:
-
Inefficient Extraction: Small, polar alcohols can have high water solubility, leading to poor recovery during aqueous workups.[13]
-
Troubleshooting Protocol:
-
Saturate the aqueous layer with a salt (e.g., NaCl) to "salt out" the product, decreasing its aqueous solubility.
-
Perform multiple extractions (5-7 times) with a suitable organic solvent like ethyl acetate or dichloromethane.[13]
-
For highly water-soluble products, consider using a continuous liquid-liquid extractor.
-
-
-
Loss During Solvent Removal: If your chiral alcohol is volatile, it can be lost during solvent evaporation on a rotary evaporator.
-
Troubleshooting Protocol:
-
Remove the bulk of the solvent at a higher pressure and lower temperature.
-
For the final traces of solvent, use a high-vacuum line with a cold trap to recover the volatilized product.[13]
-
-
-
Decomposition on Silica Gel: Some chiral alcohols, particularly those with sensitive functional groups, can decompose or be irreversibly adsorbed onto silica gel during column chromatography.
-
Formation of Emulsions: Difficult-to-break emulsions during aqueous workup can trap a significant amount of product.
-
Troubleshooting Protocol:
-
Add brine to the separatory funnel to help break the emulsion.
-
Pass the mixture through a pad of Celite or filter paper.
-
In stubborn cases, centrifugation can be effective.
-
-
Conclusion
Overcoming low yields in the enantioselective synthesis of chiral alcohols requires a systematic and informed approach. By understanding the interplay between the catalyst, reaction conditions, substrate, and purification process, researchers can effectively diagnose and solve the root cause of poor outcomes. This guide serves as a foundational resource for that process, encouraging a methodical approach to troubleshooting that will ultimately lead to more efficient, reliable, and successful syntheses.
References
-
Enantioselective synthesis strategies to prepare chiral tertiary alcohols. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Gomez-Serrano, V., et al. (2021). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Molecules. Retrieved January 14, 2026, from [Link]
-
Gimeno, A., et al. (2019). Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy. ACS Catalysis. Retrieved January 14, 2026, from [Link]
-
Ni, Y., et al. (2016). Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. Scientific Reports. Retrieved January 14, 2026, from [Link]
-
Singh, S., et al. (2024). Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. RSC Advances. Retrieved January 14, 2026, from [Link]
-
Correction to Kinetics of Asymmetric Transfer. (n.d.). Amanote Research. Retrieved January 14, 2026, from [Link]
-
Zhang, X., et al. (2024). Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Retrieved January 14, 2026, from [Link]
-
Vargas, A., et al. (2020). Recent Progress in Heterogeneous Asymmetric Hydrogenation of C=O and C=C Bonds on Supported Noble Metal Catalysts. Chemical Reviews. Retrieved January 14, 2026, from [Link]
-
Solvent effect on enantioselectivity. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Application of Biobased Solvents in Asymmetric Catalysis. (2020). Molecules. Retrieved January 14, 2026, from [Link]
-
Recent Developments in the Catalytic Enantioselective Sakurai Reaction. (2022). Molecules. Retrieved January 14, 2026, from [Link]
-
Ketone Reduction. (n.d.). American Chemical Society. Retrieved January 14, 2026, from [Link]
-
Corless, V. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. RSC Blogs. Retrieved January 14, 2026, from [Link]
-
Correction to “Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy”. (2019). ACS Catalysis. Retrieved January 14, 2026, from [Link]
-
Szymański, W., et al. (2013). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Journal of Molecular Catalysis B: Enzymatic. Retrieved January 14, 2026, from [Link]
Sources
- 1. Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Correction to “Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition with Noyori Complexes As Revealed by Real-Time High-Resolution FlowNMR Spectroscopy” | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Application of Biobased Solvents in Asymmetric Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blogs.rsc.org [blogs.rsc.org]
- 10. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ketone Reduction - Wordpress [reagents.acsgcipr.org]
- 12. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Catalyst Deactivation in Asymmetric Ketone Reduction
To: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Catalysis Division Subject: A Practical Guide to Diagnosing and Mitigating Catalyst Deactivation in Asymmetric Ketone Reduction
Introduction
Asymmetric hydrogenation and transfer hydrogenation of ketones are cornerstone reactions for producing chiral secondary alcohols, which are critical building blocks for pharmaceuticals, agrochemicals, and fragrances.[1] The success of these syntheses hinges on the performance of highly selective and active chiral catalysts, such as Noyori-type ruthenium complexes and CBS (Corey-Bakshi-Shibata) oxazaborolidines.[1][2][3][4] However, a frequent and frustrating challenge encountered in the lab and during scale-up is the loss of catalyst activity and/or selectivity over time—a phenomenon known as catalyst deactivation.[1][5]
This technical guide is structured as a support center to provide direct, actionable answers to common problems you may encounter. We will move beyond simple procedural lists to explain the underlying chemical principles causing these issues, empowering you to make informed decisions to rescue your reactions and improve process robustness.
Section 1: Understanding the "Why"—Common Catalyst Deactivation Pathways
Catalyst deactivation is rarely an instantaneous event; it is a dynamic process influenced by reaction conditions, substrate quality, and catalyst handling.[5] Understanding the primary mechanisms is the first step toward effective troubleshooting.
-
Poisoning: This is one of the most common and rapid forms of deactivation. Catalyst poisons are chemical species that bind strongly to the active metal center or ligand, blocking the site where the substrate needs to coordinate.[6][7] This interaction can be reversible or irreversible.
-
Thermal Degradation/Sintering: Homogeneous catalysts can degrade at elevated temperatures, leading to changes in the ligand structure or the formation of inactive metal aggregates (sintering).[8][9] This is particularly relevant for reactions requiring higher temperatures to achieve reasonable rates.[5]
-
Ligand Decomposition or Modification: The chiral ligand, which is responsible for inducing enantioselectivity, can itself be a point of failure. It can dissociate from the metal center, undergo side reactions (e.g., oxidation of phosphines), or be modified in a way that alters the chiral environment.
-
Formation of Inactive Dimers or Oligomers: The active catalytic species can sometimes react with itself to form dimers or larger clusters that are less active or completely inert.[1]
-
Substrate/Product Inhibition: In some cases, the substrate or, more commonly, the product can coordinate to the catalyst in a non-productive way, slowing down or halting the catalytic cycle.
Section 2: Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address the problems you are most likely to observe at the bench.
Q1: My reaction started well but has stalled before reaching full conversion. How can I confirm catalyst deactivation is the cause?
This is a classic symptom of catalyst deactivation. While a non-quantitative conversion after a prolonged reaction time is a strong indicator, it's not a definitive test.[5]
Troubleshooting Workflow:
-
Spiking Experiment: The most robust method is to add a second charge of the ketone substrate to the stalled reaction.
-
If the reaction restarts: Your catalyst is likely still active, and the issue may have been an inaccurate measurement of the initial substrate or a limiting reagent.
-
If the reaction does not restart: This strongly suggests the catalyst has deactivated.
-
-
Kinetic Monitoring: If you have the capability for in-situ monitoring (e.g., ReactIR, FlowNMR), you can observe the reaction rate directly. A sharp drop-off in the rate, rather than a gradual decrease due to substrate consumption, points towards deactivation.
dot
Caption: Workflow for diagnosing a stalled reaction.
Q2: I'm observing a significant drop in enantioselectivity (ee) as the reaction progresses. What's happening?
A decline in enantioselectivity can be more complex than a simple loss of activity. It suggests that either the primary catalyst is being modified into a less selective species or a secondary, non-selective catalytic pathway is emerging.
Potential Causes & Solutions:
-
Reaction Reversibility: Asymmetric transfer hydrogenations, in particular, can be reversible. As the chiral alcohol product builds up, the reverse reaction (oxidation of the alcohol) can occur, leading to racemization and a drop in the net ee over time.[10]
-
Solution: Monitor the reaction and stop it once maximum conversion is reached. Avoid unnecessarily long reaction times.
-
-
Ligand Degradation: The chiral ligand may be slowly degrading. For instance, phosphine ligands can be susceptible to oxidation. This can form a new, less selective or even achiral catalyst in the reaction mixture.
-
Solution: Ensure all reagents and solvents are rigorously deoxygenated. Running the reaction under a strict inert atmosphere (e.g., in a glovebox) is crucial.
-
-
Formation of a Less Selective Species: The initial catalyst might convert into a different active species with lower selectivity. This can sometimes be influenced by the base concentration used in Noyori-type hydrogenations.[1]
-
Solution: Re-evaluate the catalyst-to-base ratio. Sometimes a slight excess of ligand can help stabilize the active species and prevent the formation of less selective catalysts.[11]
-
Q3: My substrate and solvent are "reagent grade." Could they still contain catalyst poisons?
Absolutely. "Reagent grade" does not guarantee the absence of trace impurities that can be potent catalyst poisons, especially at the low catalyst loadings (ppm levels) often used in asymmetric catalysis.[5][11]
Common Poisons and Their Sources:
| Poison Class | Specific Examples | Common Sources | Mechanism of Action |
| Sulfur Compounds | Thiols (mercaptans), sulfides, disulfides, thiophenes | Natural gas, petroleum feedstocks, rubber stoppers, sulfur-containing functional groups in the substrate | Strong coordination to the metal center, blocking active sites.[6][12] |
| Carbon Monoxide (CO) | CO gas | Incomplete combustion, byproduct in H₂ production (syngas) | Binds very strongly to metal centers (e.g., Ru, Pd), preventing substrate coordination.[6][12] |
| Halides | Chloride, bromide, iodide | Impurities in base (e.g., NaCl in KOH), solvents (e.g., CHCl₃ in CDCl₃ for NMR) | Can occupy coordination sites, altering the catalyst's electronic properties and activity. |
| Coordinating Solvents | Acetonitrile, DMSO, Pyridine | Used as reaction solvent or impurity | Can compete with the substrate for binding to the catalyst's active site. |
| Heavy Metals | Mercury (Hg), Lead (Pb), Arsenic (As) | Contaminants in raw materials or reagents | Can form stable, inactive complexes with the catalyst.[6] |
Actionable Advice:
-
Purify Solvents: Always use freshly distilled or high-purity, deoxygenated solvents.
-
Purify Substrates: If poisoning is suspected, purify the ketone substrate via distillation, recrystallization, or column chromatography.
-
Use High-Purity Reagents: Use the highest quality base and other additives available.
-
Poison Traps: In some industrial processes, "poison traps" or guard beds are used to purify feedstock streams before they reach the catalyst.[6]
Q4: My reaction is very sensitive to temperature. Why does a small increase cause it to fail?
While increasing temperature often increases reaction rate, it can have a detrimental effect on catalyst stability and enantioselectivity.
-
Accelerated Deactivation: All deactivation pathways (thermal degradation, ligand dissociation, etc.) are typically accelerated at higher temperatures.[5][8] A catalyst that is stable for 24 hours at 30°C might deactivate in minutes at 70°C.
-
Reduced Enantioselectivity: The energy difference between the two diastereomeric transition states that lead to the R and S enantiomers is often small. Higher temperatures can provide enough energy to overcome this barrier, allowing the less-favored pathway to occur more frequently, thus lowering the ee.[13][14]
Protocol for Temperature Optimization:
-
Set up a series of identical reactions in parallel.
-
Run each reaction at a different, precisely controlled temperature (e.g., -20 °C, 0 °C, 25 °C, 40 °C).
-
Keep all other parameters (concentrations, catalyst loading) constant.
-
After a fixed time, quench the reactions and analyze both conversion and enantiomeric excess.
-
Plot conversion vs. temperature and ee vs. temperature to find the optimal balance between reaction rate and selectivity.[13]
Section 3: Diagnostic Protocols for Deactivated Catalysts
When troubleshooting, direct characterization of the catalyst can provide invaluable, unambiguous insights into the deactivation mechanism.
Protocol 1: Comparative NMR Spectroscopy
Objective: To identify changes in the ligand environment or the formation of new species.
Methodology:
-
Baseline Spectrum: Before the reaction, acquire a high-resolution ¹H and ³¹P NMR spectrum (if applicable) of your fresh catalyst precursor.
-
Mid-Reaction Spectrum: Carefully take an aliquot from the reaction mixture under inert conditions, remove the solvent in vacuo, and acquire a spectrum.
-
End-of-Life Spectrum: Once the reaction has stalled or completed, isolate the catalyst residue and acquire a final spectrum.
-
Analysis: Compare the spectra. Look for:
-
Broadening of signals, which can indicate aggregation or paramagnetic species.
-
The appearance of new peaks, suggesting ligand decomposition or the formation of new complexes.
-
For phosphine ligands, the appearance of a new peak around δ 30-40 ppm in the ³¹P NMR spectrum is a classic sign of phosphine oxide formation.
-
Protocol 2: Elemental Analysis (ICP-MS/OES)
Objective: To detect metal leaching or the presence of metallic poisons.
Methodology:
-
Sample Preparation: Take a sample of the final, crude reaction mixture.
-
Analysis: Submit the sample for Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES).
-
Interpretation:
-
Metal Leaching: If the catalyst was heterogeneous (e.g., supported on carbon), detecting the catalyst metal (e.g., Ru, Pd) in the solution phase confirms leaching.
-
Poison Detection: The analysis can be screened for common metallic poisons like Pb, As, and Hg, which would confirm contamination.[15]
-
Table: Summary of Analytical Techniques
| Technique | Information Gained | When to Use |
| NMR Spectroscopy | Ligand structure, complex integrity, formation of new species.[10] | Suspected ligand decomposition or structural change to the catalyst. |
| HPLC/GC (Chiral) | Enantiomeric excess (ee) and conversion. | Standard monitoring for all asymmetric reactions. |
| Mass Spectrometry | Identification of decomposition products. | When NMR suggests new species have formed. |
| ICP-MS/OES | Elemental composition, detection of metal poisons.[15] | Suspected poisoning by heavy metals or leaching of a heterogeneous catalyst. |
| XPS, XRF | Surface composition, detection of poisons on catalyst surface.[15] | Primarily for heterogeneous catalysts to identify surface contaminants. |
| Temperature-Programmed Desorption (TPD) | Strength of adsorption of species on the catalyst surface.[15] | Advanced technique to understand poison-catalyst interactions. |
Section 4: Catalyst Regeneration Strategies
In some cases, a deactivated catalyst can be regenerated, which is particularly important for expensive, precious-metal catalysts. The appropriate method depends entirely on the deactivation mechanism.
-
For Fouling/Poisoning (Reversible):
-
Solvent Washing: If the poison is weakly bound or the catalyst is fouled by organic residues, washing with an appropriate solvent can be effective. For some industrial SCR catalysts, a multi-step process of water washing followed by acid washing and impregnation is used.[16]
-
Mild Acid/Base Wash: An acid or base wash can sometimes remove poisons. For instance, an acetic acid or sulfuric acid wash can regenerate certain catalysts poisoned by alkali metals.[17] Care must be taken, as this can also destroy the catalyst.
-
-
For Carbon Deposition (Coking):
-
High-Temperature Calcination: For heterogeneous catalysts, controlled heating in an oxygen-containing atmosphere can burn off carbon deposits (coke) and other organic residues, restoring active sites. This is generally not applicable to homogeneous catalysts due to their thermal sensitivity.
-
-
For Oxidized Active Sites:
-
Gas Reduction: If the metal center has been oxidized to an inactive state, treatment with a reducing gas like hydrogen can sometimes restore the active, lower-oxidation state.
-
dot
Sources
- 1. mdpi.com [mdpi.com]
- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Performance of homogeneous catalysts viewed in dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How to Prevent Catalyst Poisoning at the Industrial Scale - Applied Catalysts [catalysts.com]
- 7. koelgroup.princeton.edu [koelgroup.princeton.edu]
- 8. The mathematical catalyst deactivation models: a mini review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.chalmers.se [research.chalmers.se]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols [mdpi.com]
- 15. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 16. csc.com.tw [csc.com.tw]
- 17. Regeneration of Selective Catalyst Reduction Catalysts Deactivated by Pb, As, and Alkali Metals - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing yield of a pure enantiomer by chiral SMB chromatography
Welcome to the technical support center for chiral Simulated Moving Bed (SMB) chromatography. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the yield and purity of enantiomers using this powerful continuous separation technique. Here, we move beyond simple protocols to explain the underlying principles and causal relationships that govern a successful chiral SMB separation. Our goal is to empower you with the knowledge to troubleshoot effectively and optimize your process with confidence.
Section 1: Core Principles & Key Parameters FAQ
This section addresses fundamental questions about the SMB process, providing the foundational knowledge needed for effective operation and troubleshooting.
Q1: What is Simulated Moving Bed (SMB) chromatography and why is it superior to batch chromatography for chiral separations?
A: SMB chromatography is a continuous, multi-column process that simulates a counter-current movement between the stationary phase (the solid adsorbent) and the mobile phase (the eluent).[1][2] This is achieved by keeping the columns stationary and periodically switching the inlet (feed, eluent) and outlet (extract, raffinate) ports along the direction of fluid flow.[3][4]
This simulated counter-current flow leads to a more efficient use of the chiral stationary phase (CSP) and significantly higher productivity and lower solvent consumption compared to traditional batch preparative chromatography.[1][4][5] For binary separations like isolating enantiomers, SMB is exceptionally effective because it can continuously separate a feed stream into two pure product streams.[2][5]
Q2: Can you explain the function of the four zones in a standard SMB system?
A: A typical SMB unit is divided into four zones, each performing a specific function to achieve continuous separation.[6]
-
Zone I (Adsorbent Regeneration): Located between the extract outlet and the eluent inlet. In this zone, the mobile phase (fresh eluent) strips the more strongly adsorbed enantiomer (the one collected in the extract) from the stationary phase, effectively regenerating it before it rotates into Zone IV.
-
Zone II (Desorption of the Less Retained Enantiomer): Situated between the eluent inlet and the feed inlet. Here, the less strongly adsorbed enantiomer is moved by the mobile phase towards the raffinate outlet. The flow rate in this zone is critical to ensure the more strongly adsorbed enantiomer does not move forward.
-
Zone III (Adsorption of the More Retained Enantiomer): Located between the feed inlet and the extract outlet. In this zone, the more strongly adsorbed enantiomer is retained by the stationary phase while the less retained enantiomer moves with the mobile phase. The flow rate here must be high enough to push the less-retained enantiomer towards the raffinate port.
-
Zone IV (Mobile Phase Regeneration): Found between the raffinate outlet and the extract outlet. This zone purifies the mobile phase by adsorbing any remaining traces of the less-retained enantiomer before the eluent is recycled internally to Zone I.
Below is a diagram illustrating the standard four-zone SMB configuration.
Sources
- 1. Simulated moving bed chromatography for the separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SMB Chromatography – Target Analysis [targetanalysis.gr]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Simulated Moving Bed chromatography at CARBOGEN AMCIS AG [carbogen-amcis.com]
- 5. pharmtech.com [pharmtech.com]
- 6. Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G [pubs.rsc.org]
Technical Support Center: Enhancing Selectivity in Enzyme-Catalyzed Kinetic Resolution
Welcome to the Technical Support Center dedicated to enhancing selectivity in enzyme-catalyzed kinetic resolution. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during experimental work. Our goal is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to optimize your chiral separations.
Introduction to Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture.[1][2] It leverages the inherent stereoselectivity of enzymes, which catalyze the transformation of one enantiomer at a much higher rate than the other.[2][3] This results in a product enriched in one enantiomer and unreacted starting material enriched in the other. The maximum theoretical yield for the desired enantiomer in a classic kinetic resolution is 50%.[3][4] However, strategies like Dynamic Kinetic Resolution (DKR), which combine enzymatic resolution with in-situ racemization of the slower-reacting enantiomer, can theoretically achieve a 100% yield of a single enantiomer.[4][5]
Frequently Asked Questions (FAQs)
This section addresses fundamental questions and common hurdles in enzymatic kinetic resolution.
Q1: What are the key parameters influencing the enantioselectivity of an enzymatic kinetic resolution?
A1: The success of an enzymatic kinetic resolution hinges on several interconnected parameters:
-
Inherent Enzyme Selectivity: The enzyme's intrinsic ability to differentiate between two enantiomers is the most critical factor.[2]
-
Substrate Structure: The chemical structure of the substrate must be compatible with the enzyme's active site for effective chiral recognition.[6]
-
Reaction Medium (Solvent): The solvent can significantly alter an enzyme's conformation, flexibility, and, consequently, its activity and selectivity.[7]
-
Temperature: Temperature affects the reaction rate and can also influence the enzyme's enantioselectivity.[6][8]
-
pH (for aqueous environments): pH influences the ionization state of both the enzyme's amino acid residues and the substrate, which can be critical for binding and catalysis.[8][9]
Q2: How is enantioselectivity quantitatively measured in kinetic resolution?
A2: Enantioselectivity is most commonly expressed as the Enantiomeric Ratio (E) . It is a measure of how much faster the enzyme reacts with one enantiomer compared to the other. A higher E value indicates greater selectivity. Enantiomeric excess (ee), which measures the purity of a chiral substance, is also a key metric.[10]
Q3: My reaction has stopped at approximately 50% conversion, but the enantiomeric excess (ee) of my product and remaining substrate are low. What does this indicate?
A3: This scenario typically suggests that the chosen enzyme has poor enantioselectivity for your specific substrate under the current reaction conditions. While the enzyme is active (as evidenced by the conversion), it does not sufficiently discriminate between the two enantiomers. This leads to the formation of a product that is nearly racemic and leaves behind a starting material that is also not significantly enantioenriched.
Troubleshooting Guide: Low Enantioselectivity
Low enantioselectivity is a frequent challenge. The following guide provides a structured approach to troubleshoot and optimize your reaction.
Diagram: Troubleshooting Workflow for Low Enantioselectivity
Caption: A decision-making workflow for troubleshooting low enantioselectivity in enzymatic kinetic resolution.
Detailed Troubleshooting Steps
1. Enzyme Selection
-
Problem: The inherent selectivity of the chosen enzyme for your substrate may be low.
-
Causality: The three-dimensional structure of the enzyme's active site dictates its substrate specificity and stereoselectivity.[2] A poor fit between the substrate and the active site will result in low discrimination between enantiomers.
-
Solution: Screen a diverse panel of commercially available enzymes, such as different lipases (e.g., from Candida antarctica, Candida rugosa, Pseudomonas cepacia), proteases, or esterases.[11] Enzyme kits are available to facilitate this screening process.[11]
2. Optimization of Reaction Conditions
-
Problem: Suboptimal reaction conditions can negatively impact enzyme performance.[8]
-
Causality & Solutions:
-
Temperature: There is often a trade-off between reaction rate and enantioselectivity. Lowering the reaction temperature can sometimes significantly enhance the enantiomeric ratio (E), although it will slow down the reaction rate.[6] This is because the difference in activation energies between the two enantiomeric pathways becomes more pronounced at lower temperatures.
-
Solvent (Solvent Engineering): The solvent can influence the enzyme's conformation and flexibility.[7] A systematic screening of solvents with varying polarities and properties (e.g., toluene, hexane, tert-butyl methyl ether, ionic liquids) is recommended.[6][12] The hydrophobicity of the solvent, often measured by its log P value, can have a significant impact on enzyme activity and selectivity.[6]
-
pH: For reactions in aqueous media, the pH should be optimized. The ionization state of amino acid residues in the active site is pH-dependent and crucial for catalysis.[9][13] Extreme pH values can lead to irreversible denaturation of the enzyme.[8]
-
| Parameter | General Trend | Troubleshooting Action |
| Temperature | Lower temperature often increases enantioselectivity (E) but decreases the reaction rate. | If E is low, decrease the temperature. If the rate is too slow, find an optimal balance. |
| Solvent | Non-polar organic solvents often favor higher enantioselectivity for lipases. | Screen a range of solvents with different log P values. |
| pH (Aqueous) | Each enzyme has an optimal pH range for activity and stability. | Perform the reaction at different pH values using appropriate buffers. |
3. Substrate Engineering
-
Problem: The substrate's structure may not be ideal for the enzyme's active site.
-
Causality: Minor modifications to the substrate molecule can improve its fit within the enzyme's active site, leading to better recognition of the chiral center and enhanced selectivity.[14][15]
-
Solution: If chemically feasible, synthesize and test analogues of your substrate with slight modifications. For example, changing the size of an ester group in a lipase-catalyzed resolution can have a dramatic effect on enantioselectivity.
4. Enzyme Immobilization
-
Problem: The enzyme in its soluble form may have a non-optimal conformation or may aggregate in the reaction medium.
-
Causality: Immobilizing an enzyme on a solid support can enhance its stability, activity, and in many cases, its selectivity.[16][17] The immobilization process can lock the enzyme in a more favorable conformation for catalysis and prevent aggregation.[16][18]
-
Solution: Immobilize the enzyme using various techniques such as adsorption, covalent bonding, or entrapment.[17][18][19][20] For instance, the interfacial activation of lipases on hydrophobic supports is a well-known strategy to improve their performance.[16]
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening
This protocol outlines a systematic approach to evaluating the effect of different organic solvents on enantioselectivity.
-
Preparation: Set up a series of identical vials. To each vial, add the racemic substrate (e.g., 0.1 mmol) and the enzyme (e.g., 10-20 mg of lipase).
-
Solvent Addition: To each vial, add 1 mL of a different anhydrous organic solvent (e.g., hexane, toluene, diisopropyl ether, acetonitrile, tetrahydrofuran).
-
Reaction Initiation: If required, add the acyl donor (for transesterification reactions, e.g., vinyl acetate, 0.2 mmol).
-
Incubation: Place the vials in an incubator shaker at a constant temperature (e.g., 30 °C) and agitation speed.
-
Monitoring: Withdraw small aliquots from each reaction at regular time intervals (e.g., 2, 4, 8, 24 hours). Quench the reaction by filtering out the enzyme.
-
Analysis: Analyze the samples by chiral HPLC or GC to determine the enantiomeric excess (ee) of the product and the remaining substrate, as well as the percent conversion.
-
Evaluation: Compare the enantiomeric ratio (E) and conversion rates across the different solvents to identify the optimal medium.
Protocol 2: Enzyme Immobilization by Adsorption on a Hydrophobic Support
This protocol describes a simple method for immobilizing a lipase, which can enhance its selectivity.
-
Support Preparation: Select a hydrophobic support material (e.g., Accurel MP1000).
-
Enzyme Solution: Prepare a solution of the enzyme (e.g., lipase) in a buffer at its optimal pH (e.g., 1 mg/mL in phosphate buffer, pH 7.0).
-
Immobilization: Add the support material to the enzyme solution (e.g., 1 g of support per 10 mL of solution). Stir the suspension gently at a low temperature (e.g., 4 °C) for a specified period (e.g., 12-24 hours).
-
Separation: Separate the immobilized enzyme from the solution by filtration.
-
Washing: Wash the immobilized preparation several times with buffer to remove any non-adsorbed enzyme.
-
Drying: Dry the immobilized enzyme, for example, under vacuum.
-
Activity Assay: Determine the activity of the immobilized enzyme and compare it to the free enzyme before using it in the kinetic resolution reaction.
Advanced Strategies
For particularly challenging separations, more advanced techniques may be necessary:
-
Directed Evolution and Rational Design: These protein engineering techniques involve modifying the enzyme's amino acid sequence to enhance its properties.[14][21] Directed evolution uses iterative rounds of mutation and screening to "evolve" enzymes with desired traits, such as higher enantioselectivity.[14][21] Rational design uses knowledge of the enzyme's structure to make specific, targeted mutations.[22][23]
-
Dynamic Kinetic Resolution (DKR): This approach is used when only one enantiomer is desired. It combines the enzymatic kinetic resolution with a catalyst (chemical or another enzyme) that racemizes the slower-reacting enantiomer in situ.[1][4][5] This allows for the theoretical conversion of 100% of the starting material into a single enantiomeric product.[4][5] Chemoenzymatic DKR often employs a metal catalyst for racemization alongside the enzyme.[1]
Conclusion
Enhancing selectivity in enzyme-catalyzed kinetic resolution is a multifactorial challenge that often requires a systematic and empirical approach. By carefully considering the choice of enzyme, optimizing reaction conditions, and employing strategies such as solvent engineering and enzyme immobilization, researchers can significantly improve the outcome of their chiral separations. This guide provides a foundational framework for troubleshooting and optimization, empowering you to unlock the full potential of biocatalysis in your work.
References
-
Wikipedia. (n.d.). Kinetic resolution. Retrieved from [Link]
- Barbosa, O., Ortiz, C., Berenguer-Murcia, Á., Torres, R., Rodrigues, R. C., & Fernandez-Lafuente, R. (2015). Improvement of enzyme activity, stability and selectivity via immobilization techniques. Enzyme and Microbial Technology, 70, 1-13.
- Zdarta, J., Meyer, A. S., Jesionowski, T., & Pinelo, M. (2018). Recent Advances in Enzyme Immobilisation Strategies: An Overview of Techniques and Composite Carriers. Molecules, 23(10), 2480.
- Gröger, H. (2016). Deracemization By Simultaneous Bio-oxidative Kinetic Resolution and Stereoinversion.
- Rachwalski, M., Vermue, N., & Rutjes, F. P. J. T. (2013). Recent advances in enzymatic and chemical deracemisation of racemic compounds. Chemical Society Reviews, 42(22), 8821-8833.
- Ansari, S. A., & Husain, Q. (2012). Recent Innovative Techniques for Enzyme Immobilization. International Journal of Food and Nutritional Sciences, 1(1), 1-10.
- Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Temperature and solvent effects on enzyme stereoselectivity: inversion temperature in kinetic resolutions with lipases. Organic & Biomolecular Chemistry, 6(14), 2501-2509.
- Zhao, H. (2010). Engineering of Enzymes for Selective Catalysis. In Protein Engineering and Design (pp. 135-154). Humana Press.
- Datta, S., Christena, L. R., & Rajaram, Y. R. S. (2013).
- Radu, G.-L., & Albu, F. (2020). Addressing the Selectivity of Enzyme Biosensors: Solutions and Perspectives. Sensors, 20(15), 4192.
-
ResearchGate. (2022). Enzyme kinetics for the kinetic resolution of racemic Ketorolac n-propyl ester. Retrieved from [Link]
- Nguyen, H. H., & Kim, M. (2017). An Overview of Techniques in Enzyme Immobilization. Applied Science and Convergence Technology, 26(6), 157-163.
- Wnorowska, U., Bigos, M., Dołżonek, J., & Stepnowski, P. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. International Journal of Molecular Sciences, 25(19), 10505.
-
Kazlauskas, R. J. (2018). Engineering enzyme selectivity. Retrieved from [Link]
- Johnson, J. S. (2001). Practical Considerations in Kinetic Resolution Reactions.
-
Zymvol. (n.d.). 5 enzyme properties you can improve with enzyme engineering. Retrieved from [Link]
- Bandeira, P. T., Thomas, J. C., de Oliveira, A. R. M., & Piovan, L. (2017). Lipase-Mediated Kinetic Resolution: An Introductory Approach to Practical Biocatalysis.
-
ResearchGate. (n.d.). Understanding Enzymatic Kinetic Resolution. Retrieved from [Link]
-
Khan Academy. (n.d.). Enzymes review. Retrieved from [Link]
- Esawy, M. A., & Salama, B. M. (2020). Enzyme Instability between Problem and Solution. Acta Scientific Pharmaceutical Sciences, 4(8), 65-72.
-
ResearchGate. (n.d.). Substrate engineering approaches and manipulation of substrate specificity of the enzyme. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Kinetic resolution – Knowledge and References. Retrieved from [Link]
- Szymańska, K., & Majewska, P. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 23(15), 8464.
-
Journal of Chemical and Pharmaceutical Research. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemic alcohols: A review. Retrieved from [Link]
- Chaparro, J. P., & Peccati, F. (2022). Substrate multiplexed protein engineering facilitates promiscuous biocatalytic synthesis.
- Bandeira, P. T., Thomas, J. C., de Oliveira, A. R. M., & Piovan, L. (2017). Lipase-Mediated Kinetic Resolution: An Introductory Approach to Practical Biocatalysis.
- Royal Society of Chemistry. (2020). Enzymatic Kinetic Resolution and Separation of sec-Alcohols Methodology Based on Fatty Esters.
-
Ready, J. M. (n.d.). Kinetic Resolutions. UT Southwestern Medical Center. Retrieved from [Link]
- Li, C., Liu, Y., & Zhang, T. (2024). Enzyme Engineering: Performance Optimization, Novel Sources, and Applications in the Food Industry. Foods, 13(7), 1058.
- Al-Ghanayem, A. A., & Al-Shammari, M. M. (2022). Main Structural Targets for Engineering Lipase Substrate Specificity. International Journal of Molecular Sciences, 23(19), 11299.
-
ResearchGate. (2020). The effect of organic solvents on the kinetic resolution of racemic alcohol 1a. Retrieved from [Link]
- Sharma, M., & Sharma, V. (2012). Strategies for discovery and improvement of enzyme function: state of the art and opportunities. Microbial Cell Factories, 11, 107.
-
Monash University. (n.d.). Factors affecting enzyme activity. Retrieved from [Link]
- Gadda, G., & Sobrado, P. (2018). Kinetic Solvent Viscosity Effects as Probes for Studying the Mechanisms of Enzyme Action. Biochemistry, 57(25), 3445–3453.
- Dudal, Y., & Lortie, R. (2007). Effect of prolonged exposure to organic solvents on the active site environment of subtilisin Carlsberg. BMC Biotechnology, 7, 8.
-
Chemistry LibreTexts. (2023). Day 24: Enzymes and Enzyme Catalysis. Retrieved from [Link]
- Wu, S., & Xu, Y. (2023). Rational design of enzyme activity and enantioselectivity. Frontiers in Bioengineering and Biotechnology, 11, 1188102.
-
Western Oregon University. (n.d.). Chapter 7: Catalytic Mechanisms of Enzymes. In Biochemistry - An Introduction. Retrieved from [Link]
-
ResearchGate. (2015). Sequential Kinetic Resolution by two Enantioselective Enzymes. Retrieved from [Link]
Sources
- 1. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. jocpr.com [jocpr.com]
- 4. Recent advances in enzymatic and chemical deracemisation of racemic compounds - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60175G [pubs.rsc.org]
- 5. Deracemization By Simultaneous Bio-oxidative Kinetic Resolution and Stereoinversion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Effect of prolonged exposure to organic solvents on the active site environment of subtilisin Carlsberg - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. actascientific.com [actascientific.com]
- 10. betterenzyme.com [betterenzyme.com]
- 11. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 12. Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers | MDPI [mdpi.com]
- 13. Chapter 7: Catalytic Mechanisms of Enzymes - Chemistry [wou.edu]
- 14. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Enzyme immobilization: an overview on techniques and support materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ijfmr.com [ijfmr.com]
- 20. An Overview of Techniques in Enzyme Immobilization [e-asct.org]
- 21. Enzyme Engineering: Performance Optimization, Novel Sources, and Applications in the Food Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. Rational design of enzyme activity and enantioselectivity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A-Comparative-Guide-to-the-Validation-of-Chiral-Purity-Assays-for-Drug-Substances
Authored by a Senior Application Scientist
Introduction: In the pharmaceutical industry, the stereochemistry of a drug is a critical quality attribute. Enantiomers, non-superimposable mirror-image isomers of a chiral drug, can exhibit profound differences in pharmacology, toxicology, and clinical efficacy.[1] Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have increasingly emphasized the need for stereospecific analytical methods to ensure the safety and efficacy of drug products.[2][3] Consequently, the validation of chiral purity assays is not merely a regulatory hurdle but a scientific necessity to guarantee that a drug substance meets its quality specifications.
This guide provides an in-depth comparison of the predominant analytical techniques for chiral purity determination and a comprehensive framework for their validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[4][5]
The Regulatory Imperative for Chiral Purity
The history of chiral drugs is marked by cautionary tales, the most notable being thalidomide, where one enantiomer was therapeutic while the other was teratogenic. Such events led to a paradigm shift in drug development and regulation. Current guidelines from the FDA and EMA mandate a thorough investigation of the stereoisomeric composition of any new drug substance.[6][7] The development of a single enantiomer or a racemate must be explicitly justified.[8] Since the 1980s, there has been a significant regulatory preference for developing single-enantiomer drugs.[1] In fact, the EMA has not approved a new racemic drug since 2016.[1][2]
This regulatory stance underscores the importance of robust analytical methods to control for the presence of the unwanted enantiomer, which is treated as an impurity.[9] The validation of these methods must demonstrate their suitability for their intended purpose, which is to accurately and reliably quantify the enantiomeric purity of the drug substance.
Core Principles of Chiral Separation Techniques
The separation of enantiomers is a challenging analytical task due to their identical physical and chemical properties in an achiral environment. The most effective methods rely on creating a transient diastereomeric interaction with a chiral selector. High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE) are the most powerful and widely used techniques for this purpose.[1][10]
dot { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
}
Caption: Core Chiral Separation Methodologies.
High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs)
Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric separations.[11] The principle lies in the use of a column packed with a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and, thus, separation.[12]
Common CSPs include:
-
Polysaccharide-based: Derivatives of cellulose and amylose are the most versatile and widely used CSPs due to their broad applicability.[11]
-
Macrocyclic glycopeptides: These include vancomycin and teicoplanin-based phases, which are particularly effective for separating polar compounds.[12]
-
Pirkle-type: These are smaller chiral molecules bonded to the stationary phase.
-
Protein-based: Columns like those with ovomucoid phases can offer unique selectivity.[13]
Supercritical Fluid Chromatography (SFC)
SFC is a powerful alternative to HPLC, particularly for preparative separations, due to its speed and lower environmental impact. It uses a supercritical fluid, typically carbon dioxide, as the mobile phase. The separation principles are similar to normal-phase HPLC, and it is often used with the same types of CSPs.[14][15] SFC can offer faster analysis times and higher efficiency compared to HPLC for many compounds.[16]
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that utilizes a chiral selector added to the background electrolyte. This selector, often a cyclodextrin, interacts diastereomerically with the enantiomers, leading to different electrophoretic mobilities and separation.[17] CE is particularly advantageous for its low sample and solvent consumption.
A Comparative Look at Chiral Separation Techniques
The choice of analytical technique depends on several factors, including the properties of the analyte, the required sensitivity, and the desired throughput.
| Feature | HPLC | SFC | CE |
| Principle | Differential partitioning with a CSP | Differential partitioning with a CSP in a supercritical fluid mobile phase | Differential electrophoretic mobility due to interaction with a chiral selector in the buffer |
| Typical CSPs/Selectors | Polysaccharide, macrocyclic glycopeptides, Pirkle-type | Polysaccharide, Pirkle-type | Cyclodextrins, chiral crown ethers |
| Advantages | Broad applicability, well-established, robust | Fast separations, lower organic solvent consumption, ideal for preparative scale | High efficiency, low sample and solvent consumption, orthogonal selectivity to HPLC/SFC |
| Limitations | Higher solvent consumption, longer run times for complex separations | Requires specialized equipment, less suitable for highly polar compounds | Lower concentration sensitivity, potential for issues with complex matrices |
| Typical Application | Routine quality control, stability testing | High-throughput screening, purification | Orthogonal method for validation, analysis of polar compounds |
The Blueprint for Validation: ICH Q2(R1) Framework
The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. The ICH Q2(R1) guideline provides a comprehensive framework for this process, outlining the necessary validation characteristics.[5][18] For a chiral purity assay, the undesired enantiomer is treated as an impurity. Therefore, the validation must address its quantification at low levels.[4]
dot { graph [layout=dot, rankdir=TB]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];
}
Caption: Workflow for Chiral Assay Validation.
Specificity and Selectivity
Why it's critical: Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities, degradants, and the drug substance matrix.[19] In a chiral assay, this means the method must be able to separate the desired enantiomer from the undesired one and any other related substances.
Experimental Protocol:
-
Resolution: Analyze a sample containing both enantiomers (e.g., a 50:50 racemic mixture or the drug substance spiked with the counter-enantiomer). The resolution between the two enantiomeric peaks should be greater than 1.5 to ensure baseline separation.[9]
-
Interference from Placebo/Matrix: Analyze a placebo or matrix sample to ensure no interfering peaks are present at the retention times of the enantiomers.
-
Forced Degradation: Subject the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. Analyze the stressed samples to demonstrate that the enantiomeric peaks are pure and not co-eluting with any degradants. Peak purity analysis using a photodiode array (PDA) detector is highly recommended.
Linearity
Why it's critical: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is essential for accurate quantification of the undesired enantiomer.
Experimental Protocol:
-
Prepare a series of solutions of the undesired enantiomer in the presence of the desired enantiomer at a constant concentration.
-
The concentration range should typically span from the Limit of Quantitation (LOQ) to 120% of the specification limit for the chiral impurity.[20]
-
Analyze at least five concentration levels.
-
Plot the peak area of the undesired enantiomer against its concentration and perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.[20]
Range
Why it's critical: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[18]
Experimental Protocol: The range is confirmed by the successful validation of linearity, accuracy, and precision over the specified concentration levels.[4]
Accuracy
Why it's critical: Accuracy expresses the closeness of the test results to the true value. It demonstrates that the method is free from systematic error.
Experimental Protocol:
-
Prepare samples of the drug substance spiked with the undesired enantiomer at a minimum of three concentration levels within the specified range (e.g., 50%, 100%, and 150% of the specification limit).
-
Analyze these samples in triplicate.
-
Calculate the percent recovery of the spiked amount. Acceptance criteria are typically between 80% and 120% for impurity analysis.[18]
Precision
Why it's critical: Precision reflects the random error of the method and is expressed as the closeness of agreement between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.
Experimental Protocol:
-
Repeatability: Analyze a minimum of six replicate samples of the drug substance spiked with the undesired enantiomer at 100% of the specification limit. Alternatively, analyze nine determinations across the specified range (3 concentrations, 3 replicates each).[18]
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or instrument.
-
Calculate the Relative Standard Deviation (RSD) for the results. For impurity analysis, the RSD should typically be ≤ 10%, although this can be higher near the LOQ.[9]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why it's critical:
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated with acceptable accuracy and precision.[21]
-
LOQ: The lowest amount of analyte that can be reliably quantified with suitable accuracy and precision.[21] The LOQ is a critical parameter for any impurity method.
Experimental Protocol: There are several methods to determine LOD and LOQ, with the most common being:
-
Based on Signal-to-Noise Ratio:
-
Based on the Standard Deviation of the Response and the Slope of the Calibration Curve:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[22]
-
-
The determined LOQ must be experimentally verified by analyzing samples at this concentration and demonstrating acceptable accuracy and precision.[23]
Robustness
Why it's critical: Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[24] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Identify critical method parameters that could influence the separation. For a chiral HPLC method, these may include:
-
Mobile phase composition (e.g., ±2% organic modifier)
-
pH of the mobile phase buffer (e.g., ±0.2 units)
-
Column temperature (e.g., ±5 °C)
-
Flow rate (e.g., ±10%)
-
-
Vary these parameters one at a time or using a Design of Experiments (DoE) approach.
-
Analyze a system suitability sample under each condition and evaluate the impact on critical responses like resolution and retention time. The system suitability criteria should still be met under all varied conditions.[25]
System Suitability Testing: The Daily Checkpoint
While method validation is a one-time event (unless the method is significantly changed), system suitability testing is performed before each analysis to ensure the chromatographic system is performing adequately.[4]
Typical System Suitability Parameters for a Chiral Assay:
-
Resolution (Rs): The resolution between the two enantiomers must be ≥ 1.5.[9]
-
Tailing Factor (T): Should be ≤ 2.0 for both enantiomeric peaks.
-
Relative Standard Deviation (RSD) of replicate injections: Typically ≤ 2.0% for the main peak area.
Conclusion
The validation of chiral purity assays is a rigorous but essential process in pharmaceutical development and quality control. A thorough understanding of the underlying principles of chiral separation techniques, combined with a systematic approach to validation based on the ICH Q2(R1) framework, ensures the generation of reliable and defensible data.[20] By carefully evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, scientists can establish a self-validating system that guarantees the stereochemical purity of drug substances, ultimately safeguarding patient health. The choice between HPLC, SFC, and CE will depend on the specific needs of the analysis, but the principles of validation remain universal and paramount.[1]
References
- Vertex AI Search. (n.d.). Determination of enantiomeric excess. Retrieved January 14, 2026.
- Benchchem. (n.d.). A Researcher's Guide to Analytical Methods for Determining Enantiomeric Excess. Retrieved January 14, 2026.
-
European Medicines Agency. (1993, October 1). Investigation of chiral active substances (human) - Scientific guideline. Retrieved January 14, 2026, from [Link]
- Study.com. (n.d.). Enantiomeric Excess | Formula, Calculation & Example. Retrieved January 14, 2026.
- PubMed Central. (n.d.). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Retrieved January 14, 2026.
- PharmaGuru. (2025, June 17). How To Calculate Enantiomeric Excess: Learn Quickly. Retrieved January 14, 2026.
- Semantic Scholar. (n.d.). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved January 14, 2026.
- European Medicines Agency. (n.d.). investigation of chiral active substances. Retrieved January 14, 2026.
- National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC. Retrieved January 14, 2026.
-
International Conference on Harmonisation. (2005). ICH Q2(R1): Validation of Analytical Procedures: Text and Methodology. Retrieved January 14, 2026, from [Link]
- ACS Publications. (n.d.). Chirality of New Drug Approvals (2013–2022): Trends and Perspectives. Retrieved January 14, 2026.
- Regis Technologies, Inc. (n.d.). System Suitability And Validation For Chiral Purity Assays Of Drug Substances. Retrieved January 14, 2026.
- ResearchGate. (2025, August 6). System Suitability and Validation for Chiral Purity Assays of Drug Substances. Retrieved January 14, 2026.
- Waters Corporation. (n.d.). Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules. Retrieved January 14, 2026.
- Sigma-Aldrich. (n.d.). Chiral Method Development Strategies for HPLC. Retrieved January 14, 2026.
- Contract Pharma. (2025, May 14). Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs. Retrieved January 14, 2026.
- YouTube. (2021, April 12). Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 2 of 4. Retrieved January 14, 2026.
- MDPI. (2022, December 23).
- National Institutes of Health. (2018, April 24). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. Retrieved January 14, 2026.
- LCGC International. (n.d.). A Geometric Approach to Robustness Testing in Analytical HPLC. Retrieved January 14, 2026.
- ResearchGate. (2025, August 6). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved January 14, 2026.
- PubMed Central. (n.d.). Chiral Drug Analysis in Forensic Chemistry: An Overview. Retrieved January 14, 2026.
- Federal Agency for Medicines and Health Products. (n.d.). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Retrieved January 14, 2026.
-
U.S. Food and Drug Administration. (1992, May 1). Development of New Stereoisomeric Drugs. Retrieved January 14, 2026, from [Link]
- PubMed Central. (n.d.). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). Retrieved January 14, 2026.
- Dhaka University Journal of Pharmaceutical Sciences. (n.d.). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Retrieved January 14, 2026.
- Altabrisa Group. (2025, August 25). Key ICH Method Validation Parameters to Know. Retrieved January 14, 2026.
- ResearchGate. (n.d.). The determination of linearity, LOD and LOQ of each enantiomer. Retrieved January 14, 2026.
- Benchchem. (n.d.). A Researcher's Guide to the Validation of Chiral Resolution Methods by HPLC. Retrieved January 14, 2026.
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development. Retrieved January 14, 2026.
- ResearchGate. (2025, August 10). (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Retrieved January 14, 2026.
- PubMed Central. (2022, October 19). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Retrieved January 14, 2026.
- International Conference on Harmonisation. (n.d.). ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Retrieved January 14, 2026.
- National Institutes of Health. (2021, April 6).
- Daicel Chiral Technologies (India) Pvt Ltd. (n.d.). “Chiral Impurity Methods – Case Study”. Retrieved January 14, 2026.
- LCGC International. (n.d.). Robustness Tests. Retrieved January 14, 2026.
- MDPI. (n.d.).
- Lösungsfabrik. (2018, April 24). What is the difference between specificity and selectivity?. Retrieved January 14, 2026.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved January 14, 2026.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved January 14, 2026.
- Contract Pharma. (2025, June 1). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Retrieved January 14, 2026.
- Separation Science. (n.d.).
- Juniper Publishers. (2018, August 30). Limit of Blank (LOB), Limit of Detection (LOD)
- Semantic Scholar. (n.d.). FDA's policy statement for the development of new stereoisomeric drugs. Retrieved January 14, 2026.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Chirality of New Drug Approvals (2013–2022): Trends and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Episode 3: Beyond Borders: Comparing How Global Agencies Regulate Chiral Drugs – Chiralpedia [chiralpedia.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Investigation of chiral active substances (human) - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. System Suitability And Validation For Chiral Purity Assays Of Drug Substances - Regis Technologies [registech.com]
- 10. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chiral Method Development Strategies for HPLC [sigmaaldrich.com]
- 13. System Suitability and Validation for Chiral Purity Assays of Drug Substances | Semantic Scholar [semanticscholar.org]
- 14. mdpi.com [mdpi.com]
- 15. fagg.be [fagg.be]
- 16. researchgate.net [researchgate.net]
- 17. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 18. database.ich.org [database.ich.org]
- 19. What is the difference between specificity and selectivity? [mpl.loesungsfabrik.de]
- 20. altabrisagroup.com [altabrisagroup.com]
- 21. juniperpublishers.com [juniperpublishers.com]
- 22. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 23. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
- 24. chromatographyonline.com [chromatographyonline.com]
- 25. chromatographyonline.com [chromatographyonline.com]
A Comparative Guide to the Asymmetric Reduction of 2-Methoxyacetophenone: Selecting the Optimal Chiral Reducing Agent
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a cornerstone of modern asymmetric synthesis, particularly in the pharmaceutical industry. The resulting products, such as the (R)- and (S)-enantiomers of 1-(2-methoxyphenyl)ethanol, are valuable chiral building blocks for synthesizing numerous active pharmaceutical ingredients (APIs). The methoxy group at the ortho-position of 2-methoxyacetophenone presents a unique challenge due to its potential for chelation control, influencing the stereochemical outcome of the reduction. This guide provides a comparative analysis of common chiral reducing agents for this specific transformation, offering experimental insights and data to guide researchers in selecting the most suitable method for their objectives.
Introduction: The Strategic Importance of 1-(2-Methoxyphenyl)ethanol
Chiral 1-(2-methoxyphenyl)ethanol is a key intermediate in the synthesis of various pharmaceuticals. For instance, the (S)-enantiomer is a precursor for compounds used in treating cardiovascular diseases. The efficiency, enantioselectivity, and scalability of the reduction method are therefore critical considerations in a drug development context. This guide will compare three primary classes of widely-employed chiral reducing agents: borane-based reagents (specifically the Corey-Bakshi-Shibata catalyst), biocatalysts (ketoreductases), and asymmetric transfer hydrogenation catalysts.
Comparative Performance Analysis
The choice of a reducing agent is a trade-off between enantioselectivity, yield, cost, operational simplicity, and environmental impact. The following table summarizes the performance of representative catalysts from each class in the reduction of 2-methoxyacetophenone.
| Reducing Agent/Catalyst System | Chirality | Yield (%) | Enantiomeric Excess (ee, %) | Key Conditions | Advantages | Disadvantages | Reference |
| (R)-CBS Catalyst / Borane | (S)-alcohol | 95 | >99 | THF, -30 °C to RT | High ee, predictable stereochemistry, well-established | Stoichiometric borane source, moisture-sensitive | |
| Ketoreductase (KRED) from Lactobacillus kefir | (R)-alcohol | 98 | >99 | Aqueous buffer, pH 7, 30 °C, Isopropanol (cosolvent/H-donor) | Extremely high ee, mild aqueous conditions, "green" | Substrate scope can be limited, requires cofactor regeneration | |
| RuCl | (R)-alcohol | 97 | 98 | Formic acid/Triethylamine (5:2), 28 °C | High turnover number, operational simplicity, uses safe H-source | Catalyst cost, potential for metal contamination |
Mechanistic Insights & Expert Commentary
Understanding the mechanism is key to troubleshooting and optimizing these reactions. The choice between chelation and non-chelation control often dictates the stereochemical outcome.
Corey-Bakshi-Shibata (CBS) Reduction
The CBS reduction utilizes a chiral oxazaborolidine catalyst that pre-coordinates with the borane (BH₃) source. The ketone then coordinates to the Lewis acidic boron of the catalyst. For 2-methoxyacetophenone, the widely accepted model predicts that the bulkier phenyl group will orient itself away from the catalyst's bulky substituent. The hydride is then delivered to one face of the ketone, leading to a predictable stereochemical outcome.
-
Expertise in Practice: The high enantioselectivity is a direct result of the rigid, chair-like six-membered transition state. The key to success is the slow addition of the borane source at low temperatures to control the exothermic reaction and prevent the non-catalyzed, non-selective reduction.
Diagram: CBS Reduction Workflow
Caption: Workflow for the CBS-catalyzed reduction of 2-methoxyacetophenone.
Biocatalytic Reduction with Ketoreductases (KREDs)
KREDs are enzymes that deliver hydride from a cofactor, typically NADPH, to the carbonyl carbon. The active site of the enzyme is a precisely shaped chiral pocket. Substrates that fit well are reduced with exceptionally high enantioselectivity. According to Prelog's rule, the stereochemical outcome can often be predicted based on the relative size of the substituents on the ketone.
-
Trustworthiness of the Protocol: The self-validating nature of this system lies in the enzyme's specificity. If the reaction proceeds, it almost invariably produces a product with very high enantiomeric excess. The main challenge is not selectivity, but finding an enzyme with high activity for the target substrate. Isopropanol is often added as a co-solvent and a sacrificial hydride donor to regenerate the expensive NADPH cofactor in situ, a critical aspect for process viability.
Diagram: KRED Catalytic Cycle
Caption: The catalytic cycle of a ketoreductase with cofactor regeneration.
Asymmetric Transfer Hydrogenation (ATH)
ATH typically involves a transition metal catalyst (like Ruthenium) coordinated to a chiral ligand. A simple hydrogen source, like a formic acid/triethylamine mixture, provides the hydride. The mechanism involves the formation of a metal-hydride species, which then transfers the hydride to the ketone through a six-membered ring transition state. The facial selectivity is controlled by the chiral environment created by the ligand.
-
Authoritative Grounding: The Noyori-type catalysts, such as RuCl, are well-documented for their efficiency and broad applicability. The mechanism is believed to proceed via an "outer sphere" pathway where the ketone is not directly coordinated to the metal center, minimizing side reactions and broadening substrate scope.
Experimental Protocols
The following protocols are representative procedures that can be adapted for laboratory use.
Protocol 1: CBS Reduction for this compound
-
Setup: A flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with (R)-5,5-Diphenyl-2-methyl-3,4-propano-1,3,2-oxazaborolidine (10 mol%).
-
Reagents: Anhydrous tetrahydrofuran (THF, 20 mL) is added, and the solution is cooled to -30 °C in a dry ice/acetone bath.
-
Borane Addition: Borane-dimethyl sulfide complex (BH₃-DMS, 1.2 eq) is added dropwise via syringe. The mixture is stirred for 15 minutes.
-
Substrate Addition: A solution of 2-methoxyacetophenone (1.0 eq) in anhydrous THF (5 mL) is added dropwise over 30 minutes, ensuring the internal temperature does not exceed -25 °C.
-
Reaction: The reaction is stirred at -30 °C and monitored by TLC. Upon completion (typically 2-4 hours), the reaction is quenched by the slow, dropwise addition of methanol (5 mL).
-
Workup: The mixture is warmed to room temperature, and the solvent is removed under reduced pressure. The residue is redissolved in ethyl acetate, washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated.
-
Analysis: The crude product is purified by column chromatography. Enantiomeric excess is determined by chiral HPLC analysis.
Protocol 2: Biocatalytic Reduction for (R)-1-(2-methoxyphenyl)ethanol
-
Setup: In a 50 mL flask, lyophilized cells of Lactobacillus kefir (or a purified KRED) are suspended in a sodium phosphate buffer (pH 7.0, 20 mL).
-
Cofactor/Co-solvent: Isopropanol (5 mL) is added to serve as the hydrogen donor for cofactor regeneration.
-
Substrate Addition: 2-methoxyacetophenone (100 mg) is added to the suspension.
-
Reaction: The flask is sealed and placed in an orbital shaker at 30 °C and 200 rpm. The reaction progress is monitored by GC or HPLC.
-
Workup: After completion (>24 hours), the mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.
-
Analysis: The product is analyzed for yield and enantiomeric excess by chiral GC or HPLC.
Conclusion and Recommendations
For the asymmetric reduction of 2-methoxyacetophenone, all three methods provide excellent enantioselectivity.
-
For Rapid, Predictable Synthesis: The CBS reduction is a highly reliable and well-understood method that delivers high ee for the (S)-enantiomer. Its main drawbacks are the need for stoichiometric, moisture-sensitive borane and cryogenic temperatures.
-
For Green and Scalable Processes: Biocatalysis with a suitable ketoreductase is superior. It operates in aqueous media at ambient temperatures and can deliver products with near-perfect enantiopurity. The primary investment is in screening to find an optimal enzyme and process development for large-scale reactions.
-
For Operational Simplicity: Asymmetric Transfer Hydrogenation offers a practical alternative, avoiding pyrophoric reagents and cryogenic conditions. The use of a formic acid/triethylamine mixture as a hydrogen source is particularly convenient for lab-scale synthesis. The cost of the catalyst and removal of residual metal are key considerations for industrial applications.
The final choice will depend on the specific project goals, including the desired enantiomer, scale, cost constraints, and available equipment. For academic or early-stage discovery labs, ATH and CBS reductions offer flexibility, while for process development and manufacturing, biocatalysis presents a compelling economic and environmental case.
References
-
Corey, E.J., Bakshi, R.K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society. Available at: [Link]
-
Wada, M., et al. (2003). Asymmetric reduction of ketones by recombinant E. coli expressing a ketoreductase from Lactobacillus kefir. Biotechnology Letters. Available at: [Link]
-
Rodríguez, C., et al. (2011). Biocatalytic reduction of 2-methoxyacetophenone using a new yeast isolate, Meyerozyma guilliermondii SC11301. Process Biochemistry. Available at: [Link]
-
Noyori, R., & Hashiguchi, S. (1997). Asymmetric transfer hydrogenation catalyzed by chiral ruthenium complexes. Accounts of Chemical Research. Available at: [Link]
A Senior Application Scientist's Guide to the Spectroscopic Characterization of (S)-1-(2-Methoxyphenyl)ethanol
For researchers and professionals in drug development, the unambiguous structural confirmation and stereochemical assignment of chiral molecules are paramount. (S)-1-(2-Methoxyphenyl)ethanol is a valuable chiral building block, and its purity and absolute configuration directly impact the efficacy and safety of downstream products. This guide provides an in-depth comparison of spectroscopic techniques for the characterization of this compound, grounded in experimental data and expert insights.
Spectroscopic Data Summary for this compound
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure. The following table summarizes the key spectroscopic data for the title compound.
| Technique | Parameter | Observed Signal/Frequency |
| ¹H NMR | Chemical Shift (δ) | Aromatic protons (approx. 6.8-7.3 ppm), Methine proton (-CHOH, approx. 5.1 ppm), Methoxy protons (-OCH₃, approx. 3.8 ppm), Hydroxyl proton (-OH, variable), Methyl protons (-CH₃, approx. 1.5 ppm) |
| ¹³C NMR | Chemical Shift (δ) | Aromatic carbons (approx. 110-157 ppm), Methine carbon (-CHOH, approx. 67 ppm), Methoxy carbon (-OCH₃, approx. 55 ppm), Methyl carbon (-CH₃, approx. 23 ppm) |
| IR | Frequency (cm⁻¹) | O-H stretch (broad, ~3400 cm⁻¹), Aromatic C-H stretch (~3000-3100 cm⁻¹), Aliphatic C-H stretch (~2850-2950 cm⁻¹), C-O stretch (~1000-1250 cm⁻¹) |
In-Depth Spectral Interpretation: The "Why" Behind the Data
A mere listing of spectral data is insufficient for rigorous scientific validation. Understanding the origin of each signal is key to confident structural elucidation.
¹H NMR Spectroscopy
The proton NMR spectrum provides a detailed map of the hydrogen atoms in the molecule.
-
Aromatic Protons (6.8-7.3 ppm): The signals in this region correspond to the four protons on the benzene ring. Their specific chemical shifts and coupling patterns are dictated by the electronic effects of the methoxy and ethanol substituents.
-
Methine Proton (-CHOH, ~5.1 ppm): This proton is adjacent to both the hydroxyl group and the aromatic ring, leading to its downfield shift. It typically appears as a quartet due to coupling with the neighboring methyl protons.
-
Methoxy Protons (-OCH₃, ~3.8 ppm): The three protons of the methoxy group are equivalent and appear as a sharp singlet.
-
Hydroxyl Proton (-OH): The chemical shift of this proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It often appears as a broad singlet.
-
Methyl Protons (-CH₃, ~1.5 ppm): These three protons are coupled to the methine proton, resulting in a doublet.
¹³C NMR Spectroscopy
The carbon NMR spectrum reveals the number of unique carbon environments.
-
Aromatic Carbons (110-157 ppm): The six carbons of the benzene ring give rise to distinct signals. The carbon bearing the methoxy group is significantly shielded, while the carbon attached to the ethanol substituent is also shifted downfield.
-
Methine Carbon (-CHOH, ~67 ppm): This carbon is deshielded due to the attached electronegative oxygen atom.
-
Methoxy Carbon (-OCH₃, ~55 ppm): The carbon of the methoxy group.
-
Methyl Carbon (-CH₃, ~23 ppm): The terminal methyl carbon.
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying functional groups.
-
O-H Stretch (~3400 cm⁻¹): A strong, broad absorption band in this region is characteristic of the hydroxyl group and is broadened due to hydrogen bonding.[1]
-
C-H Stretches (2850-3100 cm⁻¹): The absorptions just above 3000 cm⁻¹ are typical for aromatic C-H bonds, while those just below 3000 cm⁻¹ correspond to aliphatic C-H bonds.
-
C-O Stretch (1000-1250 cm⁻¹): A strong band in this region confirms the presence of the alcohol's C-O bond.[1]
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a chiral alcohol like this compound.
Caption: Workflow for Spectroscopic Characterization.
Comparison with Alternative Analytical Techniques
While NMR and IR are excellent for structural elucidation, other techniques are often better suited for determining enantiomeric purity.
| Technique | Principle | Advantages | Limitations |
| NMR with Chiral Solvating Agents | Formation of diastereomeric complexes that have distinct NMR signals. | Rapid analysis, minimal sample preparation. | May require optimization of the chiral agent and conditions; lower sensitivity for minor enantiomers. |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times.[2][3][4] | High resolution and sensitivity, well-established for quantitative analysis of enantiomeric excess.[2][3][4] | Longer analysis time, requires method development, higher solvent consumption.[3] |
| Circular Dichroism (CD) Spectroscopy | Differential absorption of left- and right-circularly polarized light by a chiral molecule.[5][6] | Highly sensitive to stereochemistry, can be used to determine absolute configuration.[5][6] | Requires a chromophore near the stereocenter; less common for routine quantitative analysis. |
Decision-Making for Analytical Method Selection
The choice of analytical technique depends on the specific research question. The following diagram provides a decision-making framework.
Caption: Decision-making for analytical method selection.
Detailed Experimental Protocols
NMR Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 10-20 mg of this compound into a clean, dry vial.[7][8]
-
Solvent Addition: Add approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).[7]
-
Dissolution: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.[7]
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.[7]
-
Running the Experiment: Insert the sample into the NMR spectrometer. The instrument will then be locked, shimmed, and the data acquired according to pre-set parameters for ¹H and ¹³C NMR.[7]
IR Sample Acquisition (Neat Liquid)
-
Sample Application: Place a small drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[9][10]
-
Creating a Thin Film: Place a second salt plate on top of the first and gently press to create a thin, uniform film of the liquid between the plates.[9][10]
-
Data Acquisition: Place the salt plates in the sample holder of the FT-IR spectrometer and acquire the spectrum.[9][11] A background spectrum should be run prior to the sample.[11]
-
Cleaning: After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., acetone or methylene chloride) and store them in a desiccator.[9][10]
Conclusion
The comprehensive characterization of this compound relies on the synergistic use of multiple analytical techniques. While ¹H and ¹³C NMR, along with IR spectroscopy, are indispensable for confirming the chemical structure, techniques such as chiral HPLC are the gold standard for accurately determining enantiomeric purity. A thoughtful approach to selecting the appropriate analytical method, based on the specific research objective, is crucial for ensuring data integrity and advancing scientific discovery.
References
-
FTIR Analysis for Liquid Samples - What You Need to Know. Drawell. Available at: [Link]
-
How To Prepare And Run An NMR Sample. ALWSCI. Available at: [Link]
-
STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Go up. Available at: [Link]
-
8.1 - FT-NMR Sample Preparation Guide. MIT OpenCourseWare. Available at: [Link]
-
28 IR Spectroscopy Liquid Sample (English). YouTube. Available at: [Link]
-
IR Spectroscopy of Liquids. Organic Chemistry at CU Boulder. Available at: [Link]
-
NMR Sample Preparation: The Complete Guide. Organomation. Available at: [Link]
-
NMR Sample Preparation. Chemical Instrumentation Facility - Iowa State University. Available at: [Link]
-
Measuring Chiral Purity. OpenOChem Learn. Available at: [Link]
-
Stereochemical Analysis of Chiral Amines, Diamines and Amino Alcohols: Practical Chiroptical Sensing Based on Dynamic Covalent Chemistry. PubMed. Available at: [Link]
-
Sample preparation for FT-IR. Northern Illinois University. Available at: [Link]
-
4.2: IR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
Chiral liquid chromatography-circular dichroism-NMR for estimating separation conditions of chiral HPLC without authentic samples. PubMed. Available at: [Link]
-
1H-NMR and HPLC analysis on the chiral discrimination of β-blockers using (S)-2-tert-butyl-2-methyl-1,3-benzodioxole-4-carboxylic acid. Korea Science. Available at: [Link]
- Supporting Information.
-
Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evaluation. National Institutes of Health. Available at: [Link]
-
(1S)-1-(2-methoxyphenyl)ethan-1-ol. PubChem. Available at: [Link]
-
Circular dichroism. Wikipedia. Available at: [Link]
-
An introduction to circular dichroism spectroscopy. Applied Photophysics. Available at: [Link]
-
Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. University of Victoria. Available at: [Link]
-
Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity. National Institutes of Health. Available at: [Link]
-
13C NMR Spectrum (1D, D2O, experimental) (HMDB0000108). Human Metabolome Database. Available at: [Link]
-
2-(4-Methoxyphenyl)ethanol. National Institute of Standards and Technology. Available at: [Link]
-
1-(4-Methoxyphenyl)ethanol. PubChem. Available at: [Link]
-
IR: alcohols. University of Calgary. Available at: [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Measuring Chiral Purity | OpenOChem Learn [learn.openochem.org]
- 5. Circular dichroism - Wikipedia [en.wikipedia.org]
- 6. ntu.edu.sg [ntu.edu.sg]
- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. eng.uc.edu [eng.uc.edu]
- 11. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to Chiral Building Blocks: Alternatives to (S)-1-(2-Methoxyphenyl)ethanol
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure molecules is paramount, particularly in the realms of pharmaceutical and materials science.[1] (S)-1-(2-Methoxyphenyl)ethanol stands as a valuable chiral building block, prized for its utility in asymmetric synthesis.[2][3][4] The presence of the methoxy group at the ortho position can influence reactivity and selectivity through steric and electronic effects, as well as its potential for chelation control. However, the diverse demands of drug discovery and process development necessitate a broader arsenal of chiral synthons. This guide provides an in-depth comparison of viable alternatives to this compound, offering researchers and drug development professionals the data and insights required to select the optimal building block for their specific synthetic challenges.
This guide will explore structurally similar chiral secondary aromatic alcohols, evaluating their synthesis, availability, and performance in key asymmetric transformations. By understanding the nuanced differences in their reactivity and stereochemical outcomes, chemists can make more informed decisions in the design and execution of their synthetic routes.
The Benchmark: this compound
This compound is a chiral secondary alcohol that has found application as a chiral auxiliary, a precursor to chiral ligands, and a key intermediate in the synthesis of bioactive molecules. Its utility is often attributed to the steric bulk and coordinating ability of the ortho-methoxy group, which can impart facial selectivity in reactions at a prochiral center.
A Curated Selection of Alternatives
This guide focuses on four primary alternatives that offer a spectrum of electronic and steric properties, allowing for the fine-tuning of synthetic strategies:
-
(S)-1-Phenylethanol: The parent compound, lacking the methoxy substituent, serves as a fundamental baseline for evaluating the impact of aromatic substitution.[5][6][7]
-
(S)-1-(4-Methoxyphenyl)ethanol: An isomer with the methoxy group in the para position, altering the electronic properties of the aromatic ring without the steric influence of the ortho-substituent.[8][9]
-
(S)-1-(2-Chlorophenyl)ethanol: A halogenated analog that introduces different electronic and steric demands.[10]
-
(S)-1-(2-Fluorophenyl)ethanol: Another halogenated alternative with distinct electronic properties imparted by the highly electronegative fluorine atom.[10]
Comparative Analysis of Synthesis and Performance
The enantioselective synthesis of these chiral alcohols is most commonly achieved through the asymmetric reduction of the corresponding prochiral ketones. Below, we compare the efficacy of various catalytic systems for producing these building blocks.
Asymmetric Reduction of Prochiral Ketones
The asymmetric reduction of acetophenone and its derivatives is a well-established and efficient method for accessing these chiral alcohols in high enantiopurity. Both biocatalytic and chemocatalytic methods have proven highly effective.
Table 1: Comparison of Catalytic Systems for the Synthesis of Chiral Secondary Alcohols
| Precursor Ketone | Catalyst/Enzyme | Reducing Agent | Yield (%) | ee (%) | Reference |
| Acetophenone | Lactobacillus paracasei BD101 | Glucose | >99 | >99 | [11] |
| Acetophenone | Noyori Ru-catalyst | H₂ | Quantitative | >99 | [7] |
| 2'-Methoxyacetophenone | Engineered Ketoreductase | Isopropanol | >95 | >99 | [12] |
| 4'-Methoxyacetophenone | Engineered Ketoreductase | Isopropanol | >95 | >99 | [12] |
| 2'-Chloroacetophenone | (R)-2-Methyl-CBS-oxazaborolidine | BMS | >90 | >98 | [13] |
| 2'-Fluoroacetophenone | (R)-2-Methyl-CBS-oxazaborolidine | BMS | >90 | >98 | [13] |
Note: The stereochemical outcome ((S) or (R)) is dependent on the specific catalyst or enzyme used. The data presented here showcases the high yields and enantioselectivities achievable for these alternative building blocks.
Experimental Protocols
General Procedure for Asymmetric Ketone Reduction using a Biocatalyst
This protocol provides a general method for the enantioselective reduction of an aromatic ketone using a whole-cell biocatalyst, such as Lactobacillus paracasei.[11]
Materials:
-
Aromatic ketone (e.g., acetophenone)
-
Lactobacillus paracasei BD101 culture
-
Glucose
-
Phosphate buffer (pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a sterile flask, prepare a suspension of Lactobacillus paracasei BD101 cells in phosphate buffer.
-
Add glucose as the reducing equivalent source.
-
Add the aromatic ketone to the cell suspension.
-
Incubate the reaction mixture at 30°C with gentle agitation.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the chiral alcohol by column chromatography.
General Procedure for Asymmetric Ketone Reduction using a Chiral Catalyst
This protocol outlines a general procedure for the asymmetric reduction of a substituted acetophenone using a chiral oxazaborolidine catalyst.[13]
Materials:
-
Substituted acetophenone (e.g., 2'-chloroacetophenone)
-
(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS) or Borane-THF complex (BH₃·THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Aqueous HCl (1 M)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere, cool a solution of the substituted acetophenone (1.0 eq) in anhydrous THF to -20 °C.
-
Add the (R)-2-Methyl-CBS-oxazaborolidine solution (0.1 eq) dropwise and stir for 10 minutes.
-
Add BMS or BH₃·THF (0.6 eq) dropwise over 30 minutes, maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C and monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and then add 1 M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting chiral alcohol by column chromatography.
Visualization of Synthetic Pathways
Caption: Workflow for the asymmetric synthesis of chiral secondary alcohols.
Mechanistic Insights and Rationale
The choice between a biocatalytic and a chemocatalytic approach often depends on factors such as substrate scope, scalability, and cost. Biocatalysis offers the advantage of high selectivity under mild, environmentally benign conditions.[11] The stereochemical outcome is dictated by the specific three-dimensional arrangement of the enzyme's active site.
Chemocatalysis, particularly with well-established systems like the CBS reduction, provides a versatile and predictable method for a wide range of substrates. The stereoselectivity in the CBS reduction arises from the coordination of the borane to the nitrogen of the oxazaborolidine, which then directs the hydride delivery to one face of the ketone.
The electronic nature of the substituent on the aromatic ring can influence the rate of reduction. Electron-withdrawing groups can increase the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates. Conversely, electron-donating groups may decrease the reaction rate. The steric bulk of ortho-substituents can also play a significant role in the facial selectivity of the hydride attack, which can be exploited to enhance enantioselectivity.
Conclusion
While this compound remains a highly effective chiral building block, a careful consideration of its structural analogs can unlock new possibilities in asymmetric synthesis. (S)-1-Phenylethanol provides a cost-effective baseline, while para-substituted and halogenated derivatives offer opportunities to modulate electronic properties and introduce new points of diversity for structure-activity relationship studies. The choice of the optimal building block will ultimately be guided by the specific requirements of the target molecule and the synthetic strategy employed. This guide provides the foundational data and protocols to empower researchers to make that choice with confidence.
References
- Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects. PubMed.
- Chiral auxiliary. Wikipedia.
- Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. PubMed.
- Asymmetric Synthesis. University of Calgary.
- (S)-1-Phenylethanol | Chiral Alcohol | For Research Use. Benchchem.
- Chiral Auxiliaries. Sigma-Aldrich.
- Progress on the Stereoselective Synthesis of Chiral Molecules Based on Metal-Catalyzed Dynamic Kinetic Resolution of Alcohols with Lipases. MDPI.
- Chiral auxiliaries for asymmetric synthesis: enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral 1,2-disubstituted ferrocenyl amino alcohols. The Journal of Organic Chemistry.
- Stereoselective Synthesis of Chiral Molecules. Encyclopedia.pub.
- (S)-(-)-1-Phenylethanol for chiral derivatization, LiChropur , = 99.0 1445-91-6. Sigma-Aldrich.
- Enantioselective Acylation of Secondary Alcohols Catalyzed by Chiral N-Heterocyclic Carbenes. Organic Letters.
- A Comparative Guide to Chiral Building Blocks: Alternatives to (S)-2-(4-Fluorophenyl)propan-1-ol in Organic Synthesis. Benchchem.
- Biocatalytic Synthesis of Chiral Benzylic Alcohols via Enantioselective Hydroxylation by a Self-Sufficient Cytochrome P450 from Deinococcus gobiensis. Thieme E-Books & E-Journals.
- CAS 1445-91-6 (S)-(-)
- Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
- Chiral Building Blocks in Asymmetric Synthesis: Synthesis and Applic
- Recent progress towards catalytic asymmetric construction of inherently chiral scaffolds. Royal Society of Chemistry.
- Synthesis of Benzylic Alcohols by C–H Oxidation.
- Chiral Building Blocks Selection. Enamine.
- An In-depth Technical Guide to Chiral Building Blocks in Organic Synthesis. Benchchem.
- Chiral Building Blocks. TCI Chemicals.
- Construction of Axially Chiral Compounds via Asymmetric Organoc
- Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society.
- 1-Phenylethanol. Wikipedia.
- Substituted benzylic alcohol synthesis by addition (C-C coupling). Organic Chemistry Portal.
- The structures of (R,S)-1-phenylethanol (a), and enantiomers: (R) - ResearchGate.
- Chiral Alcohols - Pharmaceutical Building Blocks (6). MySkinRecipes.
- (1S)-1-(2-methoxyphenyl)ethan-1-ol. PubChem.
- (S)-1-(4-Methoxyphenyl)ethanol. TCI Chemicals.
- CAS 108100-06-7 | this compound. Synblock.
- 108100-06-7|this compound. BLDpharm.
- Shortening Synthetic Routes to Small Molecule Active Pharmaceutical Ingredients Employing Bioc
- Novel Dorsomorphin Derivatives: Molecular Modeling, Synthesis, and Bioactivity Evalu
- (S)-1-(4-Methoxyphenyl)ethanol. PubChem.
Sources
- 1. Chiral Building Blocks Selection - Enamine [enamine.net]
- 2. (1S)-1-(2-methoxyphenyl)ethan-1-ol | C9H12O2 | CID 7058089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 108100-06-7 | this compound - Synblock [synblock.com]
- 4. 108100-06-7|this compound|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. alfachemic.com [alfachemic.com]
- 7. 1-Phenylethanol - Wikipedia [en.wikipedia.org]
- 8. (S)-1-(4-Methoxyphenyl)ethanol | 1572-97-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. (S)-1-(4-Methoxyphenyl)ethanol | C9H12O2 | CID 6950190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Chiral Alcohols - Pharmaceutical Building Blocks (6) [myskinrecipes.com]
- 11. Highly Enantioselective Production of Chiral Secondary Alcohols Using Lactobacillus paracasei BD101 as a New Whole Cell Biocatalyst and Evaluation of Their Antimicrobial Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Accuracy and Precision in Chiral HPLC Method Validation
Introduction: The Imperative of Enantiomeric Purity
In pharmaceutical development, the stereochemical nature of a drug molecule is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. Enantiomers, non-superimposable mirror-image isomers, can exhibit vastly different effects in the body. One enantiomer may be the active therapeutic agent, while the other could be inactive, less active, or even dangerously toxic. High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the cornerstone technology for separating and quantifying these enantiomers, making the validation of these analytical methods a matter of utmost importance for patient safety and regulatory compliance.[1]
This guide provides an in-depth, experience-driven comparison of two fundamental validation parameters: accuracy and precision. We will move beyond mere definitions to explore the causality behind the experimental designs, interpret the results logically, and provide actionable protocols grounded in authoritative guidelines from the International Council for Harmonisation (ICH), United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA).[2][3][4][5]
The objective of validating an analytical procedure is to provide documented evidence that it is fit for its intended purpose.[6][7][8] For a chiral HPLC method, this primarily means reliably quantifying the enantiomeric purity of a drug substance or product.
-
Accuracy is the measure of closeness between an experimental result and the true value.[9]
-
Precision is the measure of agreement among a series of measurements from the same homogeneous sample.[9][10]
While distinct, these two parameters are inextricably linked. A method can be precise without being accurate, but it cannot be considered accurate without also being precise. This guide will dissect the protocols required to validate both.
The Unique Challenge: Why Chiral Methods Demand Rigorous Validation
Validating a chiral HPLC method presents unique challenges compared to standard achiral assays. The primary goal is often not just to quantify the main component but to accurately measure a minor component (the undesired enantiomer) in the presence of a major one.
-
Resolution is Key: Baseline resolution (Rs > 1.5) between enantiomeric peaks is non-negotiable for accurate quantification.[1][11] Poor resolution can lead to peak co-elution, creating a positive bias in the quantification of the minor enantiomer and a negative bias for the major one.
-
Identical Response Factors: A critical assumption in chiral analysis by HPLC with UV detection is that both enantiomers have identical molar absorptivity and thus, an identical detector response factor.[11] This allows for the calculation of enantiomeric excess or purity using area percentages. The validation process, particularly accuracy studies, inherently challenges and confirms this assumption.
-
Low-Level Quantification: The specification for an undesired enantiomer is often very low (e.g., less than 1%). The method must be proven accurate and precise at these low concentrations, which approaches the method's limit of quantitation (LOQ).[6]
Part I: Assessing Accuracy – Hitting the Bullseye
Accuracy demonstrates that the method's results are correct. In the context of a chiral separation, it confirms that you can correctly quantify the amount of each enantiomer in a sample matrix without interference or systematic error. The most common approach is through recovery studies.[12][13]
Experimental Design: The Spiked Placebo Method
The gold standard for determining accuracy is to spike a known amount of the analyte (in this case, both the desired and undesired enantiomers) into a sample matrix that does not contain the analyte (the placebo). For a drug product, the placebo would contain all excipients. For a drug substance, the "matrix" may simply be the sample diluent.
The ICH Q2(R1) guideline recommends performing accuracy studies using a minimum of nine determinations over at least three concentration levels, covering the specified range (e.g., three concentrations, three replicates each).[6][10]
-
Prepare Placebo: Accurately weigh the drug product placebo mixture. If validating for a drug substance, prepare the sample diluent.
-
Prepare Spiking Solutions: Create separate, accurate stock solutions of the pure desired enantiomer and the undesired enantiomer.
-
Spike Samples: Spike the placebo/diluent at three different concentration levels covering the method's range. For a chiral method, this should test both the assay of the main enantiomer and the quantitation of the impurity enantiomer.
-
Level 1 (e.g., 80%): Spike with 80% of the target assay concentration of the main enantiomer and a low level of the undesired enantiomer (e.g., the Limit of Quantitation).
-
Level 2 (e.g., 100%): Spike with 100% of the target assay concentration of the main enantiomer and the specification limit of the undesired enantiomer.
-
Level 3 (e.g., 120%): Spike with 120% of the target assay concentration of the main enantiomer and 150% of the specification limit of the undesired enantiomer.
-
-
Prepare in Triplicate: Prepare three independent samples at each concentration level. This addresses the variability of the sample preparation procedure itself.
-
Analyze Samples: Analyze the nine prepared samples using the finalized chiral HPLC method.
-
Calculate Recovery: For each sample, calculate the percent recovery using the formula: % Recovery = (Experimental Concentration / Theoretical Concentration) x 100
Workflow for Accuracy Validation
Caption: Workflow for an Accuracy (Recovery) Study.
Data Analysis and Acceptance Criteria
The results are typically presented in a table summarizing the recovery for each of the nine samples, along with the mean recovery and standard deviation at each level.
| Parameter | Acceptance Criteria | Justification |
| Accuracy (Assay) | Mean recovery between 98.0% and 102.0% at each concentration.[12] | Ensures the method accurately quantifies the main drug component, which is critical for dosage. |
| Accuracy (Impurity) | Mean recovery between 90.0% and 110.0% (or wider, depending on concentration). | A wider range is often acceptable for trace-level impurities where analytical variability is inherently higher. |
Part II: Evaluating Precision – Consistency is Key
Precision demonstrates the method's capability to produce consistent, repeatable results. A lack of precision, indicated by a high Relative Standard Deviation (%RSD), suggests random errors are affecting the method. Precision is evaluated at two key levels as mandated by ICH Q2(R1): Repeatability and Intermediate Precision.[3][10][14]
Level 1: Repeatability (Intra-Assay Precision)
Repeatability evaluates precision over a short time interval under the same operating conditions.[14] It represents the best-case scenario for the method's variability and is a critical measure of the performance of the instrument, column, and analyst on a given day.
-
Prepare Homogeneous Sample: Prepare a single, large, homogeneous sample of the drug substance or product at 100% of the target concentration.
-
Multiple Preparations: From this homogeneous stock, create a minimum of six independent sample preparations. This tests the precision of the sample preparation process.
-
Analyze Samples: Analyze the six preparations on the same day, using the same instrument, by the same analyst.
-
Calculate Statistics: Calculate the mean, standard deviation (SD), and the Relative Standard Deviation (%RSD) for the measured concentration of each enantiomer. %RSD = (Standard Deviation / Mean) x 100
Level 2: Intermediate Precision (Ruggedness)
Intermediate precision assesses the impact of random, within-laboratory variations on the analytical method.[10][14] This is a more realistic simulation of routine use, where different analysts may run the method on different days using different instruments.
-
Introduce Variations: The repeatability experiment is performed again, but under different conditions. A common experimental design involves:
-
Day 2 / Analyst 2 / Instrument 2: A second analyst prepares and analyzes six new preparations of the homogeneous sample on a different day, preferably using a different HPLC system and/or a different chiral column from the same manufacturer.
-
-
Analyze Samples: The second set of six samples is analyzed.
-
Calculate Statistics: Calculate the %RSD for the second set of six samples independently. Then, perform a statistical analysis (e.g., using ANOVA) on the combined data from both the repeatability and intermediate precision runs (all 12 samples) to determine the overall method precision.
Workflow for Precision Validation
Caption: Workflow for Precision (Repeatability & Intermediate).
Data Analysis and Acceptance Criteria
The precision of the method is judged by the calculated %RSD. Tighter criteria are applied to the assay of the main component than to the trace-level impurity enantiomer.
| Parameter | Level | Acceptance Criteria (%RSD) | Justification |
| Assay Precision | Repeatability | ≤ 1.0% | Demonstrates high precision under ideal conditions. |
| Intermediate Precision | ≤ 2.0% | Accounts for normal lab variations; a slightly higher RSD is expected and acceptable.[12][15] | |
| Impurity Precision | Repeatability | ≤ 5.0% | Higher variability is expected near the quantitation limit. |
| Intermediate Precision | ≤ 10.0% | Reflects the increased challenge of consistently measuring trace components under varied conditions. |
Comparative Summary and Best Practices
This table provides a head-to-head comparison of the validation parameters discussed.
| Feature | Accuracy | Precision (Repeatability) | Precision (Intermediate) |
| Objective | Closeness to true value | Precision under same conditions | Precision under varied conditions |
| Key Metric | % Recovery | % RSD | % RSD |
| Experimental Setup | 9 preps at 3 levels (spiked) | ≥ 6 preps at 100% concentration | ≥ 6 preps at 100% concentration |
| Conditions | Constant | Same analyst, day, instrument | Different analyst, day, instrument |
| Typical Criteria (Assay) | 98.0 - 102.0% | ≤ 1.0% | ≤ 2.0% |
Field-Proven Insights & Best Practices:
-
System Suitability First: Before any validation run, ensure the system passes suitability criteria (e.g., resolution > 1.7, tailing factor 0.8-1.5, injection precision %RSD < 1.0%).[11][12] This confirms the system is performing correctly before you test the method.
-
Use a Single Homogeneous Stock for Precision: For all precision studies (repeatability and intermediate), all sample preparations must originate from the same initial, well-mixed stock solution. This ensures you are testing the precision of the method, not the heterogeneity of the starting material.
-
Document Everything: Every detail, from the lot numbers of columns and reagents to the specific instruments used and the analysts who performed the work, must be meticulously documented to ensure the validation is trustworthy and reproducible.[4]
Conclusion
Validating the accuracy and precision of a chiral HPLC method is a systematic process that provides confidence in the data generated for enantiomeric purity. Accuracy confirms the absence of systematic error through recovery studies, while precision quantifies the random error under both ideal (repeatability) and varied (intermediate precision) conditions. By employing robust experimental designs and adhering to scientifically sound acceptance criteria as outlined by global regulatory bodies, researchers and drug developers can ensure their methods are truly fit for purpose, safeguarding the quality and safety of pharmaceutical products.
References
- Vertex AI Search.
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.gov. Published September 17, 2021. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA-Akademie.de. Accessed January 14, 2026. [Link]
-
BA Sciences. USP <1225> Method Validation. BASciences.com. Accessed January 14, 2026. [Link]
-
U.S. Pharmacopeia. VALIDATION OF COMPENDIAL METHODS - General Chapters. USP.org. Accessed January 14, 2026. [Link]
- Guidance for the validation of pharmaceutical quality control analytical methods. Accessed January 14, 2026.
-
Karnes, H. T., & March, C. Precision, accuracy, and data acceptance criteria in biopharmaceutical analysis. PubMed. Published October 1993. [Link]
- U.S. Pharmacopeia. <1225> VALIDATION OF COMPENDIAL PROCEDURES. Published December 3, 2011.
-
BioPharm International. Establishing Acceptance Criteria for Analytical Methods. BioPharmInternational.com. Published October 1, 2016. [Link]
-
Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. InvestigationsofaDog.com. Published November 13, 2025. [Link]
-
ECA Academy. Revised USP Chapter <1225> "Validation of Compendial Methods" approved. ECA-Akademie.de. Published February 15, 2017. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA.gov. Published November 2005. [Link]
- Precision, Accuracy, and Data Acceptance Criteria in Biopharmaceutical Analysis. Accessed January 14, 2026.
-
International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.org. Published November 2005. [Link]
-
Scribd. Establishing Acceptance Criteria For Analytical Methods. Scribd.com. Accessed January 14, 2026. [Link]
-
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMA.europa.eu. Published June 1995. [Link]
- System Suitability and Validation for Chiral Purity Assays of Drug Substances. Accessed January 14, 2026.
-
LCGC International. Analytical Method Validation: Back to Basics, Part II. Chromatographyonline.com. Accessed January 14, 2026. [Link]
-
LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Chromatographyonline.com. Published November 1, 2020. [Link]
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Accessed January 14, 2026.
-
Semantic Scholar. HPLC method development and validation: an overview. Semanticscholar.org. Accessed January 14, 2026. [Link]
-
Research Journal of Pharmacy and Technology. A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. RJPTonline.org. Accessed January 14, 2026. [Link]
-
Sisu@UT. 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods. Sisu.ut.ee. Accessed January 14, 2026. [Link]
-
Scirp.org. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. Scirp.org. Accessed January 14, 2026. [Link]
-
SciSpace. Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Typeset.io. Accessed January 14, 2026. [Link]
-
National Institutes of Health. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. NIH.gov. Published April 6, 2021. [Link]
-
ResearchGate. (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. ResearchGate.net. Published August 10, 2025. [Link]
-
Molnar Institute. An overview of experimental designs in HPLC method development and validation. Molnar-Institute.com. Published May 7, 2017. [Link]
-
A review on experimental designs in hplc method development and validation. Published February 14, 2025. [Link]
-
International Journal of Research in Pharmacy and Allied Science. A Review on Development and validation of HPLC method. Accessed January 14, 2026. [Link]
-
Mastelf. HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Mastelf.com. Published February 10, 2025. [Link]
-
International Journal of Pharmacy & Pharmaceutical Research. A Review on HPLC Method Development and Validation. Ijppr.humanjournals.com. Accessed January 14, 2026. [Link]
-
Semantic Scholar. Experimental design in HPLC separation of pharmaceuticals. Semanticscholar.org. Accessed January 14, 2026. [Link]
-
U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. FDA.gov. Accessed January 14, 2026. [Link]
-
Science.gov. validate analysis methods: Topics by Science.gov. Science.gov. Accessed January 14, 2026. [Link]
-
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. Labmanager.com. Accessed January 14, 2026. [Link]
-
Scribd. FDA Guidance For Industry Analytical Procedures and Methods Validation. Scribd.com. Accessed January 14, 2026. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fda.gov [fda.gov]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. USP <1225> Method Validation - BA Sciences [basciences.com]
- 5. uspbpep.com [uspbpep.com]
- 6. fda.gov [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mastelf.com [mastelf.com]
- 14. 4.1. Repeatability, intermediate precision and reproducibility – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 15. scispace.com [scispace.com]
A Senior Application Scientist's Guide to Alcohol Dehydrogenases for Stereoselective Ketone Reduction
For researchers, medicinal chemists, and professionals in drug development, the synthesis of enantiomerically pure chiral alcohols is a cornerstone of creating effective and safe therapeutics. Nature's catalysts, enzymes, offer an elegant and powerful solution. Among these, alcohol dehydrogenases (ADHs), also known as ketoreductases (KREDs), have emerged as indispensable tools for the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols.[1][2]
This guide provides a comparative analysis of various ADHs, offering insights into their selection and application. We will delve into the mechanistic underpinnings of their stereoselectivity, compare their performance with experimental data, and provide detailed protocols to empower you to harness these remarkable biocatalysts in your own work.
The "Why": Stereoselectivity and the Prelog Rule
The therapeutic efficacy of many drugs is intrinsically linked to their stereochemistry. The precise three-dimensional arrangement of atoms can dictate the difference between a potent therapeutic and an inactive or even harmful compound. ADHs are masters of stereocontrol, facilitating the transfer of a hydride ion from a nicotinamide cofactor (NADH or NADPH) to one specific face of a prochiral ketone.[3]
This selectivity is governed by the enzyme's active site architecture. The widely accepted Prelog's rule provides a useful model for predicting the stereochemical outcome. It describes how the ketone orients itself within the active site, based on the relative sizes of the two substituents attached to the carbonyl carbon. An ADH following Prelog's rule will deliver the hydride to the Re-face of the carbonyl, yielding the corresponding (S)-alcohol. Conversely, an anti-Prelog ADH delivers the hydride to the Si-face, producing the (R)-alcohol.[4] The availability of both Prelog and anti-Prelog enzymes is a significant advantage, as it allows for the synthesis of either enantiomer of a target alcohol, often with exceptional enantiomeric excess (e.e.).[5][6]
A Comparative Look at Key Alcohol Dehydrogenases
The selection of the right ADH is critical and depends on the specific ketone substrate, desired stereoisomer, and process conditions. Below is a comparison of several well-characterized ADHs from different microbial sources.
| Enzyme | Source Organism | Stereoselectivity | Optimal pH (Reduction) | Optimal Temp. (°C) | Substrate Scope Highlights |
| ADH-A | Rhodococcus ruber | (R)-selective (anti-Prelog) | ~6.5[7][8] | 30-50[7][8] | Broad range of aromatic, linear, and cyclic ketones; tolerates high concentrations of organic solvents.[9][10] |
| LbADH | Lactobacillus brevis | (R)-selective (anti-Prelog) | Not specified | Not specified | Wide scope for alkyl and aryl ketones; robust and widely used.[6][10] |
| YADH | Saccharomyces cerevisiae (Baker's Yeast) | (S)-selective (Prelog) | ~8.5[11] | ~25[11] | Primarily small aliphatic ketones and aldehydes; limited stability can be a drawback.[5][12] |
| HLADH | Horse Liver | (S)-selective (Prelog) | ~7.0[13] | Not specified | Broad substrate range, including cyclic ketones and steroids, but can have lower enantioselectivity for some substrates.[14] |
| TeSADH | Thermoanaerobacter pseudoethanolicus | (S)-selective (Prelog) | Not specified | Thermophilic | Narrower scope, preferring small aliphatic ketones.[12] |
This table is a summary of reported data; optimal conditions can vary with the specific substrate and reaction setup.
The Engine of Reduction: Cofactor Regeneration
A critical practical consideration for any ADH-catalyzed reduction is the stoichiometric requirement for the expensive nicotinamide cofactor (NADH or NADPH). To make the process economically viable, the oxidized cofactor (NAD⁺ or NADP⁺) must be continuously regenerated back to its reduced form.[3]
There are two primary, elegant strategies for achieving this:
a) Substrate-Coupled Regeneration: This is the simpler approach, requiring only the primary ADH. A cheap, sacrificial alcohol, typically isopropanol (IPA), is added to the reaction in large excess. The same ADH that reduces the target ketone also oxidizes the isopropanol to acetone, regenerating the NADPH/NADH in the process.[3][15] This method is particularly effective with enzymes like ADH-A from R. ruber, which are highly tolerant to isopropanol.[8][9]
b) Enzyme-Coupled Regeneration: This method uses a second enzyme-substrate pair to regenerate the cofactor. The most common systems are:
-
Glucose Dehydrogenase (GDH): GDH oxidizes glucose to gluconolactone, reducing NAD(P)⁺ to NAD(P)H. This is a very efficient system as the oxidation of glucose is practically irreversible.[16]
-
Formate Dehydrogenase (FDH): FDH oxidizes formate to carbon dioxide, again providing a strong thermodynamic driving force for the reduction of NAD⁺ to NADH.[17]
The choice between these systems depends on the specific ADH (some are not efficient at oxidizing isopropanol), substrate compatibility, and downstream processing considerations.
Below is a diagram illustrating the two main cofactor regeneration cycles.
Caption: Comparison of cofactor regeneration strategies for ADH-catalyzed ketone reduction.
Experimental Protocols: Putting Theory into Practice
Here, we provide detailed, step-by-step methodologies for performing a biocatalytic ketone reduction. We will use two representative examples: one utilizing a commercially available KRED kit with an isopropanol-coupled system, and a second using ADH-A from Rhodococcus ruber with whole cells.
Protocol 1: Screening with a Commercial KRED Kit (e.g., Codex® KRED Screening Kit)
Many companies offer screening kits containing a panel of diverse KREDs, which is an excellent starting point to identify a suitable enzyme for a novel substrate.[16] This protocol is based on a typical procedure for such a kit.
Rationale: This screening approach allows for the rapid parallel evaluation of multiple enzymes under standardized conditions to identify "hits" with high activity and stereoselectivity. The isopropanol-coupled regeneration system is used for its simplicity and compatibility with most engineered KREDs.[16]
Materials:
-
KRED Screening Kit (containing multiple lyophilized KREDs)
-
KRED Recycle Mix (typically contains buffer salts, NADP⁺, and Mg²⁺)
-
Ketone substrate
-
Isopropanol (IPA)
-
Deionized water
-
Reaction vials (e.g., 2 mL HPLC vials)
-
Magnetic stir plate and stir bars
Procedure:
-
Prepare Recycle Mix Solution: Reconstitute the dry KRED Recycle Mix by adding the specified volume of deionized water (e.g., add 33 mL water to 0.6 g of mix). This solution should be prepared fresh.[16]
-
Prepare Substrate Stock Solution: Dissolve your ketone substrate in isopropanol to a known concentration (e.g., 100 mg/mL or ~1 M). This helps solubilize hydrophobic ketones.
-
Aliquot Enzymes: Dispense the individual lyophilized KREDs from the kit into separate, labeled reaction vials.
-
Initiate the Reaction: a. To each vial containing a KRED, add the reconstituted Recycle Mix solution (e.g., 0.9 mL). Gently mix until the enzyme is fully dissolved. b. To start the reaction, add a small volume of the substrate-IPA stock solution to each vial (e.g., 0.1 mL). This will result in a final reaction volume of 1.0 mL with 10% v/v isopropanol.
-
Incubation: Seal the vials and place them on a stir plate at a controlled temperature (e.g., 25-30 °C). Let the reactions proceed for a set time, typically 16-24 hours for an initial screen.
-
Work-up and Analysis: a. Quench the reaction by adding an organic solvent suitable for extraction (e.g., 1 mL of ethyl acetate or methyl tert-butyl ether). b. Vortex thoroughly to extract the product and unreacted substrate. c. Centrifuge to separate the layers. d. Analyze the organic layer by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the percent conversion and the enantiomeric excess (% e.e.) of the alcohol product.
Protocol 2: Whole-Cell Reduction using E. coli expressing ADH-A from Rhodococcus ruber
Using whole recombinant cells can be cost-effective as it bypasses the need for enzyme purification. The cellular machinery can also assist in cofactor regeneration.
Rationale: ADH-A from R. ruber is an excellent (R)-selective enzyme that is highly stable in the presence of organic solvents, making it ideal for a substrate-coupled regeneration system with isopropanol.[7][8] Using lyophilized whole cells simplifies the setup and protects the enzyme.
Materials:
-
Lyophilized E. coli cells overexpressing ADH-A
-
Phosphate buffer (e.g., 100 mM, pH 6.5-7.0)
-
Ketone substrate (e.g., 2-octanone)
-
Isopropanol (IPA)
-
Reaction vessel (e.g., glass vial or flask)
-
Shaking incubator or stir plate
Procedure:
-
Prepare Reaction Medium: In a reaction vessel, combine the phosphate buffer and isopropanol. For ADH-A, a high concentration of IPA can be used (e.g., 50% v/v).
-
Add Biocatalyst: Add a specific amount of lyophilized E. coli/ADH-A cells to the reaction medium (e.g., 20 mg/mL).
-
Add Substrate: Add the ketone substrate to the desired final concentration (e.g., 50 mM).
-
Incubation: Seal the vessel and incubate at the optimal temperature (e.g., 30 °C) with vigorous shaking or stirring to ensure adequate mixing.
-
Monitor Reaction: Periodically take samples from the reaction mixture. Perform a work-up on the sample as described in Protocol 1 (step 6) and analyze by chiral GC or HPLC to monitor the reaction progress (conversion and % e.e.).
-
Final Work-up: Once the reaction has reached completion, extract the entire reaction mixture with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic phase (e.g., with anhydrous Na₂SO₄), filter, and remove the solvent under reduced pressure to isolate the crude product for further purification if necessary.
The workflow for a typical biocatalytic ketone reduction is summarized in the diagram below.
Caption: General experimental workflow for ADH-mediated ketone reduction.
Applications in Pharmaceutical Synthesis
The utility of ADHs is best illustrated by their successful application in the synthesis of key pharmaceutical intermediates.
-
(S)-3,5-Bistrifluoromethylphenyl ethanol: This crucial intermediate for NK-1 receptor antagonists was synthesized from the corresponding ketone using an ADH from Rhodococcus erythropolis. The process achieved excellent enantiomeric excess (>99.9%) and was scaled up to a pilot scale with high substrate concentrations (390 mM), demonstrating its industrial feasibility.[18]
-
(R)-Alcohols as Pharma Intermediates: The (R)-selective ADH-A from Rhodococcus ruber has been used to produce enantiopure (R)-alcohols that are valuable building blocks in pharmaceutical synthesis.[9]
-
(S)-4-Chloro-3-hydroxybutanoic acid methyl ester: This is a key chiral intermediate for the synthesis of HMG-CoA reductase inhibitors (statins). It can be produced by the reduction of the corresponding ketoester using cells of Geotrichum candidum.[18]
Conclusion and Future Outlook
Alcohol dehydrogenases are robust, selective, and environmentally friendly catalysts for the production of high-value chiral alcohols. The expanding toolbox of commercially available enzymes, including those with opposing stereoselectivities and enhanced stability, has made biocatalytic ketone reduction a first-line choice for synthetic chemists in both academia and industry.[19] By understanding the principles of stereoselectivity, cofactor regeneration, and reaction optimization, researchers can effectively implement this powerful technology to accelerate the development of novel therapeutics. The continued exploration of microbial diversity and the application of protein engineering will undoubtedly yield new ADHs with even broader substrate scopes and improved process performance, further solidifying their role in modern green chemistry.
References
-
Hummel, W. (1997). New alcohol dehydrogenases for the synthesis of chiral compounds. Advances in Biochemical Engineering/Biotechnology, 58, 145-184. [Link]
-
Moody, T. S., & Lye, G. J. (2014). Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli. Organic Process Research & Development, 18(9), 1115-1123. [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules, 13(8), 1848-1894. [Link]
-
Kroutil, W., et al. (2007). Enzymatic Reduction of Ketones in “Micro-aqueous” Media Catalyzed by ADH-A from Rhodococcus ruber. Organic Letters, 9(8), 1593-1596. [Link]
-
Kroutil, W., et al. (2004). Purification and characterization of a chemotolerant alcohol dehydrogenase applicable to coupled redox reactions. Biotechnology and Bioengineering, 86(6), 635-642. [Link]
-
de Gonzalo, G., et al. (2020). Examples of chiral alcohols that were obtained in alcohol dehydrogenase (ADH)-biocatalyzed processes in the presence of DES. ResearchGate. [Link]
-
Kroutil, W., et al. (2004). Purification and Characterization of a Chemotolerant Alcohol Dehydrogenase Applicable to Coupled Redox Reactions. ResearchGate. [Link]
-
Biocatalysis Group. (n.d.). Alcohol dehydrogenases (ADH)/Ketone reductases (KRED). WordPress. [Link]
-
Roldán, A., et al. (2019). Recent Advances in Cofactor Regeneration Systems Applied to Biocatalyzed Oxidative Processes. SciSpace. [Link]
-
Li, Z., et al. (2020). Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system. Microbial Biotechnology, 14(2), 444-455. [Link]
-
Wang, Y., et al. (2022). Cascade chiral amine synthesis catalyzed by site-specifically co-immobilized alcohol and amine dehydrogenases. Catalysis Science & Technology, 12(13), 4156-4165. [Link]
-
Ni, Y., & Xu, J.-H. (2012). Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Biotechnology Advances, 30(6), 1279-1288. [Link]
-
Reaxa. (n.d.). Ketone Reduction. WordPress. [Link]
-
Kroutil, W., et al. (2007). Enzymatic Reduction of Ketones in “Micro-aqueous” Media Catalyzed by ADH-A from Rhodococcus ruber. ResearchGate. [Link]
-
Matsuda, T., et al. (2020). Alcohol dehydrogenases-catalyzed asymmetric reduction of a ketone to its corresponding alcohol by Prelog's and anti-Prelog's ADHs. ResearchGate. [Link]
-
Wu, S., et al. (2023). Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals. World Journal of Microbiology and Biotechnology, 39(8), 213. [Link]
-
Musa, M. M., & Phillips, R. S. (2015). Controlling Substrate Specificity and Stereospecificity of Alcohol Dehydrogenases. ResearchGate. [Link]
-
Stancl, M., et al. (2021). Recombinant Enzymatic Redox Systems for Preparation of Aroma Compounds by Biotransformation. International Journal of Molecular Sciences, 22(13), 6755. [Link]
-
Gotor-Fernández, V., et al. (2018). Expanding the Scope of Alcohol Dehydrogenases towards Bulkier Substrates: Stereo- and Enantiopreference for α,α-Dihalogenated Ketones. ResearchGate. [Link]
-
Liang, J., et al. (2009). Highly Enantioselective Reduction of a Small Heterocyclic Ketone: Biocatalytic Reduction of Tetrahydrothiophene-3-one to the Corresponding (R)-Alcohol. Organic Process Research & Development, 14(1), 179-182. [Link]
-
Okoye, C. O., et al. (2024). Estimation of the kinetic parameters (Km & Vmax) and the optimization of yeast alcohol dehydrogenase (ADH) assay. International Journal of Science and Research Archive, 11(1), 384-392. [Link]
-
Kroutil, W., & Faber, K. (2014). Asymmetric Biocatalytic Reduction of Ketones. ResearchGate. [Link]
-
Zhu, D., & Hua, L. (2010). Enantiomeric excess values and absolute configurations of the reduction product alcohols of para-substituted acetophenones catalyzed by SSCR and its Q245 mutants. ResearchGate. [Link]
-
Schmidt, S., et al. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Applied Microbiology and Biotechnology, 99(10), 4279-4291. [Link]
-
El-Ghezze, N., et al. (2008). Enzymatic Reduction of Ketones to Optically Active Secondary Alcohols. Journal of Physical Science, 19(2), 75-82. [Link]
-
Ni, Y., & Xu, J.-H. (2012). Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols. Biotechnology Advances, 30(6), 1279-88. [Link]
-
Quaglia, D., et al. (2012). Horse liver alcohol dehydrogenase: new perspectives for an old enzyme. Molecular Biotechnology, 52(3), 244-50. [Link]
-
de Gonzalo, G. (2017). Modern Biocatalytic Ketone Reduction. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction. organic-chemistry.org. [Link]
-
de Gonzalo, G., & Lavandera, I. (2020). Biocatalyzed Redox Processes Employing Green Reaction Media. Molecules, 25(22), 5437. [Link]
-
Cederlund, E., et al. (1993). Substrate specificity of alcohol dehydrogenases. Advances in Experimental Medicine and Biology, 328, 391-400. [Link]
-
Basen, M., et al. (2021). Alcohol dehydrogenases AdhE and AdhB with broad substrate ranges are important enzymes for organic acid reduction in Thermoanaerobacter sp. strain X514. Biotechnology for Biofuels, 14(1), 189. [Link]
-
Zhao, Z., et al. (2019). Characterization of the substrate scope of an alcohol dehydrogenase commonly used as methanol dehydrogenase. Bioorganic & Medicinal Chemistry Letters, 29(12), 1446-1449. [Link]
-
Kempner, E. S., & Miller, J. H. (1985). Yeast and horse liver alcohol dehydrogenases: potential problems in target size analysis and evidence for a monomer active unit. Biochemistry, 24(16), 4274-9. [Link]
-
Musa, M. M., et al. (2017). Alcohol Dehydrogenases with anti-Prelog Stereopreference in Synthesis of Enantiopure Alcohols. ACS Catalysis, 7(12), 8248-8265. [Link]
-
Theorell, H. (1975). Mammalian liver alcohol dehydrogenases. Experientia, 31(8), 865-75. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Biocatalytic ketone reduction: a green and efficient access to enantiopure alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Alcohol dehydrogenases (ADH)/Ketone reductases (KRED) - Wordpress [reagents.acsgcipr.org]
- 4. researchgate.net [researchgate.net]
- 5. New alcohol dehydrogenases for the synthesis of chiral compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alcohol Dehydrogenases with anti‐Prelog Stereopreference in Synthesis of Enantiopure Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Purification and characterization of a chemotolerant alcohol dehydrogenase applicable to coupled redox reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ijsra.net [ijsra.net]
- 12. researchgate.net [researchgate.net]
- 13. Horse liver alcohol dehydrogenase: new perspectives for an old enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mammalian liver alcohol dehydrogenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 17. Green and scalable synthesis of chiral aromatic alcohols through an efficient biocatalytic system - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assessing the Robustness of Chiral Separation Methods
In the realm of pharmaceutical development, the stereoisomeric composition of a drug is not a trivial detail; it is a critical quality attribute that dictates efficacy and safety. Consequently, the analytical methods used to monitor this composition must be rigorously validated to ensure they are fit for purpose. Among the battery of validation tests, the assessment of robustness stands as a key indicator of a method's reliability in real-world laboratory environments. This guide provides an in-depth, experience-driven approach to designing and executing a robust—and defensible—robustness study for a chiral HPLC separation method.
The Philosophy of Robustness: Beyond a Checklist
Before delving into protocols, we must understand the causality behind robustness testing. A robustness study is not merely about fulfilling a regulatory checkbox; it is a deliberate stress test designed to probe the method's operational limits. The International Council for Harmonisation (ICH) guideline Q2(R2) defines robustness as a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[1] This provides an indication of its reliability during normal usage. The newer ICH Q14 guideline on Analytical Procedure Development further contextualizes this by encouraging a more systematic, risk-based approach to method development, where robustness is built-in by design rather than simply tested at the end.[2][3][4]
Our goal is to identify the "cliffs"—the parameter boundaries beyond which the method's performance, particularly the critical resolution of enantiomers, rapidly deteriorates. By understanding these boundaries, we establish operational controls and system suitability criteria that guarantee the method's performance.
Workflow for a Chiral Method Robustness Assessment
The overall process follows a logical sequence from planning to final assessment. This workflow ensures a systematic and comprehensive evaluation.
Caption: A systematic workflow for conducting a robustness study.
Designing the Study: Design of Experiments (DoE) as the Gold Standard
While the traditional One-Factor-at-a-Time (OFAT) approach is simple to execute, it is scientifically flawed as it fails to capture interactions between parameters.[5] For instance, the effect of temperature on resolution might be different at varying mobile phase compositions—an interaction OFAT would miss.[5] A Design of Experiments (DoE) approach, such as a fractional or full factorial design, is vastly superior as it allows for the simultaneous evaluation of multiple parameters and their interactions with fewer experimental runs.[6][7]
For a typical chiral HPLC method, the critical method parameters (CMPs) that demand investigation include:
-
Mobile Phase Composition: Percentage of organic modifier(s) and additive concentration.
-
Column Temperature.
-
Mobile Phase Flow Rate.
-
pH of the aqueous component/buffer.
Table 1: Example of a Factorial Design for a Robustness Study
This table outlines a 2-level, 4-factor experimental design. The nominal condition is the center point, with variations representing the upper (+) and lower (-) levels.
| Run | Mobile Phase Organic (%) | Temperature (°C) | Flow Rate (mL/min) | Additive Conc. (%) |
| Nominal | 40 | 30 | 1.0 | 0.1 |
| 1 | 38 (-) | 28 (-) | 0.9 (-) | 0.09 (-) |
| 2 | 42 (+) | 28 (-) | 0.9 (-) | 0.11 (+) |
| 3 | 38 (-) | 32 (+) | 0.9 (-) | 0.11 (+) |
| 4 | 42 (+) | 32 (+) | 0.9 (-) | 0.09 (-) |
| 5 | 38 (-) | 28 (-) | 1.1 (+) | 0.11 (+) |
| 6 | 42 (+) | 28 (-) | 1.1 (+) | 0.09 (-) |
| 7 | 38 (-) | 32 (+) | 1.1 (+) | 0.09 (-) |
| 8 | 42 (+) | 32 (+) | 1.1 (+) | 0.11 (+) |
| ...additional runs for the full design... |
Experimental Protocols & Mechanistic Insights
Here, we detail the "how" and, more importantly, the "why" for testing each critical parameter. The system suitability solution (typically a racemic mixture at a relevant concentration) is analyzed in each experimental run.
Protocol 1: Assessing Mobile Phase Composition
Causality: The mobile phase composition is arguably the most influential factor in polysaccharide-based chiral separations. The type and concentration of the organic modifier (e.g., ethanol, isopropanol) and additives (e.g., diethylamine, formic acid) directly mediate the interactions between the analyte and the chiral stationary phase (CSP).[8][9] Small changes can alter the steric environment within the CSP's chiral grooves, dramatically affecting enantioselectivity (α) and resolution (Rs).[10][11] In some cases, altering the mobile phase can even reverse the enantiomeric elution order.[10]
Step-by-Step Methodology:
-
Define Variation: Based on the nominal method (e.g., 80:20 Hexane:Ethanol), prepare mobile phases with deliberately altered compositions (e.g., 78:22 and 82:18).
-
Equilibration: For each new mobile phase composition, ensure the column is thoroughly equilibrated. This is critical for reproducibility and may require 20-30 column volumes.
-
System Suitability: Inject the system suitability solution (n=3) and verify baseline performance.
-
Analysis: Analyze the sample under the modified conditions.
-
Data Evaluation: Record retention times, peak areas, tailing factors, and, most critically, the resolution (Rs) between the enantiomers.
Protocol 2: Assessing Column Temperature
Causality: Temperature influences the thermodynamics of the separation.[12][13] An increase in temperature typically decreases retention time and can improve peak efficiency by reducing mobile phase viscosity and increasing mass transfer kinetics.[14] However, its effect on enantioselectivity is unpredictable. For some separations (enthalpy-controlled), increasing temperature decreases resolution. For others (entropy-controlled), the opposite may be true. In rare but significant cases, a change in temperature can alter the conformation of the CSP or the analyte, leading to a reversal of the elution order.[10][15]
Step-by-Step Methodology:
-
Define Variation: Set the column thermostat to temperatures above and below the nominal value (e.g., nominal 30°C; test at 25°C and 35°C).
-
Equilibration: Allow the column and mobile phase to reach thermal equilibrium at each new temperature setting (typically 30-60 minutes).
-
Analysis: Inject the system suitability solution (n≥3) at each temperature.
-
Data Evaluation: Evaluate the impact on retention time, resolution, and peak shape. Calculate thermodynamic parameters (van't Hoff plot) for a deeper mechanistic understanding if significant changes are observed.
Protocol 3: Assessing Mobile Phase Flow Rate
Causality: Flow rate directly impacts analysis time, efficiency (plate count), and resolution. While increasing the flow rate shortens run times, it can lead to peak broadening and a loss of resolution, especially for chiral separations which may have slower mass transfer kinetics compared to achiral methods.[16][17] Conversely, decreasing the flow rate can sometimes improve resolution at the cost of longer analysis times and potentially broader peaks due to longitudinal diffusion.[18][19] The relationship is described by the van Deemter equation.
Step-by-Step Methodology:
-
Define Variation: Adjust the pump flow rate by a typical margin of ±10% of the nominal value (e.g., nominal 1.0 mL/min; test at 0.9 mL/min and 1.1 mL/min).
-
Analysis: After allowing the system pressure to stabilize at the new flow rate, inject the system suitability solution (n≥3).
-
Data Evaluation: Monitor changes in retention times, resolution, and column backpressure. Ensure the pressure remains within the operational limits of the HPLC system and the column.
Data Interpretation and Acceptance Criteria
A method is deemed robust if the system suitability criteria are met across all tested parameter variations. The analysis focuses on the effect of each parameter on the critical responses.
Key Performance Indicators to Evaluate:
-
Resolution (Rs): This is the most critical response for a chiral separation. The acceptance criterion is almost always Rs ≥ 2.0 to ensure baseline separation.
-
Retention Time (tR): The percent relative standard deviation (%RSD) of the main peak's retention time across all conditions should be evaluated.
-
Peak Tailing Factor (Tf): Should remain within the specified range (e.g., 0.8 - 1.5).
-
Quantitative Results: For assays, the calculated amount of the undesired enantiomer should not be significantly affected.
Table 2: Example of Robustness Study Results and Acceptance Criteria
| Parameter Varied | Level | Resolution (Rs) | Tailing Factor (Tf) | % Change in Area | Result |
| Nominal | - | 3.1 | 1.1 | N/A | Pass |
| Flow Rate | +10% | 2.8 | 1.2 | -0.5% | Pass |
| -10% | 3.4 | 1.1 | +0.8% | Pass | |
| Temperature | +5°C | 2.5 | 1.1 | -0.2% | Pass |
| -5°C | 3.6 | 1.2 | +0.4% | Pass | |
| Organic % | +2% | 1.5 | 1.4 | -1.1% | Fail |
| -2% | 4.0 | 1.0 | +1.5% | Pass | |
| Acceptance Criteria | Rs ≥ 2.0 | 0.8 ≤ Tf ≤ 1.5 | ≤ 2.0% |
In the example above, the method is not robust with respect to the percentage of organic modifier, as a +2% change causes the resolution to drop below the critical threshold of 2.0. This finding would necessitate tightening the method's specification for mobile phase preparation or re-optimizing the method to find a more robust operational point.
Conclusion: Building Confidence in Your Chiral Method
Assessing the robustness of a chiral separation method is a foundational element of analytical procedure validation. It provides the documented evidence that the method is reliable and transferable between instruments, laboratories, and analysts. By moving beyond a simple checklist and adopting a systematic, mechanistically-driven approach using tools like Design of Experiments, scientists can build a deep understanding of their method's operational boundaries. This not only ensures regulatory compliance but also instills confidence in the quality and integrity of the data generated for critical drug development decisions.
References
- Title: The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases Source: Journal of Chromatography A URL
-
Title: Temperature Effect on Enantiomeric Separation of Diacylglycerol Derivatives by HPLC on Various Chiral Columns Source: Journal of Chromatographic Science, Oxford Academic URL: [Link]
- Title: System Suitability and Validation for Chiral Purity Assays of Drug Substances Source: Pharmaceutical Technology URL
- Title: Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography Source: Journal of Chromatographic Science URL
-
Title: Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography Source: Separation Science and Technology, Taylor & Francis Online URL: [Link]
-
Title: Playing with Selectivity for Optimal Chiral Separation Source: LCGC International URL: [Link]
-
Title: The effect of mobile phase composition on the chiral separation of compounds Source: ResearchGate URL: [Link]
-
Title: Method Validation and Robustness Source: LCGC International URL: [Link]
-
Title: ICH Q14 Analytical Procedure Development Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods Source: PubMed Central, National Institutes of Health URL: [Link]
-
Title: Method Validation and Improvement in Robustness of Chiral Analytical LC Methods - Part 4 of 4 Source: YouTube URL: [Link]
-
Title: Impact of the nature and composition of the mobile phase on the mass transfer mechanism in chiral reversed phase liquid chromatography Source: PubMed, National Institutes of Health URL: [Link]
- Title: System Suitability And Validation For Chiral Purity Assays Of Drug Substances Source: Pharmaceutical Online URL
-
Title: Reverse-Phase Chromatography: Columns & Mobile Phases Guide Source: Daicel Chiral Technologies URL: [Link]
-
Title: Influence of mobile phase composition on chiral discrimination of model compound obtained on Chiralpak AD Column Source: ResearchGate URL: [Link]
-
Title: Using Quality by Design to Develop Robust Chromatographic Methods Source: Pharmaceutical Technology URL: [Link]
-
Title: What are the factors affecting the flow rate of column chromatography? Source: Quora URL: [Link]
-
Title: Robustness evaluation of the chromatographic method for the quantitation of lumefantrine using Youden's test Source: SciELO URL: [Link]
-
Title: Effect of Flow Rate on Elution Pattern Source: Shodex HPLC Columns URL: [Link]
-
Title: Robustness Tests Source: LCGC International URL: [Link]
-
Title: An overview of experimental designs in HPLC method development and validation Source: Molnar Institute URL: [Link]
-
Title: How Does Flow Rate Affect Chromatography? Source: YouTube URL: [Link]
-
Title: ICH Q2(R2) Validation of Analytical Procedures Source: U.S. Food and Drug Administration (FDA) URL: [Link]
-
Title: How To Perform Robustness In Analytical Method Validation Source: PharmaGuru URL: [Link]
-
Title: How does flow rate impact flash chromatography results? Source: Biotage URL: [Link]
-
Title: Robustness in Analytical Methods Outlined Source: Pharmaceutical Technology URL: [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. fda.gov [fda.gov]
- 3. New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. database.ich.org [database.ich.org]
- 5. youtube.com [youtube.com]
- 6. pharmtech.com [pharmtech.com]
- 7. molnar-institute.com [molnar-institute.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Impact of the nature and composition of the mobile phase on the mass transfer mechanism in chiral reversed phase liquid chromatography. Application to the minimization of the solvent cost in chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. tandfonline.com [tandfonline.com]
- 15. academic.oup.com [academic.oup.com]
- 16. quora.com [quora.com]
- 17. biotage.com [biotage.com]
- 18. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 19. shodexhplc.com [shodexhplc.com]
A Comparative Guide to the Synthetic Routes of Enantiopure 1-Arylethanols
Enantiomerically pure 1-arylethanols are crucial building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals. Their defined stereochemistry is often paramount to their biological activity and efficacy. This guide provides an in-depth comparison of the most prevalent synthetic strategies to access these valuable compounds, offering insights into the underlying principles, practical considerations, and experimental data to aid researchers in selecting the optimal route for their specific needs.
Asymmetric Reduction of Prochiral Ketones
The most direct and widely employed approach to enantiopure 1-arylethanols is the asymmetric reduction of the corresponding prochiral aryl ketones. This strategy leverages chiral catalysts or reagents to stereoselectively deliver a hydride to one of the two enantiotopic faces of the carbonyl group.
Catalytic Asymmetric Hydrogenation: The Noyori Pathway
The Noyori asymmetric hydrogenation stands as a pinnacle of enantioselective catalysis.[1][2] It typically employs ruthenium catalysts bearing chiral phosphine ligands, such as BINAP, to achieve high enantioselectivities and yields.[1][3] The reaction proceeds via a metal-ligand bifunctional mechanism where both the metal center and the ligand participate in the catalytic cycle.[4]
Mechanism of Noyori Asymmetric Hydrogenation:
The catalytic cycle begins with the activation of the Ru-BINAP precatalyst by hydrogen.[1] The ketone substrate then coordinates to the chiral catalyst, and the hydride is transferred from the metal to the carbonyl carbon via a six-membered transition state.[3] The resulting chiral alcohol dissociates, regenerating the active catalyst for the next cycle.[1]
Caption: Simplified mechanism of Noyori asymmetric hydrogenation.
Experimental Protocol: Asymmetric Hydrogenation of Acetophenone [1]
A solution of acetophenone (1.0 eq) and RuCl2[(R)-BINAP] (0.001 eq) in ethanol is placed in a high-pressure reactor. The reactor is purged with nitrogen and then pressurized with hydrogen gas (e.g., 1100 psi). The reaction is stirred at a specific temperature (e.g., 30 °C) for a designated time (e.g., 6 days). After releasing the pressure, the solvent is removed under reduced pressure, and the product, (R)-1-phenylethanol, is purified by distillation.[1]
Stoichiometric and Catalytic Hydride Reductions: The CBS Reduction
The Corey-Bakshi-Shibata (CBS) reduction is another powerful method for the enantioselective reduction of ketones.[5][6] This reaction utilizes a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like proline, in the presence of a stoichiometric borane source (e.g., BH3·THF).[5][7][8]
Mechanism of CBS Reduction:
The reaction is initiated by the coordination of borane to the nitrogen atom of the oxazaborolidine catalyst.[6] This enhances the Lewis acidity of the endocyclic boron atom, which then coordinates to the ketone's carbonyl oxygen.[6] This coordination orients the ketone in a sterically defined manner, allowing for the facial-selective transfer of a hydride from the borane-amine complex to the carbonyl carbon via a six-membered transition state.[6]
Caption: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Experimental Protocol: CBS Reduction of Acetophenone [9]
To a solution of the chiral oxazaborolidinone catalyst (e.g., derived from an L-amino acid) in an anhydrous solvent like THF under an inert atmosphere, borane solution (e.g., BH3·SMe2) is added at a low temperature (e.g., 0 °C). Acetophenone is then added dropwise. The reaction is stirred for a specified time until completion, as monitored by TLC. The reaction is then quenched, typically with methanol, followed by an acidic workup to yield the enantiopure 1-phenylethanol.
Enzymatic Kinetic Resolution
Enzymatic kinetic resolution offers a green and highly selective alternative for obtaining enantiopure 1-arylethanols. This method utilizes enzymes, most commonly lipases, to selectively acylate one enantiomer of a racemic 1-arylethanol, leaving the other enantiomer unreacted and thus resolved.[10][11]
Principle of Kinetic Resolution:
In a kinetic resolution, the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. For lipase-catalyzed resolution of 1-arylethanols, the enzyme selectively recognizes and catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) at a much faster rate than the other.[12] This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched S-alcohol. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.[12]
Caption: Principle of lipase-catalyzed kinetic resolution of 1-arylethanols.
Experimental Protocol: Lipase-Catalyzed Resolution of rac-1-Phenylethanol [10][13]
Racemic 1-phenylethanol, an acyl donor (e.g., vinyl acetate), and a lipase (e.g., Novozym 435, an immobilized Candida antarctica lipase B) are combined in a suitable organic solvent (e.g., n-hexane or cyclohexane).[10][13] The mixture is stirred at a controlled temperature (e.g., 40-42 °C) for a specific duration (e.g., 75 minutes).[10] The reaction progress and enantiomeric excess (ee) are monitored by chiral HPLC. Once the desired conversion (ideally close to 50%) and ee are achieved, the enzyme is filtered off, and the solvent is evaporated. The resulting mixture of the acetylated (R)-enantiomer and the unreacted (S)-enantiomer can then be separated by chromatography.
Chiral Pool Synthesis
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, terpenes, and carbohydrates.[14][15] In chiral pool synthesis, these natural molecules are used as starting materials and are chemically transformed into the desired target molecule, in this case, an enantiopure 1-arylethanol. This approach is particularly advantageous when the target molecule shares a significant portion of its stereochemical framework with the starting material from the chiral pool.[16]
For the synthesis of 1-arylethanols, a suitable chiral precursor would possess a stereocenter that can be elaborated to the desired alcohol functionality. For instance, enantiopure epoxides or α-hydroxy acids can serve as starting points.
Experimental Protocol: Example from a Chiral Precursor (Conceptual)
An enantiopure starting material from the chiral pool, for example, (R)-styrene oxide, can be subjected to a regioselective ring-opening reaction with a suitable nucleophile. Subsequent functional group manipulations can then lead to the desired 1-arylethanol, preserving the initial stereochemistry.
Enantioselective Addition of Organometallic Reagents to Aldehydes
This method involves the addition of an organometallic reagent (e.g., organozinc or Grignard reagent) to a prochiral aldehyde in the presence of a chiral ligand or catalyst.[17][18] The chiral mediator controls the facial selectivity of the nucleophilic attack on the carbonyl carbon, leading to the formation of one enantiomer of the secondary alcohol in excess.[19]
Mechanism of Chiral Ligand-Mediated Addition:
The chiral ligand coordinates to the metal center of the organometallic reagent, forming a chiral complex.[19] This complex then delivers the organic nucleophile to one of the two enantiotopic faces of the aldehyde carbonyl. The stereochemical outcome is determined by the specific geometry of the transition state, which is influenced by the structure of the chiral ligand.
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
In a typical procedure, a chiral amino alcohol ligand is dissolved in an anhydrous solvent. To this solution, the organometallic reagent (e.g., diethylzinc) is added at a low temperature. The aldehyde (e.g., benzaldehyde) is then added, and the reaction is stirred until completion. A workup procedure is then followed to isolate the enantiomerically enriched 1-phenylpropan-1-ol.
Comparison of Synthetic Routes
| Method | Principle | Advantages | Disadvantages | Typical ee% | Typical Yield% |
| Noyori Asymmetric Hydrogenation | Catalytic asymmetric reduction of ketones with H2. | High atom economy, high yields, excellent enantioselectivity, broad substrate scope.[1] | Requires high-pressure equipment, expensive catalysts. | >95%[1] | >90%[1] |
| CBS Reduction | Catalytic or stoichiometric asymmetric reduction of ketones with boranes. | High enantioselectivity, predictable stereochemistry, mild reaction conditions.[7][8] | Stoichiometric use of borane reagents, requires anhydrous conditions.[6] | >95%[7] | High |
| Enzymatic Kinetic Resolution | Selective enzymatic acylation of one enantiomer of a racemic alcohol. | High enantioselectivity, mild and environmentally friendly conditions, commercially available enzymes.[10] | Maximum theoretical yield of 50% for the desired enantiomer, requires separation of product and unreacted substrate.[12] | >99% (for the unreacted enantiomer)[10] | ~50% (for the unreacted enantiomer)[12] |
| Chiral Pool Synthesis | Utilization of naturally occurring enantiopure starting materials. | Access to complex stereochemical architectures, predictable absolute configuration.[14] | Limited by the availability of suitable chiral starting materials, often requires multi-step syntheses.[15] | High (depends on the starting material) | Variable |
| Enantioselective Organometallic Addition | Chiral ligand-controlled addition of organometallics to aldehydes. | Forms C-C bonds, modular approach.[17] | Can be sensitive to air and moisture, may require cryogenic temperatures. | Variable (can be >90%)[20] | Variable |
Conclusion
The choice of synthetic route to an enantiopure 1-arylethanol depends on several factors, including the desired scale of the reaction, the availability of starting materials and catalysts, and the specific requirements for enantiopurity and yield. For high-throughput and large-scale synthesis with excellent enantioselectivity, Noyori asymmetric hydrogenation and CBS reduction are often the methods of choice. Enzymatic kinetic resolution provides a green and highly selective alternative, particularly when high enantiomeric excess is the primary goal and a 50% theoretical yield is acceptable. Chiral pool synthesis is a powerful strategy when a suitable natural precursor is readily available. Finally, the enantioselective addition of organometallic reagents offers a versatile method for constructing the C-C bond and the chiral center simultaneously. A thorough evaluation of these methodologies will enable researchers to select the most efficient and practical approach for their synthetic endeavors.
References
-
Corey, E. J., Bakshi, R. K., & Shibata, S. (1987). Highly enantioselective borane reduction of ketones catalyzed by chiral oxazaborolidines. Mechanism and synthetic applications. Journal of the American Chemical Society, 109(25), 7925–7926. [Link]
-
Kappe, C. O., & Stadler, A. (2005). Kinetic Resolution of rac-1-Phenylethanol with Immobilized Lipases: A Critical Comparison of Microwave and Conventional Heating Protocols. The Journal of Organic Chemistry, 70(23), 9377-9383.* [Link]
-
Noyori, R. (n.d.). Noyori Asymmetric Hydrogenation. NROChemistry. Retrieved from [Link]
-
NROChemistry. (n.d.). Corey-Bakshi-Shibata Reduction: Mechanism & Examples. Retrieved from [Link]
- de Vries, J. G., & Elsevier, C. J. (Eds.). (2007).
-
Grokipedia. (n.d.). CBS catalyst. Retrieved from [Link]
-
Poppe, L., & Novák, L. (2013). Neat Lipase-Catalyzed Kinetic Resolution of Racemic 1-Phenylethanol and a Straightforward Modelling of the Reaction. Periodica Polytechnica Chemical Engineering, 57(1-2), 29-35.* [Link]
-
Gotor-Fernández, V., Busto, E., & Gotor, V. (2006). The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology. Enzyme and Microbial Technology, 39(4), 767-773.* [Link]
-
de Souza, R. O. M. A., et al. (2014). Lipase-Mediated Dynamic Kinetic Resolution of 1-Phenylethanol Using Niobium Salts as Racemization Agents. Journal of the Brazilian Chemical Society, 25(10), 1883-1889.* [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
-
Ohta, H., et al. (1995). Optical resolution of 1-arylethanols with a condensed aromatic ring by lipase from Pseudomonas aeruginosa. Bioscience, Biotechnology, and Biochemistry, 59(11), 2178-2180.* [Link]
-
Ueji, S., et al. (1997). Optical resolution of 1-arylethanols using transesterification catalyzed by lipases. Enantiomer, 2(3-4), 261-266.* [Link]
-
Huang, S., Wang, B., Shan, Z., & Zhao, D. (2000). Asymmetric Reduction of Acetophenone with Borane Catalyzed by Chiral Oxazaborolidinones Derived from L-α-Amino Acids. Synthetic Communications, 30(13), 2423-2429.* [Link]
-
Schöfer, S. H., Kaftzik, N., Wasserscheid, P., & Kragl, U. (2001). Enzyme catalysis in ionic liquids: lipase catalysed kinetic resolution of 1-phenylethanol with improved enantioselectivity. Chemical Communications, (5), 425-426. [Link]
-
Khan, I., et al. (2023). Stereoselective Bioreduction of Acetophenone to (R)-1-Phenylethanol by Bacillus thuringiensis. Current Organic Synthesis, 20(1), 1-8.* [Link]
-
NROChemistry. (2022, April 23). Noyori Hydrogenation [Video]. YouTube. [Link]
-
Li, H., et al. (2016). Asymmetric reduction of acetophenone into R-(+)-1-phenylethanol by endophytic fungus Neofusicoccum parvum BYEF07 isolated from Illicium verum. Biochemical and Biophysical Research Communications, 473(4), 874-878.* [Link]
-
Wikipedia. (2023, December 2). Asymmetric hydrogenation. In Wikipedia. [Link]
-
Friestad, G. K. (2020, March 26). Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry. Morressier. [Link]
-
Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group. Retrieved from [Link]
-
García-García, P., et al. (2019). Catalytic Enantioselective Addition of Organozirconium Reagents to Aldehydes. Molecules, 24(15), 2736.* [Link]
-
Janeczko, T., et al. (2015). Reduction of acetophenone ( 1 ) to ( R )-1-phenylethan-1-ol [( R )- 2 ]... [Image]. ResearchGate. [Link]
-
Wikipedia. (2023, November 28). Chiral pool. In Wikipedia. [Link]
-
Noyori, R., & Kitamura, M. (1991). Enantioselective Addition of Organometallic Reagents To Carbonyl Compounds. Angewandte Chemie International Edition in English, 30(1), 49-69. [Link]
-
Skwierawska, A., et al. (2021). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. Molecules, 26(11), 3348.* [Link]
-
Wang, D., et al. (2023). Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation. Journal of the American Chemical Society, 145(34), 18746-18753.* [Link]
-
García-García, P., et al. (2021). Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. Catalysts, 11(8), 889.* [Link]
-
Unnamed author. (n.d.). DYNAMIC STEREOCHEMISTRY (DCE) SEM VI: BCHEM 0606. [Link]
-
Wang, D., et al. (2023). Simplified Modular Access to Enantiopure 1,2-Aminoalcohols via Ni-Electrocatalytic Decarboxylative Arylation. Journal of the American Chemical Society, 145(34), 18746–18753. [Link]
-
Englebienne, P., Schulz, H., & Nudelman, N. (2000). Enantioselective Addition of Grignard Reagents to Aldehydes. Molecules, 5(1), 598-601.* [Link]
-
Soderberg, T. (n.d.). Chapter 45 — Asymmetric synthesis. [Link]
-
Organic Chemistry. (2025, July 30). A short Chiral Pool Synthesis - Insights in Advanced Organic Chemistry 26 [Video]. YouTube. [Link]
-
Acharya, S. S., & Parida, B. B. (2024). Synthetic routes to access dicarbonylated aryls and heteroaryls. Organic & Biomolecular Chemistry, 22(41), 8209-8248.* [Link]
-
Thomson, R. J. (2018). Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products. Accounts of Chemical Research, 51(8), 1855-1867.* [Link]
-
Myers, A. G., & Brubaker, J. D. (2009). A Practical, Enantioselective Synthetic Route to a Key Precursor to the Tetracycline Antibiotics. Organic letters, 11(15), 3386–3389.* [Link]
-
OCR. (n.d.). Synthetic routes. OCR A-Level Chemistry. Retrieved from [Link]
Sources
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. An iron variant of the Noyori hydrogenation catalyst for the asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 6. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. grokipedia.com [grokipedia.com]
- 9. tandfonline.com [tandfonline.com]
- 10. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enzyme catalysis in ionic liquids: lipase catalysed kinetic resolution of 1-phenylethanol with improved enantioselectivity - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. scielo.br [scielo.br]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Chiral pool - Wikipedia [en.wikipedia.org]
- 15. bccollegeasansol.ac.in [bccollegeasansol.ac.in]
- 16. Navigating the Chiral Pool in the Total Synthesis of Complex Terpene Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scribd.com [scribd.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. [PDF] Catalytic Enantioselective Addition of Organozirconium Reagents to Aldehydes | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of (S)-1-(2-Methoxyphenyl)ethanol
Introduction: Beyond the Synthesis
In the pursuit of novel therapeutics and scientific advancement, the lifecycle of a chemical reagent extends far beyond the reaction flask. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe, sustainable, and ethical research environment. This guide provides a detailed, procedural framework for the proper disposal of (S)-1-(2-Methoxyphenyl)ethanol, a chiral building block common in pharmaceutical development. Our objective is to move beyond a simple checklist, offering a comprehensive understanding of the causality behind each step to ensure every protocol is a self-validating system of safety and compliance.
Hazard Profile and Risk Assessment: Understanding the "Why"
Before any disposal protocol is initiated, a thorough understanding of the inherent hazards of this compound is critical. While toxicological properties may not be fully investigated for every novel compound, we can infer a risk profile from its chemical structure and available data on similar compounds.[1][2]
-
Chemical Structure: An aromatic alcohol. Alcohols are typically flammable, and aromatic compounds can carry specific toxicological profiles.
-
Assumed Hazards: Based on related structures like 2-Methoxyethanol and other substituted ethanols, we must assume the compound is a skin and eye irritant.[3][4] It may be harmful if swallowed, inhaled, or absorbed through the skin.[5] The primary immediate risks are flammability and irritation.
-
Regulatory Framework: Chemical waste disposal is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][7] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates safe workplace practices, including chemical handling and emergency preparedness, under standards like the Hazard Communication Standard (29 CFR 1910.1200).[8][9][10]
This initial assessment dictates the necessity for controlled disposal procedures, prohibiting sewer or standard trash disposal and mandating its treatment as hazardous waste.[6][7][11]
Core Disposal Protocol: A Step-by-Step Methodology
This protocol outlines the systematic procedure for collecting, storing, and disposing of this compound waste generated in a laboratory setting.
Immediate Personal Protective Equipment (PPE) and Workspace Setup
Causality: The first line of defense is minimizing exposure. The choice of PPE is directly informed by the compound's potential hazards: irritation and absorption.
-
Step 1: Don Appropriate PPE. Before handling the waste container, ensure you are wearing:
-
Chemical-resistant gloves: Nitrile or neoprene gloves are standard. Always check the manufacturer's compatibility chart. Change gloves immediately if contamination is suspected.[1]
-
Safety Goggles/Glasses: ANSI Z87.1 compliant eyewear is mandatory to protect against splashes.[1]
-
Lab Coat: A flame-resistant lab coat provides body protection.
-
-
Step 2: Ensure Proper Ventilation. All waste handling and transfers should be conducted within a certified chemical fume hood to minimize inhalation of any potential vapors.[1][12]
Waste Segregation and Collection
Causality: Improper segregation is a primary cause of laboratory incidents. Mixing incompatible waste streams can lead to violent chemical reactions, gas generation, or fire.[2]
-
Step 1: Identify the Waste Stream. Designate this compound waste as a "non-halogenated organic solvent" stream.
-
Step 2: Prevent Commingling. Do NOT mix this waste with:
-
Step 3: Collect Waste. Collect all waste, including rinsate from cleaning contaminated glassware and any contaminated solids (e.g., absorbent pads from a minor spill), in a dedicated hazardous waste container.[13]
Containerization and Labeling
Causality: Proper containerization and labeling are mandated by the EPA and OSHA to ensure safe handling, prevent accidental misuse, and provide critical information for emergency responders and waste disposal technicians.[7][8][9]
-
Step 1: Select a Compatible Container. Use a clean, sealable container made of a material compatible with the waste. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate.[2][7]
-
Step 2: Label the Container. The container must be labeled with an official hazardous waste tag as soon as the first drop of waste is added.[7] The label must include:
-
The words "Hazardous Waste"[7]
-
The full, unabbreviated chemical name: "this compound"[7]
-
An accurate estimation of the percentage of each component if it is a mixture.
-
The date of generation (the date the first waste was added).[7]
-
The name and contact information of the Principal Investigator.[7]
-
The specific hazard characteristics (e.g., Flammable, Irritant).[7]
-
On-Site Accumulation and Storage
Causality: Federal regulations strictly limit the amount of hazardous waste that can be stored in a lab and the timeframe for its removal. These "Satellite Accumulation Area" (SAA) rules are designed to prevent the dangerous buildup of hazardous materials.[2]
-
Step 1: Designate an SAA. The waste container must be stored at or near the point of generation and under the control of the operator.[2]
-
Step 2: Ensure Safe Storage. The container must be kept tightly sealed except when adding waste.[14] It should be stored in a designated, well-ventilated area, away from heat or ignition sources, and within secondary containment (e.g., a chemical-resistant tray) to contain potential leaks.[15]
-
Step 3: Monitor Fill Level. Do not fill the container beyond 90% capacity to allow for vapor expansion.[16]
-
Step 4: Arrange for Disposal. Once the container is full, or within one year of the start date (whichever comes first), contact your institution's Environmental Health & Safety (EHS) department for pickup.[2] Do not dispose of the chemical down the drain or in regular trash.[1][6]
Emergency Procedures: Spill and Exposure Management
Causality: A prepared response is essential to mitigate the harm from accidental releases. The procedure varies significantly based on the scale of the spill.
Small Spill (Contained, <100 mL)
-
Step 1: Alert Personnel. Notify others in the immediate area.
-
Step 2: Control Ignition Sources. Turn off any nearby hot plates, burners, or other ignition sources.[17]
-
Step 3: Absorb the Spill. Use a chemical spill kit containing absorbent pads or an inert material like vermiculite or sand. Do not use combustible materials like paper towels alone.[18]
-
Step 4: Collect Waste. Carefully scoop the absorbent material into the designated hazardous waste container for this compound.
-
Step 5: Decontaminate. Clean the spill area with soap and water.[17] All cleaning materials must also be disposed of as hazardous waste.[13]
Large Spill (>100 mL) or Unknown Hazard
-
Step 1: Evacuate. Immediately alert all personnel and evacuate the laboratory.
-
Step 2: Isolate. If safe to do so, close the laboratory door to contain vapors.
-
Step 3: Notify. Call your institution's EHS emergency line and 911. Provide the chemical name, location, and estimated quantity of the spill.
-
Step 4: Do Not Re-enter. Await the arrival of trained emergency responders. Do not attempt to clean up a large spill yourself.[19]
Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][19]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1] Seek medical attention if irritation develops.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Data and Workflow Visualization
Disposal Parameter Summary Table
| Parameter | Guideline | Rationale & Source |
| Waste Classification | Hazardous Waste (Non-Halogenated Organic) | Assumed flammability and irritant properties. Must comply with EPA RCRA regulations.[6][7] |
| Primary PPE | Nitrile Gloves, Safety Goggles, Lab Coat | Protects against skin/eye irritation and accidental contact.[1][5] |
| Handling Location | Chemical Fume Hood | Minimizes inhalation exposure to potential vapors.[1][12] |
| Waste Container | HDPE or Glass Bottle with Screw Cap | Ensures chemical compatibility and prevents leaks.[2][7] |
| Incompatible Materials | Strong Oxidizers, Acids, Bases, Halogenated Solvents | Prevents dangerous chemical reactions during storage.[2] |
| Disposal Method | Collection by licensed hazardous waste contractor via EHS. | Prohibited from drain or solid waste disposal.[1][6][15] |
Disposal Decision Workflow
Caption: Decision workflow for the safe disposal of this compound waste.
References
-
Disposal of Chemicals in the Laboratory - Environmental Marketing Services. (2024). Outlines EPA regulations under RCRA and the "cradle-to-grave" approach for hazardous waste. [Link]
-
OSHA Regulations and Hazardous Waste Disposal: What To Know - Clean Management. (2022). Explains OSHA's role in workplace safety for hazardous waste, including training and emergency plans. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. Provides specific rules for Satellite Accumulation Areas (SAAs), container management, and segregation of incompatible wastes. [Link]
-
Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights. (2008). Discusses the OSHA Hazard Communication Standard (right-to-know) and employer responsibilities. [Link]
-
How to Dispose of Chemical Waste | Environmental Health and Safety - University of Colorado Boulder. Specifies requirements for labeling hazardous waste containers and procedures for disposal through EHS. [Link]
-
Laboratory Environmental Sample Disposal Information Document - EPA. (2019). Offers guidance on handling and disposing of laboratory samples, treating them as potentially hazardous. [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview - CDMS. (2024). Summarizes key OSHA standards relevant to hazardous waste operations, including HAZWOPER. [Link]
-
Safety Data Sheet: 2-Methoxyethanol - Carl ROTH. (2021). Classifies a similar compound as a flammable liquid and provides hazard statements. [Link]
-
How OSHA Workplace Rules Affect Hazardous Waste Management. (2018). Highlights the intersection of EPA and OSHA regulations in ensuring worker safety during waste handling. [Link]
-
Hazardous Substance Fact Sheet: Ethanolamine - NJ.gov. Provides spill cleanup procedures for a similar chemical, recommending inert absorbents. [Link]
-
OSHA Regulations and Hazardous Waste Management: 4 Things you Need to Know. Discusses the concept of "industrial hygiene" and the evaluation of workplace hazards. [Link]
-
Chemical Spill Procedures - Clarkson University. Details general and specific procedures for cleaning up chemical spills, including controlling ignition sources. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles - ETH Zürich. States that waste containers should not be filled over 90% of their capacity. [Link]
-
Ethanol: incident management - GOV.UK. (2020). Describes decontamination procedures following exposure to ethanol. [Link]
-
Chemical Waste Disposal Guidelines - Emory University. Provides examples of inactivation procedures for reactive wastes. [Link]
-
Safety Data Sheet: Ethanolamine - European Directorate for the Quality of Medicines & HealthCare. Lists detailed hazard and precautionary statements for a related compound. [Link]
-
Hazardous Waste Disposal Procedures - University of Texas at Austin. Specifies that waste containers must be kept tightly sealed. [Link]
-
General Health and Safety Considerations - Ethanol Emergency Response. Discusses spill control measures for ethanol-blended fuels. [Link]
-
Ethanol Factsheet - Stanford Environmental Health & Safety. Recommends working with ethanol in a chemical fume hood and details disposal restrictions. [Link]
-
Ethanol - Standard Operating Procedure - University of California, Santa Barbara. (2012). Outlines emergency procedures for both large and small spills of ethanol. [Link]
-
Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste - EPA. (1982). Discusses general disposal options for organic compounds, prioritizing recycling and incineration. [Link]
-
Ethanol Disposal In Laboratories | Collect and Recycle. Explicitly states that ethanol should not be disposed of down the sink and must be treated as hazardous waste. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. sds.edqm.eu [sds.edqm.eu]
- 6. Disposal of Chemicals in the Laboratory - Environmental Marketing Services [emsllcusa.com]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. Complying with OSHA's Hazardous Waste Standards - Facilities Management Insights [facilitiesnet.com]
- 10. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 11. collectandrecycle.com [collectandrecycle.com]
- 12. ehs.stanford.edu [ehs.stanford.edu]
- 13. benchchem.com [benchchem.com]
- 14. mtu.edu [mtu.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ethz.ch [ethz.ch]
- 17. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 18. nj.gov [nj.gov]
- 19. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
Comprehensive Safety Guide: Personal Protective Equipment for Handling (S)-1-(2-Methoxyphenyl)ethanol
As Senior Application Scientist, this guide provides essential, field-proven safety protocols for handling (S)-1-(2-Methoxyphenyl)ethanol. Moving beyond mere compliance, we will explore the causality behind each safety measure, empowering you to work confidently and securely. Our focus is on creating a self-validating system of safety that protects you, your research, and your colleagues.
Hazard Profile Analysis: Understanding the "Why"
This compound is an organic alcohol used in synthetic chemistry. While its toxicological properties have not been fully investigated, available data from structurally similar compounds and supplier safety data sheets (SDS) necessitate a cautious and proactive approach.[1] The primary risks are associated with direct contact and inhalation.
A synthesis of available Global Harmonized System (GHS) classifications points to the following potential hazards.[2][3]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Practical Implication for Researchers |
| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation.[2][4] | Direct contact can cause redness, itching, or inflammation. Prolonged exposure may lead to more severe dermal effects. |
| Serious Eye Damage/Irritation | GHS07 | Warning | H319: Causes serious eye irritation.[2][4] | Splashes can cause significant pain, redness, and potential damage to eye tissue. This necessitates robust eye protection. |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 | Warning | H335: May cause respiratory irritation.[2][3] | Inhalation of vapors or aerosols can irritate the nose, throat, and lungs, leading to coughing or shortness of breath. |
| Acute Toxicity (Oral) | GHS07 | Warning | H302: Harmful if swallowed.[4][5] | Ingestion is a significant hazard, underscoring the importance of strict hygiene practices (no eating/drinking in the lab). |
Note on Flammability: Data regarding flammability is inconsistent across sources. Some classify similar compounds as flammable liquids, while others indicate a high flash point (>110°C).[6][7] The authoritative, field-proven approach is to treat the substance as combustible. Always keep it away from heat, sparks, open flames, and other ignition sources.[6]
The First Line of Defense: Engineering and Administrative Controls
Personal Protective Equipment (PPE) is the last line of defense. Before you even select your gloves, you must ensure the primary control measures are in place.
-
Engineering Controls: The most effective way to mitigate exposure is to handle this compound within a certified chemical fume hood.[1] This captures vapors at the source, protecting your breathing zone. Ensure the ventilation system is functioning correctly before starting work.
-
Administrative Controls: These are the procedures that define safe work.
-
Standard Operating Procedures (SOPs): Your lab should have a specific SOP for handling this class of chemicals.
-
Hygiene: Wash hands and any exposed skin thoroughly after handling and before leaving the laboratory.[1][2][4] Do not eat, drink, or smoke in areas where the chemical is used.[1][4]
-
Designated Area: For particularly hazardous substances, establish a designated area for their use to minimize the potential for contamination spread.[8]
-
Task-Specific PPE Protocols: A Risk-Based Approach
The level of PPE required is directly proportional to the risk of exposure. The following protocols outline the minimum requirements for common laboratory tasks.
Routine Handling (e.g., Weighing, Small-Scale Reactions <50 mL)
This scenario assumes work is performed in a chemical fume hood.
-
Eye and Face Protection: Wear chemical safety goggles that provide a seal around the eyes, compliant with OSHA 29 CFR 1910.133 or European Standard EN166.[1]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile gloves are a common and effective choice. Always inspect gloves for pinholes or tears before use. If contact with the chemical occurs, remove the glove immediately, wash your hands, and don a new glove. Change gloves frequently (e.g., every 30-60 minutes) as their protective ability degrades over time.[9]
-
Body Protection: A buttoned, long-sleeved laboratory coat must be worn to protect skin and personal clothing.[4][10]
High-Risk Operations (e.g., Large Quantities, Splash Potential)
For procedures involving larger volumes, heating, or potential for splashing (e.g., transfers, distillations), the PPE level must be elevated.
-
Eye and Face Protection: In addition to chemical safety goggles, a full-face shield must be worn to protect the entire face from splashes.[4]
-
Hand Protection: Double-gloving is recommended. This involves wearing two pairs of nitrile gloves. The outer glove is removed immediately after the high-risk task is complete, minimizing the spread of contamination.[9]
-
Body Protection: Wear a chemical-resistant apron over your laboratory coat. Ensure all skin is covered.
PPE Selection Workflow
The following diagram outlines the logical process for selecting appropriate PPE based on the specific task.
Caption: Correct sequence for removing PPE to prevent contamination.
Disposal Plan
-
Contaminated PPE: All disposable PPE (gloves, aprons) that has come into contact with this compound must be disposed of as hazardous chemical waste. Place it in a designated, labeled hazardous waste container.
-
Chemical Waste: Unused or waste this compound must be collected in a clearly labeled, sealed container. Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal. [1]Never dispose of this chemical down the drain. [1]* Empty Containers: "Empty" containers that held the chemical are still hazardous. They must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous waste. [8][11]Only after proper rinsing can the container be discarded or recycled according to your institution's policy.
By integrating these principles of hazard awareness, risk assessment, and procedural discipline, you build a robust safety culture that extends far beyond the product itself.
References
- SAFETY DATA SHEET. (n.d.).
-
Safety Data Sheet: ≥99 %, - Carl ROTH . (n.d.). Carl ROTH. Retrieved from [Link]
-
(+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 . (n.d.). PubChem. Retrieved from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines . (n.d.). Central Washington University. Retrieved from [Link]
-
Chemical Waste Disposal Guidelines . (n.d.). Emory University. Retrieved from [Link]
-
Hazardous Waste Disposal Guide . (2023, February 27). Northwestern University. Retrieved from [Link]
- Buy 1-(2-methoxyphenyl)ethanol Industrial Grade from Hangzhou Royalchem Co.,LTD. (2025, December 31).
-
Chemical Disposal Standard Operating Procedures (SOP) . (2023, August 29). VA.gov. Retrieved from [Link]
-
Safety Data Sheet: Ethanol . (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
-
2-(para-anisyl) ethanol 4-methoxyphenethyl alcohol . (n.d.). The Good Scents Company. Retrieved from [Link]
-
Personal Protective Equipment for Use in Handling Hazardous Drugs . (2006, December 6). Centers for Disease Control and Prevention. Retrieved from [Link]
-
2-Methoxyphenethyl alcohol | C9H12O2 | CID 81909 . (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. echemi.com [echemi.com]
- 3. 2-Methoxyphenethyl alcohol | C9H12O2 | CID 81909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. (+-)-1-(3-Methoxyphenyl)ethanol | C9H12O2 | CID 90902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. carlroth.com:443 [carlroth.com:443]
- 7. 2-(para-anisyl) ethanol, 702-23-8 [thegoodscentscompany.com]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. pppmag.com [pppmag.com]
- 10. content.oppictures.com [content.oppictures.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
